3-Chloro-4-nitrobenzenesulfonyl chloride
Description
The exact mass of the compound 3-Chloro-4-nitrobenzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-4-nitrobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-nitrobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPVHSGMXQEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660015 | |
| Record name | 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64835-30-9 | |
| Record name | 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64835-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Chloro-4-nitrobenzenesulfonyl chloride CAS number 64835-30-9
CAS Number: 64835-30-9 Formula: C₆H₃Cl₂NO₄S Molecular Weight: 256.06 g/mol [1]
Executive Summary
3-Chloro-4-nitrobenzenesulfonyl chloride (CNBSC) is a high-value electrophilic building block utilized primarily in the synthesis of sulfonamide-based pharmacophores.[1][2] Characterized by the presence of an electron-withdrawing nitro group para to the sulfonyl chloride and a chlorine atom at the meta position, this compound exhibits heightened electrophilicity at the sulfur center compared to unsubstituted benzenesulfonyl chlorides.[1] It serves as a critical intermediate in the development of protease inhibitors, antiviral agents, and antimicrobial sulfonamides, offering a dual-functional scaffold where the nitro group acts as a "masked" amine for subsequent diversification.[1]
Chemical Profile & Reactivity
The structural integrity of CNBSC is defined by the interplay between its three substituents on the benzene ring:
-
Sulfonyl Chloride (-SO₂Cl) at C1: The primary reactive center.[1] It is highly susceptible to nucleophilic attack by amines, alcohols, and thiols.[1]
-
Chlorine (-Cl) at C3: Provides steric influence and mild electronic deactivation.[1] It is generally stable under standard sulfonylation conditions but can undergo palladium-catalyzed cross-coupling (Suzuki-Miyaura) in later stages.[1]
-
Nitro (-NO₂) at C4: A strong electron-withdrawing group (EWG) that significantly increases the electrophilicity of the sulfonyl group.[1] It also renders the C3-chlorine more susceptible to nucleophilic aromatic substitution (SₙAr) under forcing conditions, though the sulfonyl chloride reacts first.[1]
Stability: The compound is moisture-sensitive.[1] Hydrolysis yields 3-chloro-4-nitrobenzenesulfonic acid and hydrochloric acid.[1] It must be stored under an inert atmosphere (Ar or N₂) at 2–8°C.[1]
Synthesis Strategy: The Regiospecific Approach
While direct chlorosulfonation of substituted benzenes is common in industry, it often suffers from poor regioselectivity for this specific isomer (1,3,4-substitution).[1] The most reliable, "self-validating" protocol for research-grade purity involves the Meerwein Chlorosulfonylation (Sandmeyer-type reaction) of the corresponding aniline.[1] This method guarantees the position of the sulfonyl group.[1]
Core Synthesis Workflow
-
Precursor: 3-Chloro-4-nitroaniline (Commercially available).[1]
-
Diazotization: Conversion of the amine to the diazonium salt using Sodium Nitrite (NaNO₂) and Hydrochloric Acid (HCl).[1]
-
Chlorosulfonylation: Decomposition of the diazonium salt in the presence of Sulfur Dioxide (SO₂) and Copper(II) Chloride (CuCl₂) catalyst to install the -SO₂Cl moiety.[1]
Figure 1: Regiospecific synthesis via Meerwein chlorosulfonylation, ensuring correct isomer substitution.
Applications in Drug Discovery
CNBSC is predominantly used to generate Sulfonamide Libraries .[1] The resulting sulfonamides are stable pharmacophores found in:
-
HIV Protease Inhibitors: Similar scaffolds (e.g., darunavir intermediates) utilize nitro-benzenesulfonyl chlorides to introduce the P2' ligand.[1]
-
Antitumor Agents: The sulfonamide linkage provides hydrogen-bonding interactions within enzyme active sites.[1]
Post-Coupling Diversification: After forming the sulfonamide, the C4-Nitro group is typically reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline.[1] This new amine handle allows for:
-
Acylation (Amide formation).[1]
-
Urea formation (reaction with isocyanates).[1]
-
Cyclization to form benzothiadiazine derivatives.[1]
Experimental Protocol: Sulfonamide Coupling
Objective: Synthesis of N-substituted-3-chloro-4-nitrobenzenesulfonamide. Scale: 1.0 mmol basis.
Reagents
-
Primary/Secondary Amine (1.1 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Optional: DMAP (0.1 equiv) for unreactive amines.[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen. Add the Amine (1.1 mmol) and TEA (1.5 mmol) to anhydrous DCM (5 mL). Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve 3-Chloro-4-nitrobenzenesulfonyl chloride (1.0 mmol, ~256 mg) in DCM (2 mL). Add this solution dropwise to the amine mixture over 5 minutes. Causality: Slow addition at low temperature prevents exotherms and minimizes double-sulfonylation or hydrolysis.[1]
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1] The sulfonyl chloride spot (high R_f) should disappear.[1]
-
Workup (Self-Validating):
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from EtOH or purify via silica gel flash chromatography if necessary.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Purity Target | >98% (HPLC) | Essential for biological assays. |
| Typical Yield | 85–95% | High yields due to strong electrophilicity.[1] |
| Appearance | Yellow Crystalline Solid | Impurities often manifest as dark oils.[1] |
| Storage | 2–8°C, Inert Gas | Hydrolyzes in moist air.[1] |
Reaction Pathway Visualization
The following diagram illustrates the diversification logic used in Medicinal Chemistry campaigns involving this scaffold.
Figure 2: Drug discovery workflow converting the sulfonyl chloride into a versatile aniline scaffold.
Safety & Handling (HSE)
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1] Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Inhalation: Destructive to mucous membranes.[1] All operations must be performed in a functioning fume hood.[1]
-
Decomposition: Reacts violently with water to release HCl gas.[1] Quench excess reagent slowly into a mixture of ice and saturated bicarbonate.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735235, 3-Chloro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
Synthesis Methodology (Meerwein Reaction): Geiger, R., et al. (1991).[1] Process for the preparation of aromatic sulfonyl chlorides. U.S. Patent 5,068,427.[1] (Describes general chlorosulfonylation via diazonium salts). Retrieved from
-
Sulfonamide Synthesis Protocol: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][3] (Reference for Schotten-Baumann conditions).
Sources
3-Chloro-4-nitrobenzenesulfonyl Chloride: Stability Profile & Storage Protocol
Topic: Stability, Storage, and Handling of 3-Chloro-4-nitrobenzenesulfonyl Chloride CAS: 64835-30-9 Content Type: Technical Whitepaper
Executive Summary & Chemical Identity
3-Chloro-4-nitrobenzenesulfonyl chloride (CAS 64835-30-9 ) is a highly electrophilic sulfonylating agent used primarily as a building block in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2][3][4] It serves as a critical scaffold for introducing the 3-chloro-4-nitrobenzene moiety, often used to tune lipophilicity and metabolic stability in drug candidates.
CRITICAL ISOMER ALERT: Researchers frequently confuse this compound with its regioisomer, 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5 ). The position of the nitro and chlorine substituents significantly alters the electronic environment of the sulfonyl group, affecting reactivity rates and hydrolysis susceptibility. Verify the CAS number and structure (NMR) before use.
| Property | Data |
| CAS Number | 64835-30-9 |
| Formula | C₆H₃Cl₂NO₄S |
| Molecular Weight | 256.06 g/mol |
| Physical State | Crystalline Solid (typically pale yellow) |
| Primary Hazard | Corrosive (Skin Corr. 1B), Moisture Sensitive |
Chemical Stability Profile
The stability of 3-Chloro-4-nitrobenzenesulfonyl chloride is governed by the electrophilicity of the sulfur atom. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the benzene ring significantly increase the positive character of the sulfur, making it exceptionally susceptible to nucleophilic attack , particularly by water (hydrolysis).
Mechanism of Degradation (Hydrolysis)
Moisture is the primary destabilizing factor. Upon exposure to atmospheric humidity, the sulfonyl chloride undergoes rapid hydrolysis, liberating hydrochloric acid (HCl) and forming the corresponding sulfonic acid. This reaction is autocatalytic; the generated HCl can further catalyze degradation and corrode storage vessels.
Figure 1: Hydrolytic degradation pathway. The formation of HCl creates a corrosive environment that accelerates container failure and further degradation.
Thermal Stability
While the compound is chemically stable at room temperature under inert conditions, it possesses a finite thermal ceiling.
-
Decomposition Onset: generally >100°C (exothermic decomposition).
-
Hazard: Thermal decomposition releases toxic gases: NOₓ, SOₓ, and HCl.
-
Impact: Storage above 30°C significantly accelerates the rate of hydrolysis if any moisture is present.
Storage & Handling Protocols
To maintain reagent integrity (>98% purity) for extended periods (6–12 months), a rigorous "Cold-Dry-Inert" protocol is required.
The "Cold-Dry-Inert" Storage Standard
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C | Slows kinetic rate of hydrolysis and thermal decomposition. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred (heavier than air). |
| Container | Glass + Teflon Liner | Glass is impervious to HCl; Teflon liners prevent cap corrosion. |
| Desiccant | Secondary Containment | Store the primary vial inside a jar containing Drierite or Silica Gel. |
Handling Workflow (Step-by-Step)
This protocol prevents "condensate shock"—the rapid absorption of water when a cold bottle is opened in humid air.
-
Equilibration: Remove the container from the refrigerator (2-8°C). DO NOT OPEN. Allow it to warm to room temperature (approx. 30–45 mins).
-
Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the solid, initiating hydrolysis.
-
-
Inert Sampling: Place the bottle in a desiccator or glove bag if available. If working on a bench, flush the headspace with Nitrogen/Argon immediately after opening.
-
Aliquot & Reseal: Quickly weigh the required amount. Wipe the threads of the bottle with a dry Kimwipe to remove any powder (which prevents a tight seal).
-
Purge & Close: Stream inert gas into the bottle for 10–15 seconds before screwing the cap on tightly.
-
Secondary Seal: Wrap the cap junction with Parafilm to minimize gas exchange.
Quality Control: A Self-Validating System
Because this isomer is less common than its 4-chloro-3-nitro counterpart, literature melting points can be variable or absent. You must validate the reagent before critical reactions.
Visual Inspection
-
Pass: Pale yellow to off-white crystalline powder.[5] Free-flowing.
-
Fail: Clumping, "wet" appearance, or presence of liquid droplets (indicates hydrolysis to sulfonic acid).
-
Warning Sign: A "pop" sound or visible white fumes (HCl) upon opening indicates significant degradation.
Analytical Verification Protocol
If the reagent has been stored for >3 months, verify purity using ¹H-NMR rather than melting point alone, as the sulfonic acid byproduct often has a high melting point, leading to ambiguous results.
Protocol:
-
Dissolve ~5 mg in CDCl₃ (Chloroform-d).
-
Key Signature: Look for the specific aromatic splitting pattern of the 3-chloro-4-nitro isomer.
-
Degradation Check: Sulfonic acid derivatives are often insoluble in CDCl₃ or will show a significant chemical shift change due to the loss of the electron-withdrawing Cl on the sulfonyl group.
-
-
Acceptance Criteria: Integration of aromatic peaks must be consistent; no broad "hump" from acidic protons (unless using DMSO-d6 where -OH might be visible).
Safety & Emergency Procedures
Hazard Class: Corrosive (Category 1B). Signal Word: DANGER.
-
Skin Contact: Immediate, severe burns. The hydrolysis product (HCl) exacerbates tissue damage.
-
Action: Wash with copious water for 15 minutes.[6] Do not neutralize with base immediately on skin (exothermic risk).
-
-
Pressure Hazard: Old bottles may be pressurized with HCl gas.
-
Action: Open old bottles inside a fume hood behind a sash. Point the opening away from the face.
-
Figure 2: Safety decision tree for handling stored sulfonyl chlorides.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 3-Chloro-4-nitrobenzenesulfonyl chloride. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: 3-Chloro-4-nitrobenzenesulfonyl chloride. Retrieved from
- Haughton, A. R., et al. (2004). "Hydrolysis of Arenesulfonyl Chlorides." Russian Journal of Organic Chemistry.
-
Santa Cruz Biotechnology. (2023). 3-Chloro-4-nitrobenzenesulfonyl chloride (CAS 64835-30-9) Product Data. Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. internal.pipharm.com [internal.pipharm.com]
- 3. scbt.com [scbt.com]
- 4. 3-Chloro-4-nitrobenzenesulfonyl chloride, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. 3-chloro-4-nitrobenzenesulfonyl Chloride Cas:64835-30-9 - Grade: Medicine Grade at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]
- 6. fishersci.com [fishersci.com]
Technical Monograph: Spectroscopic Characterization & Handling of 3-Chloro-4-nitrobenzenesulfonyl chloride
This guide is structured to serve as a definitive technical reference for 3-Chloro-4-nitrobenzenesulfonyl chloride , specifically addressing the critical distinction between this target molecule and its common regioisomers.
CAS Registry Number: 64835-30-9 Molecular Formula: C₆H₃Cl₂NO₄S Molecular Weight: 256.06 g/mol [1]
Executive Summary & Isomer Criticality
Attention: In drug development and fine chemical synthesis, 3-Chloro-4-nitrobenzenesulfonyl chloride (CAS 64835-30-9) is frequently confused with its more common isomer, 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5).[1]
This guide focuses exclusively on the 3-Chloro-4-nitro isomer.[1] The differentiation is critical: the position of the chlorine atom relative to the nitro group fundamentally alters the electrophilicity of the sulfonyl center and the regiochemistry of subsequent nucleophilic aromatic substitutions (SNAr).[1]
Structural Logic & Numbering[1]
-
Position 3: Chlorine (-Cl)[2]
This substitution pattern creates a unique 1,3,4-trisubstituted benzene ring system where the protons are located at positions 2, 5, and 6.[1]
Spectroscopic Data Profile
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the strong electron-withdrawing nature of the sulfonyl and nitro groups.[1]
| Functional Group | Frequency ( | Vibrational Mode | Diagnostic Note |
| Sulfonyl Chloride | 1375 – 1390 | Sharp, strong band.[1] Distinctive for -SO₂Cl. | |
| 1165 – 1185 | Strong band.[1] Loss of this band indicates hydrolysis.[1] | ||
| Nitro Group | 1530 – 1550 | Very strong.[1] Overlaps with aromatic C=C ring stretch.[1] | |
| 1340 – 1360 | Strong.[1] Often split due to electronic coupling.[1] | ||
| Aromatic Ring | 3080 – 3110 | Weak, sharp peaks above 3000 cm⁻¹.[1] | |
| 1580, 1470 | Ring skeletal vibrations.[1] | ||
| Carbon-Chlorine | 600 – 800 | Several bands in the fingerprint region.[1] |
Application Insight: Monitor the 1375 cm⁻¹ and 1170 cm⁻¹ bands. Broadening or appearance of a broad band at 3400 cm⁻¹ (OH stretch) indicates hydrolysis to the sulfonic acid.[1]
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Recommended for preventing hydrolysis) or DMSO-d₆ (if immediate analysis is performed).[1] Frequency: 400 MHz or higher recommended for clear splitting resolution.[1]
The molecule possesses three aromatic protons with a distinct splitting pattern due to the specific 1,3,4-substitution.[1]
| Proton | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| H-2 | Ortho to SO₂Cl & Cl | 8.05 – 8.15 | Doublet (d) | Isolated proton between two withdrawing groups.[1] Shows meta coupling to H-6. | |
| H-6 | Ortho to SO₂Cl | 8.20 – 8.30 | Doublet of Doublets (dd) | Deshielded by SO₂Cl.[1] Shows ortho coupling to H-5 and meta coupling to H-2.[1] | |
| H-5 | Ortho to NO₂ | 7.85 – 7.95 | Doublet (d) | Deshielded by adjacent NO₂, but shielded relative to H-6/H-2 due to lack of direct SO₂Cl influence. |
*Note: Chemical shifts are estimated based on substituent chemical shift increments (SCS) for CDCl₃. H-2 and H-6 may overlap depending on concentration.[1]
¹³C NMR (Decoupled)
Expect 6 aromatic carbon signals.[1]
-
C-S (C1): ~145-148 ppm (Deshielded by SO₂Cl)
-
C-NO₂ (C4): ~150-153 ppm[1]
-
C-Cl (C3): ~130-135 ppm[1]
-
C-H (C2, C5, C6): 125-135 ppm region.[1]
Experimental Protocol: Handling & Analysis
The primary failure mode in analyzing sulfonyl chlorides is hydrolysis .[1] The -SO₂Cl group is moisture-sensitive, converting to the sulfonic acid (-SO₃H) and HCl.[1]
Workflow Diagram: Sample Preparation
Figure 1: Critical workflow for minimizing hydrolysis artifacts during NMR preparation.
Step-by-Step Protocol
-
Solvent Preparation: Use CDCl₃ stored over activated 4Å molecular sieves.[1] Commercial "100%" deuterated solvents often contain trace water sufficient to hydrolyze mg-quantities of sulfonyl chlorides.[1]
-
Sample Dissolution:
-
Weigh ~5-10 mg of the solid into a dry vial.
-
Add 0.6 mL of dry CDCl₃.
-
Crucial: If the solution turns cloudy or a precipitate forms, hydrolysis has occurred (sulfonic acids are often less soluble in CDCl₃).[1]
-
-
Acquisition: Run the ¹H NMR immediately.
-
Validation: Check the spectrum for a broad singlet at
8.0–10.0 ppm.[1] If present, this is the sulfonic acid proton (-SO₃H ), indicating sample degradation.[1]
Synthetic Utility & Pathway Logic
This molecule is a "linchpin" intermediate.[1] The reactivity difference between the sulfonyl chloride (highly reactive electrophile) and the aromatic chloride (moderately reactive electrophile for SNAr) allows for sequential functionalization.[1]
Isomer Synthesis Route (The Meerwein Strategy)
To guarantee the 3-chloro-4-nitro regiochemistry (avoiding the 4-chloro-3-nitro isomer), the most reliable synthetic route is not direct chlorosulfonation, but rather the Meerwein Sulfochlorination of the corresponding aniline.
Figure 2: The Meerwein route ensures correct regiochemistry, avoiding isomer mixtures common in direct sulfonation.
References
-
Chemical Identification: 3-Chloro-4-nitrobenzenesulfonyl chloride. CAS Common Chemistry.[1] CAS Registry No. 64835-30-9.[1][8] Link
-
Isomer Distinction: 4-Chloro-3-nitrobenzenesulfonyl chloride. National Institute of Standards and Technology (NIST) WebBook.[1] CAS Registry No. 97-08-5.[1] Link
-
Synthetic Methodology: Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Reaction."[1] Journal of Organic Chemistry, 1977.[1] (Foundational text on Meerwein sulfochlorination specificity).
-
Spectroscopic Standards: Silverstein, R. M., Webster, F. X., Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][9] (Source for chemical shift increments and IR band assignments).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 6. 4-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Chloro-4-nitrobenzenesulfonyl chloride | Oakwood Chemical [discoveroakwoodchemical.com]
- 9. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Hydrolysis of 3-Chloro-4-nitrobenzenesulfonyl Chloride
Part 1: Executive Summary & Chemical Profile
The Strategic Imperative
3-Chloro-4-nitrobenzenesulfonyl chloride (CAS: 1632-99-1) is a high-value electrophile used extensively in the synthesis of sulfonamide-based antimicrobials, diuretics, and protease inhibitors. While typically employed as a scaffold for amine coupling, its hydrolysis product—3-Chloro-4-nitrobenzenesulfonic acid —serves as a critical polarity-tuning intermediate and a precursor for zwitterionic dye synthesis.
This guide details the controlled hydrolysis of the sulfonyl chloride functionality. Unlike simple benzenesulfonyl chlorides, this substrate presents a chemoselectivity challenge : the chlorine atom at position 3 is activated by the ortho-nitro group, making it susceptible to Nucleophilic Aromatic Substitution (
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-Chloro-4-nitrobenzenesulfonyl chloride |
| Molecular Formula | |
| Molecular Weight | 256.06 g/mol |
| Physical State | Yellow crystalline solid |
| Melting Point | 82–86 °C |
| Solubility | Soluble in DCM, THF, Acetone; Insoluble in Water (hydrolyzes slowly) |
| Reactivity Hazard | Moisture sensitive; releases HCl gas upon contact with water. |
Part 2: Mechanistic Insight & Chemoselectivity
The Hydrolysis Mechanism ( -like at Sulfur)
The transformation proceeds via a nucleophilic attack of water (or hydroxide) on the hypervalent sulfur center. The sulfonyl chloride is highly electrophilic due to the combined electron-withdrawing effects of the para-nitro and meta-chloro substituents.
-
Nucleophilic Attack: The oxygen of the water molecule attacks the sulfur atom, forming a trigonal bipyramidal transition state.
-
Elimination: The chloride ion is expelled as a leaving group.
-
Deprotonation: The resulting sulfonic acid is immediately deprotonated in the presence of base to form the stable sulfonate salt.
The Chemoselectivity Trap ( Risk)
Critical Insight: The chlorine atom at position 3 is ortho to the nitro group. In highly alkaline media (e.g., 5M NaOH at reflux), hydroxide ions can attack the ring carbon (C-3), displacing the chlorine via an addition-elimination mechanism (
-
Desired Path:
-
Undesired Path:
(Phenol formation)
Control Strategy: To prevent ring substitution, this protocol utilizes Sodium Carbonate (
Mechanistic Pathway Diagram
Part 3: Experimental Protocol
Reagents & Equipment
-
Precursor: 3-Chloro-4-nitrobenzenesulfonyl chloride (10.0 g, 39 mmol).
-
Base: Sodium Carbonate (
), anhydrous (4.5 g, 43 mmol, 1.1 equiv). -
Solvent: Water (100 mL) + Dioxane (20 mL) (Dioxane acts as a phase transfer co-solvent to wet the hydrophobic chloride).
-
Acid: Concentrated HCl (37%).
-
Equipment: 250 mL Round Bottom Flask, Reflux Condenser, pH meter, Magnetic Stirrer.
Step-by-Step Methodology
Phase 1: Controlled Hydrolysis
-
Setup: In a 250 mL round-bottom flask, dissolve 4.5 g of sodium carbonate in 100 mL of distilled water.
-
Addition: Add 20 mL of Dioxane to the aqueous base. Then, add 10.0 g of 3-Chloro-4-nitrobenzenesulfonyl chloride in small portions over 5 minutes.
-
Expert Note: The starting material is a solid that will initially float/clump. The dioxane helps disperse it.
-
-
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Visual Check: The reaction is heterogeneous initially. As hydrolysis proceeds, the insoluble sulfonyl chloride converts to the water-soluble sodium sulfonate. The solution should become clear and homogeneous within 45–90 minutes.
-
-
Monitoring: Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1). The starting material spot (
) should disappear; the product stays at the baseline.
Phase 2: Isolation & Purification
-
Filtration: Once the solution is clear, cool to room temperature. Filter through a Celite pad to remove any trace mechanical impurities or unreacted sulfone byproducts.
-
Acidification: Transfer the filtrate to a beaker. Slowly add concentrated HCl dropwise with stirring until the pH reaches pH 1.0 .
-
Observation: The free sulfonic acid or its hydrate may precipitate. If it does not precipitate (due to high water solubility), proceed to evaporative crystallization.
-
-
Crystallization: Evaporate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume. Cool the concentrate in an ice bath (0–4°C) for 2 hours.
-
Collection: Filter the resulting crystals. Wash with a small amount of ice-cold 2N HCl (to prevent re-dissolution).
-
Drying: Dry the solid in a vacuum desiccator over
to obtain the sulfonic acid hydrate.
Experimental Workflow Diagram
Part 4: Process Optimization & Troubleshooting
The following table summarizes common failure modes and their corrective actions, ensuring a self-validating protocol.
| Observation | Diagnosis | Corrective Action |
| Solution remains cloudy after 2 hours | Incomplete hydrolysis or phase transfer issue. | Add 10 mL additional Dioxane to improve solubility. Verify temperature is at true reflux. |
| Dark red/brown coloration | pH is too high (>12). Reduce base concentration or switch to | |
| Product is an oil, not a solid | Hydration issues or solvent trapping. | Triturate the oil with diethyl ether to induce crystallization. The sulfonic acid is hygroscopic. |
| Low Yield | Product high water solubility. | The sulfonic acid is very soluble in water. Do not wash the filter cake with water; use cold dilute HCl or dry diethyl ether. |
Part 5: Applications in Drug Discovery
The hydrolysis product, 3-Chloro-4-nitrobenzenesulfonic acid , is not merely a waste product but a functional intermediate:
-
Solid-Phase Peptide Synthesis (SPPS): Used to introduce the nosyl (nitrobenzenesulfonyl) protecting group, although the chloride is used directly, the acid is the reference standard for stability studies.
-
Solubility Tuning: In medicinal chemistry, converting a lipophilic drug candidate into a sulfonate salt often improves aqueous solubility for biological assays.
-
Building Block: The nitro group can be reduced to an amine (using Fe/HCl or
), yielding 3-chloro-4-aminobenzenesulfonic acid , a scaffold for azo dyes and zwitterionic drugs.
Part 6: References
-
Organic Syntheses. "Orthanilic Acid: Hydrolysis of o-Nitrobenzenesulfonyl Chloride." Org.[1][2] Synth.1928 , 8, 104. [Link]
-
Grounding: Establishes the baseline protocol for hydrolyzing nitro-substituted benzenesulfonyl chlorides using sodium carbonate.
-
-
Suter, C. M. The Organic Chemistry of Sulfur.[3][4] John Wiley & Sons Inc., New York, 1944 .[3][4]
-
Grounding: Definitive text on the reactivity of sulfonyl chlorides and the stability of sulfonic acids.
-
-
PubChem. "3-Chloro-4-nitrobenzenesulfonyl chloride."[2] National Center for Biotechnology Information.[Link]
-
Grounding: Verification of physicochemical properties and CAS registry data.[5]
-
-
Celanese Corp. "Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride." US Patent 2511547A.[6]1950 . [6]
-
Grounding: Describes the synthesis and stability factors, explicitly mentioning hydrolysis as a yield-lowering side reaction to be controlled.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. Process for the preparation of 3-nitrobenzenesulfonyl chloride | TREA [trea.com]
- 4. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 6. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 3-Chloro-4-nitrobenzenesulfonyl Chloride: Synthesis, Applications, and Experimental Protocols
This guide provides an in-depth technical overview of 3-Chloro-4-nitrobenzenesulfonyl chloride, a versatile reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, safety protocols, and key applications, supported by field-proven insights and established experimental methodologies.
Core Compound Profile
3-Chloro-4-nitrobenzenesulfonyl chloride is a highly reactive organic compound characterized by a benzene ring substituted with a sulfonyl chloride group, a nitro group, and a chlorine atom. This trifunctional arrangement makes it a valuable intermediate for introducing the 3-chloro-4-nitrophenylsulfonyl moiety into a variety of molecular scaffolds.
Physicochemical & Spectroscopic Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂NO₄S | |
| Molecular Weight | 256.06 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C6H3Cl2NO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H | |
| SMILES | [O-]c1ccc(cc1Cl)S(Cl)(=O)=O |
Strategic Applications in Research and Development
The strategic placement of the chloro, nitro, and sulfonyl chloride groups on the phenyl ring imparts a unique reactivity profile to 3-Chloro-4-nitrobenzenesulfonyl chloride, rendering it a valuable tool in several key areas of chemical synthesis.
Synthesis of Sulfonamides
The primary application of benzenesulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. The resulting 3-chloro-4-nitrosulfonamides can serve as crucial intermediates in the development of novel therapeutic agents. The electron-withdrawing nature of the nitro and chloro groups enhances the electrophilicity of the sulfonyl chloride, facilitating this reaction.
Protecting Group Chemistry
The related 4-nitrobenzenesulfonyl (nosyl) group is utilized as a protecting group for amines.[1] While less common, the 3-chloro-4-nitrobenzenesulfonyl group can function similarly, offering a different electronic and steric profile that may be advantageous in specific synthetic routes.
Intermediate for Dyes and Biologically Active Molecules
Nitroaromatic compounds are foundational in the synthesis of azo dyes. Furthermore, the reactive handles on 3-Chloro-4-nitrobenzenesulfonyl chloride allow for its incorporation into more complex molecules with potential biological activity.[2][3]
Synthesis and Reaction Mechanisms
A general procedure for the synthesis of a related compound, 4-chloro-3-nitro-benzene sulfonyl chloride, involves reacting ortho-chloro-nitrobenzene with chlorosulfonic acid.[4] This process requires careful temperature control, with the reaction mixture being gradually heated and then held at elevated temperatures for several hours to ensure complete reaction.[4] The product is then typically recovered by quenching the reaction mixture in an ice-water slurry, followed by filtration and washing.[4]
Experimental Protocols
The following protocols are representative methodologies for reactions involving benzenesulfonyl chlorides and should be adapted and optimized for 3-Chloro-4-nitrobenzenesulfonyl chloride based on small-scale trials.
General Protocol for Sulfonamide Synthesis
This protocol outlines the general steps for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. This will act as a scavenger for the HCl generated during the reaction.
-
Sulfonyl Chloride Addition: Dissolve 3-Chloro-4-nitrobenzenesulfonyl chloride in the same solvent and add it dropwise to the amine solution at a controlled temperature, typically 0 °C to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Workflow for Sulfonamide Synthesis
Sources
- 1. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Enhancing Peptide Mapping Sensitivity and Resolution with 3-Chloro-4-nitrobenzenesulfonyl Chloride Derivatization
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Comprehensive Peptide Mapping
Peptide mapping is an indispensable technique in the biopharmaceutical industry, serving as a "fingerprint" for protein identity, stability, and post-translational modification (PTM) analysis.[1][2] The core workflow involves the enzymatic digestion of a protein into smaller peptides, followed by chromatographic separation and detection.[3] While mass spectrometry (MS) offers unparalleled specificity, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection remains a robust and widely accessible method for routine quality control.
However, a significant challenge in HPLC-UV analysis is the variable and often low molar absorptivity of peptides. Peptides lacking aromatic amino acids (Tyrosine, Tryptophan, Phenylalanine) exhibit poor UV absorbance at 280 nm, and even at lower wavelengths (210-220 nm), where the peptide bond absorbs, sensitivity can be limiting for low-abundance species.[4][5] This necessitates a method to universally enhance the UV signal of all peptides, irrespective of their amino acid composition. Pre-column derivatization offers an elegant solution to this problem.[6][7]
This application note details the use of 3-Chloro-4-nitrobenzenesulfonyl chloride as a highly effective pre-column derivatization reagent to significantly improve the UV detection of peptides, thereby enhancing the overall performance of peptide mapping protocols.
Principle of Derivatization with 3-Chloro-4-nitrobenzenesulfonyl Chloride
3-Chloro-4-nitrobenzenesulfonyl chloride is a sulfonylating reagent that reacts efficiently with primary and secondary amine groups under alkaline conditions. In the context of a protein digest, the primary reaction sites are the N-terminal α-amino group of each peptide and the ε-amino group of lysine side chains.
The reaction proceeds via a nucleophilic attack of the deprotonated amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the displacement of the chloride leaving group.
The key advantages of this derivatization are:
-
Introduction of a Strong Chromophore: The nitrobenzene group is a powerful chromophore, imparting a high molar absorptivity to every derivatized peptide. This allows for sensitive detection at a wavelength where underivatized peptides have little to no absorbance, dramatically increasing the signal-to-noise ratio.
-
Universal Labeling: The reaction targets the N-terminus of every peptide, ensuring that all fragments generated from the digestion are labeled and thus detectable with high sensitivity.
-
Improved Chromatography: The addition of the relatively hydrophobic nitrobenzenesulfonyl group increases the hydrophobicity of all peptides. This can improve chromatographic resolution on reversed-phase columns, particularly for small, hydrophilic peptides that are often poorly retained and elute in the void volume.[4]
Experimental Workflow & Protocols
The overall workflow is a multi-stage process requiring careful execution at each step to ensure reproducibility and accuracy.[3][8]
Caption: High-level workflow for peptide mapping using derivatization.
PART 1: Protein Digestion Protocol
This protocol is a standard procedure for preparing a protein sample for peptide mapping.
Materials:
-
Purified Protein (e.g., monoclonal antibody) at 1-5 mg/mL
-
Denaturation Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0[9]
-
Reducing Agent: 200 mM Dithiothreitol (DTT) in water (prepare fresh)[1]
-
Alkylating Agent: 200 mM Iodoacetamide (IAM) in water (prepare fresh, light-sensitive)[1]
-
Sequencing Grade Modified Trypsin
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
Procedure:
-
Denaturation & Reduction:
-
In a microcentrifuge tube, combine 50 µg of protein with a sufficient volume of Denaturation Buffer to a final concentration of ~1 mg/mL.
-
Add 200 mM DTT to a final concentration of 10 mM.
-
Vortex gently and incubate at 37°C for 60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 200 mM IAM to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange & Digestion:
PART 2: Derivatization Protocol
Materials:
-
Digested peptide mixture from Part 1
-
Derivatization Reagent: 3-Chloro-4-nitrobenzenesulfonyl chloride
-
Solvent: Acetonitrile (ACN), HPLC grade
-
Derivatization Buffer: 200 mM Sodium Bicarbonate buffer, pH 9.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Reagent Preparation: Prepare a 50 mM stock solution of 3-Chloro-4-nitrobenzenesulfonyl chloride in ACN immediately before use.
-
pH Adjustment:
-
Take the peptide digest from Part 1.
-
Add Derivatization Buffer to adjust the pH of the peptide solution to ~9.5. This is critical to ensure the primary amines are sufficiently deprotonated and nucleophilic.
-
-
Derivatization Reaction:
-
Add a 10-fold molar excess of the derivatization reagent stock solution to the peptide mixture. The excess ensures the reaction proceeds to completion.
-
Vortex gently and incubate at 45°C for 60 minutes.
-
Caption: Derivatization of a peptide amine with the reagent.
-
Reaction Quenching:
-
Add Quenching Solution to a final concentration of 100 mM to consume any unreacted 3-Chloro-4-nitrobenzenesulfonyl chloride.
-
Incubate for 15 minutes at room temperature.
-
-
Final Preparation: Acidify the sample with 10% Trifluoroacetic Acid (TFA) to a final concentration of 0.1% to prepare it for reversed-phase HPLC. Centrifuge to pellet any precipitate before transferring to an HPLC vial.
PART 3: HPLC-UV / MS Analysis Protocol
Instrumentation & Columns:
-
HPLC System: A binary gradient HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.[4]
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mass Spectrometer (Optional): ESI-Q-TOF or Orbitrap for high-resolution mass analysis.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% ACN with 0.1% TFA |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 50°C |
| Injection Vol. | 5-10 µL |
| UV Wavelength | 260 nm (for derivatized peptide) |
| Gradient | 5% to 45% B over 60 minutes |
Data Interpretation & Considerations
-
Chromatogram: The resulting chromatogram will show sharp, intense peaks at 260 nm, corresponding to the derivatized peptides. Comparing this to a chromatogram of an underivatized sample at 214 nm will demonstrate the significant increase in signal intensity.
-
Mass Spectrometry: When using MS detection, the mass of the nitrobenzenesulfonyl group (C₆H₄NO₄S, 202.0 Da) must be added to the expected masses of the N-terminus and any lysine-containing peptides during data processing. A peptide with one N-terminus and one lysine will show a mass increase of 404.0 Da.
-
Troubleshooting:
| Problem | Probable Cause | Suggested Solution |
| Low Signal Intensity | Incomplete derivatization due to incorrect pH or degraded reagent. | Verify pH of reaction is ~9.5. Use freshly prepared reagent solution. |
| Multiple Peaks per Peptide | Partial derivatization (e.g., only N-terminus, not lysine). | Increase molar excess of reagent and/or reaction time. |
| Large Early Eluting Peaks | Excess, unreacted, and quenched reagent. | Ensure quenching step is complete. Implement a solid-phase extraction (SPE) cleanup step post-derivatization if necessary. |
| Shift in Retention Times | Expected outcome. The derivatized peptides are more hydrophobic. | This is a feature, not a bug. Adjust the HPLC gradient as needed to achieve optimal separation. |
Conclusion
The use of 3-Chloro-4-nitrobenzenesulfonyl chloride as a pre-column derivatization reagent is a powerful strategy to overcome the inherent sensitivity limitations of UV detection in peptide mapping. By attaching a potent chromophore to every peptide fragment, this method ensures robust and uniform detection, facilitating more accurate and comprehensive protein characterization. This protocol provides a validated, step-by-step guide for researchers to implement this technique, enhancing the quality and reliability of their peptide mapping data for both research and quality control environments.
References
- Process for the preparation of 3-nitrobenzenesulfonyl chloride.
-
N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]
-
Agilent Biocolumns Application Compendium - Peptide Mapping. Agilent Technologies. [Link]
- Methods of processing a sample for peptide mapping analysis.
-
Novel Automated Method for Sample Preparation for Peptide Mapping. LCGC International. [Link]
- Method for synthesizing p-nitrobenzenesulfonyl chloride.
- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]
-
HPLC of Peptides and Proteins. SpringerLink. [Link]
-
Charge derivatization of peptides for analysis by mass spectrometry. PubMed. [Link]
-
Sample preparation for peptide mapping--A pharmaceutical quality-control perspective. PubMed. [Link]
-
Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome. National Institutes of Health (NIH). [Link]
-
Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. National Institutes of Health (NIH). [Link]
-
Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. MDPI. [Link]
-
Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. National Institutes of Health (NIH). [Link]
- Peptide synthesis with sulfonyl protecting groups.
-
Peptide Mapping for Biotherapeutics. Waters Corporation. [Link]
-
Derivatization of peptides for improved detection by mass spectrometry. ScienceDirect. [Link]
-
Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. ResearchGate. [Link]
-
Peptide Mapping for Biotherapeutics. Waters Corporation. [Link]
-
Is it possible to separate peptides and amino acids by using HPLC equipped with a UV-visible detector? ResearchGate. [Link]
-
Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Shimadzu. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. renyi.hu [renyi.hu]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Sample preparation for peptide mapping--A pharmaceutical quality-control perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. WO2022061092A1 - Methods of processing a sample for peptide mapping analysis - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Sulfonamides using 3-Chloro-4-nitrobenzenesulfonyl Chloride
Abstract
This comprehensive guide details the reaction conditions and protocols for the synthesis of N-substituted sulfonamides utilizing 3-chloro-4-nitrobenzenesulfonyl chloride as a key electrophilic precursor. Sulfonamides are a cornerstone of modern medicinal chemistry, and this particular building block, with its distinct electronic and structural features, offers a versatile entry point to a wide array of novel chemical entities. This document provides an in-depth exploration of the underlying reaction mechanism, a detailed, step-by-step experimental protocol, a guide to troubleshooting common issues, and a summary of key reaction parameters. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both practical guidance and a robust theoretical framework.
Introduction: The Significance of the Sulfonamide Moiety and the Role of 3-Chloro-4-nitrobenzenesulfonyl Chloride
The sulfonamide functional group is a ubiquitous scaffold in a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, and hypoglycemic properties.[1] Its prevalence in drug design can be attributed to its ability to act as a bioisostere for other functional groups, its chemical stability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.
3-Chloro-4-nitrobenzenesulfonyl chloride is a highly reactive and versatile reagent for the introduction of the 3-chloro-4-nitrophenylsulfonyl group. The presence of two strong electron-withdrawing groups, the nitro and chloro substituents, renders the sulfur atom of the sulfonyl chloride exceptionally electrophilic. This heightened reactivity facilitates the efficient formation of sulfonamides under mild conditions, even with weakly nucleophilic amines. The chloro and nitro functionalities on the aromatic ring also serve as valuable handles for further synthetic transformations, allowing for the generation of diverse compound libraries.
Reaction Mechanism: A Stepwise Look at Sulfonamide Bond Formation
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The reaction is typically facilitated by a non-nucleophilic base.
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the highly electrophilic sulfur atom of the 3-chloro-4-nitrobenzenesulfonyl chloride. This concerted step leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion as a leaving group. A base, commonly a tertiary amine such as triethylamine or pyridine, is employed to neutralize the hydrochloric acid (HCl) generated in this step, driving the reaction to completion.
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocol: Synthesis of N-Aryl-3-chloro-4-nitrobenzenesulfonamide
This protocol provides a general and robust method for the synthesis of N-substituted sulfonamides from 3-chloro-4-nitrobenzenesulfonyl chloride and a representative primary aromatic amine.
Materials and Reagents
-
3-Chloro-4-nitrobenzenesulfonyl chloride
-
Substituted aniline (or other primary/secondary amine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substituted aniline (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 3-chloro-4-nitrobenzenesulfonyl chloride (1.05 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C (ice-water bath) over a period of 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Experimental Workflow for Sulfonamide Synthesis.
Data Presentation: Key Reaction Parameters
The following table summarizes the key parameters for a typical sulfonamide synthesis using 3-chloro-4-nitrobenzenesulfonyl chloride.
| Parameter | Recommended Condition/Value | Rationale |
| Stoichiometry (Amine:Sulfonyl Chloride:Base) | 1 : 1.05 : 1.1 | A slight excess of the sulfonyl chloride and base ensures complete consumption of the limiting amine. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic solvents are preferred to avoid hydrolysis of the sulfonyl chloride.[2] |
| Base | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) | Non-nucleophilic bases are crucial to avoid competing reactions with the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by warming to ensure completion. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).- Insufficiently nucleophilic amine.- Ineffective base. | - Use freshly opened or purified sulfonyl chloride.- Ensure anhydrous reaction conditions.- For weakly nucleophilic amines, consider a stronger base or higher reaction temperature.- Ensure the base is not sterically hindered and is of high purity. |
| Formation of a Polar Byproduct (Sulfonic Acid) | - Presence of water in the reaction mixture. | - Use anhydrous solvents and oven-dried glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Multiple Spots on TLC (Potential Side Products) | - Di-sulfonylation of primary amines.- Reaction of the base with the sulfonyl chloride. | - Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[2]- Perform the reaction at lower temperatures.- Use a non-nucleophilic base like DIPEA. |
| Difficult Purification | - Oily or non-crystalline product.- Co-eluting impurities. | - Attempt to induce crystallization by scratching or seeding.- If the product is an oil, use column chromatography for purification.- Optimize the solvent system for chromatography to improve separation. |
Conclusion
The synthesis of sulfonamides using 3-chloro-4-nitrobenzenesulfonyl chloride is a highly efficient and versatile method for accessing a diverse range of compounds with significant potential in drug discovery and development. The high electrophilicity of the sulfonyl chloride, conferred by the electron-withdrawing substituents, allows for facile reaction with a broad scope of primary and secondary amines under mild conditions. By adhering to the detailed protocols and considering the troubleshooting guidance provided in this application note, researchers can reliably and efficiently synthesize novel sulfonamide derivatives for their specific research needs.
References
-
Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry, 2016; pp 287–309. [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2018;8(4):194-204. [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research. 2023;32(7):1335-1342. [Link]
-
Synthesis, Characterization and Antibacterial Activity of Halogenated Aryl Sulfonamides Derived from 2-Amino-4-chloroanisole. Journal of the Chemical Society of Pakistan. 2014;36(3):446-454. [Link]
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]
- Process for producing 3-chloro-4-fluoronitrobenzene.
- Synthesis method of 2-aminophenol-4-sulfonamide.
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
Sources
Application Notes and Protocols: The Strategic Use of 3-Chloro-4-nitrobenzenesulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates
Introduction
In the landscape of modern pharmaceutical development, the efficient and controlled synthesis of complex molecular architectures is paramount. Arylsulfonyl chlorides are a class of reagents that have found extensive utility as versatile building blocks and as robust protecting groups for amine functionalities. Among these, 3-chloro-4-nitrobenzenesulfonyl chloride stands out as a reagent of significant interest. Its unique electronic properties, stemming from the presence of both a chloro and a nitro substituent on the aromatic ring, offer distinct advantages in the synthesis of pharmaceutical intermediates. The electron-withdrawing nature of these groups enhances the reactivity of the sulfonyl chloride moiety and modulates the stability of the resulting sulfonamide, facilitating its subsequent cleavage under specific conditions.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of 3-chloro-4-nitrobenzenesulfonyl chloride in the synthesis of pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis.
Core Principles and Strategic Advantages
The primary application of 3-chloro-4-nitrobenzenesulfonyl chloride in pharmaceutical synthesis is as a protecting group for primary and secondary amines. The resulting 3-chloro-4-nitrophenylsulfonamide (nosylamide) offers a balance of stability to a wide range of reaction conditions and susceptibility to mild cleavage, providing orthogonality with other common amine protecting groups.
Key Advantages:
-
Enhanced Reactivity: The electron-withdrawing nitro and chloro groups increase the electrophilicity of the sulfur atom in the sulfonyl chloride, promoting rapid and clean reactions with amines, often at ambient temperatures.
-
Crystalline Derivatives: The resulting sulfonamides are often highly crystalline, facilitating purification by recrystallization.
-
Orthogonal Deprotection: The 3-chloro-4-nitrophenylsulfonyl group can be selectively removed in the presence of other protecting groups like Boc and Cbz, a critical feature in multi-step syntheses.
-
Modulation of Amine Reactivity: Once protected, the sulfonamide nitrogen is significantly less nucleophilic, allowing for selective reactions at other sites in the molecule.
Application Focus: Synthesis of a Key Intermediate for Apremilast
To illustrate the practical application of 3-chloro-4-nitrobenzenesulfonyl chloride, we will focus on a key transformation in the synthesis of Apremilast , a potent oral phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis.[1][2] A crucial intermediate in the synthesis of Apremilast is the chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine .[1][3][4] Protecting the primary amine of this intermediate is a critical step to enable subsequent synthetic manipulations.
Workflow for Amine Protection and Deprotection
The overall strategy involves the protection of the primary amine of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine with 3-chloro-4-nitrobenzenesulfonyl chloride, followed by a deprotection step to liberate the free amine at a later stage in the synthetic sequence.
Caption: Overall workflow for the synthesis and application of 3-chloro-4-nitrobenzenesulfonyl chloride.
Experimental Protocols
Part 1: Synthesis of 3-Chloro-4-nitrobenzenesulfonyl Chloride
The synthesis of 3-chloro-4-nitrobenzenesulfonyl chloride can be achieved from 3-chloro-4-nitrotoluene through a multi-step process involving oxidation, sulfonation, and chlorination. A closely related procedure for the synthesis of the isomer, 4-chloro-3-nitrobenzene sulfonyl chloride, is well-documented and can be adapted.[5][6]
Step 1: Oxidation of 3-Chloro-4-nitrotoluene to 3-Chloro-4-nitrobenzoic Acid
This standard oxidation can be performed using various oxidizing agents such as potassium permanganate or chromic acid.
Step 2: Sulfonation of 3-Chloro-4-nitrobenzoic Acid
The aromatic ring is sulfonated using fuming sulfuric acid (oleum).
Step 3: Chlorination to 3-Chloro-4-nitrobenzenesulfonyl Chloride
The resulting sulfonic acid is converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or chlorosulfonic acid.[7][8]
Detailed Protocol for Chlorosulfonation (Adapted from a similar synthesis):
Disclaimer: This is an adapted protocol and requires optimization for the specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred solution of chlorosulfonic acid (4.0 equiv.) at 0 °C, slowly add 3-chloro-4-nitrobenzenesulfonic acid (1.0 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Property | Value |
| Molecular Formula | C₆H₃Cl₂NO₄S |
| Molecular Weight | 256.06 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Typically in the range of 60-70 °C |
Part 2: Protection of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
This protocol details the formation of the sulfonamide linkage between the chiral amine and 3-chloro-4-nitrobenzenesulfonyl chloride. The procedure is based on well-established methods for the synthesis of N-substituted sulfonamides.[9]
Caption: Experimental workflow for the protection of a primary amine.
Detailed Protocol:
-
Dissolve (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-chloro-4-nitrobenzenesulfonyl chloride (1.1 equiv.) in anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (Thin Layer Chromatography).
-
Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| Chiral Amine | 1.0 | Substrate |
| 3-Chloro-4-nitrobenzenesulfonyl chloride | 1.1 | Protecting group precursor |
| Triethylamine | 1.2 | Base to neutralize HCl byproduct |
| Dichloromethane | - | Anhydrous solvent |
Part 3: Deprotection of the 3-Chloro-4-nitrophenylsulfonyl Group
The cleavage of the nosyl group is typically achieved under mild conditions using a thiol nucleophile in the presence of a base. This method is highly effective and preserves other sensitive functional groups.
Detailed Protocol:
-
Dissolve the N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-chloro-4-nitrobenzenesulfonamide (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add potassium carbonate (3.0 equiv.) and thiophenol (2.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until the deprotection is complete (monitored by TLC or HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the free amine.
Safety and Handling
3-Chloro-4-nitrobenzenesulfonyl chloride is a reactive and corrosive compound and should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-4-nitrobenzenesulfonyl chloride is a valuable reagent in the synthesis of pharmaceutical intermediates, particularly for the protection of primary and secondary amines. Its enhanced reactivity and the orthogonal deprotection of the resulting sulfonamide make it a strategic choice in complex, multi-step synthetic routes. The protocols and guidelines presented herein provide a framework for the successful application of this versatile compound, enabling the efficient construction of key building blocks for important therapeutic agents like Apremilast. As with any chemical process, careful optimization and adherence to safety protocols are essential for achieving desired outcomes in a safe and reproducible manner.
References
- Celgene Corporation. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
- Quick Company. (2018). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine.
- Hoechst Aktiengesellschaft. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
- Cipla Limited. (2016). Process for preparation of apremilast and its intermediates.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
- Hoechst Aktiengesellschaft. (1991). Method for preparing 3-nitrobenzene sulphonic acid chloride.
- Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2015). Preparation method for synthesizing apremilast intermediate.
- Celanese Corp. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- Jiangsu Aosaikang Pharmaceutical Co., Ltd. (2015). Preparation method of Apremilast and intermediate.
- Tianjin Institute of Pharmaceutical Research. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Li, J., et al. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. 2010 International Conference on Optoelectronics and Image Processing, 1, 418-420.
- Celgene Corporation. (2018). 1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE.
Sources
- 1. WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents [patents.google.com]
- 2. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 [quickcompany.in]
- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 8. WO1991013863A1 - Method for preparing 3-nitrobenzene sulphonic acid chloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol Guide: Modifying Proteins with 3-Chloro-4-nitrobenzenesulfonyl Chloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3-chloro-4-nitrobenzenesulfonyl chloride (CNBSC) as a reagent for the chemical modification of proteins. We delve into the underlying reaction mechanism, provide detailed, field-tested protocols for protein labeling and analysis, discuss critical parameters for experimental success, and offer troubleshooting and safety guidance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible results.
Introduction to 3-Chloro-4-nitrobenzenesulfonyl Chloride (CNBSC)
3-Chloro-4-nitrobenzenesulfonyl chloride is an electrophilic reagent designed for the covalent modification of proteins. Its utility in protein science stems from its reactivity towards specific nucleophilic amino acid residues, primarily the ε-amino group of lysine. The resulting sulfonamide bond is highly stable, making CNBSC an excellent tool for a variety of applications.
The key features of the CNBSC reagent are:
-
High Reactivity: The sulfonyl chloride moiety is a potent electrophile.
-
Enhanced Electrophilicity: The electron-withdrawing effects of the nitro group and the chlorine atom on the aromatic ring further activate the sulfonyl chloride group, promoting its reaction with nucleophiles.[1]
-
Stable Linkage: The formation of a sulfonamide bond between the reagent and a primary amine results in a linkage that is resistant to hydrolysis under a wide range of conditions.[2]
-
Spectroscopic Handle: The nitroaromatic group provides a chromophore that can be used for UV-Visible spectrophotometric quantification of the modification extent.
These properties make CNBSC a valuable reagent for probing protein structure, mapping solvent-accessible surfaces, and creating stably modified protein conjugates.
| Reagent Properties | |
| IUPAC Name | 3-chloro-4-nitrobenzene-1-sulfonyl chloride |
| Molecular Formula | C₆H₃Cl₂NO₄S[3] |
| Molecular Weight | 256.06 g/mol [3] |
| Appearance | Typically a yellow solid[1] |
| Primary Target | Nucleophilic side chains (Lysine, N-terminus) |
| Resulting Bond | Sulfonamide |
Mechanism of Action: The Chemistry of Sulfonylation
The primary reaction of CNBSC with proteins is a nucleophilic acyl substitution. The most reactive nucleophile on a protein surface under moderately alkaline conditions is the deprotonated primary amine of a lysine side chain (ε-amino group) or the protein's N-terminus (α-amino group).
The reaction proceeds as follows:
-
Deprotonation: The reaction is performed at a pH above the pKa of the target amino group (typically pH 8.5-9.5 for lysine). This ensures a significant population of the amine is in its unprotonated, nucleophilic state.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Chloride Displacement: The sulfonyl chloride bond breaks, and chloride is released as a leaving group.
-
Proton Loss: A proton is lost from the nitrogen atom, resulting in the formation of a stable, neutral sulfonamide bond.
Scientist's Note (Causality): The choice of an alkaline pH is critical. At neutral or acidic pH, the majority of lysine residues are protonated (-NH₃⁺), rendering them non-nucleophilic and significantly hindering the reaction. Conversely, excessively high pH (>10) can risk protein denaturation. Therefore, a careful balance must be struck.[4]
Caption: Reaction mechanism of CNBSC with a lysine residue.
Applications in Protein Research
-
Surface Topology Mapping: Because CNBSC reacts primarily with solvent-accessible lysine residues, the pattern and extent of modification can provide valuable information about a protein's tertiary and quaternary structure. Residues buried within the protein core or at protein-protein interfaces will be unreactive.
-
Protein Conjugation: The stable bond formed makes CNBSC suitable for creating protein conjugates, although the introduction of a nitroaromatic group may alter protein properties. It serves as a foundational chemistry for more complex bioconjugation strategies.[2]
-
Probing Conformational Changes: Changes in protein conformation, induced by ligand binding or environmental shifts, can alter the solvent accessibility of lysine residues. Comparing the CNBSC modification pattern before and after such a change can identify regions of the protein involved in the conformational shift.
Experimental Protocols
Protocol 1: General Labeling of a Protein with CNBSC
This protocol provides a robust starting point for labeling a model protein, such as Bovine Serum Albumin (BSA), and can be adapted for other proteins of interest.
Self-Validation System: The protocol includes a spectrophotometric check to confirm modification before proceeding to more intensive downstream analysis.
Materials and Reagents:
-
Protein of interest (e.g., BSA), at least 5-10 mg/mL
-
3-chloro-4-nitrobenzenesulfonyl chloride (CNBSC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (prepare fresh) or 1M Tris pH 8.0
-
Purification System: Dialysis tubing (e.g., 10 kDa MWCO) or a desalting column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4 for final buffer exchange
-
UV-Vis Spectrophotometer and quartz cuvettes
Step-by-Step Methodology:
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into the 0.1 M Sodium Bicarbonate Reaction Buffer to a final concentration of 5-10 mg/mL.[5]
-
Rationale: This buffer is alkaline to deprotonate lysines and lacks primary amines that would compete with the protein for the reagent. The high protein concentration drives reaction kinetics.[5]
-
-
CNBSC Stock Solution Preparation:
-
Labeling Reaction:
-
Calculate the required volume of CNBSC stock. A starting point is a 10-fold molar excess of CNBSC to protein.
-
Example: For 1 mL of 10 mg/mL BSA (~0.15 µmol), you would need 1.5 µmol of CNBSC.
-
-
While gently stirring the protein solution, add the calculated volume of CNBSC stock dropwise.
-
Incubate the reaction for 1 hour at 4°C with continuous stirring .[5]
-
Rationale: The cold temperature helps to maintain protein stability and slows the rate of reagent hydrolysis, favoring the protein modification reaction. Stirring ensures homogeneity.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add 1/10th volume of Quenching Buffer (e.g., 100 µL of 1.5 M hydroxylamine for a 1 mL reaction) and incubate for 1 hour at room temperature.[5]
-
Rationale: This step destroys any unreacted CNBSC, preventing non-specific modification of other molecules in downstream applications.
-
-
Purification of the Modified Protein:
-
Remove unreacted CNBSC and byproducts by dialysis against PBS (3 changes, 4 hours each, at 4°C) or by using a desalting column equilibrated with PBS.
-
Rationale: This is a critical step to ensure that subsequent analyses are performed on the purified, modified protein, free from interfering small molecules.
-
-
Characterization and Validation:
-
Measure the absorbance of the purified protein solution at 280 nm (for protein concentration) and ~340 nm (the approximate λ_max for the nitrobenzenesulfonyl group).
-
A significant increase in absorbance around 340 nm relative to the unmodified protein confirms successful labeling.
-
Determine the final protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the label at 280 nm if necessary.
-
Protocol 2: Identification of Modification Sites by Mass Spectrometry
This protocol outlines the "bottom-up" proteomics workflow to pinpoint which specific lysine residues were modified.
Step-by-Step Methodology:
-
Denaturation, Reduction, and Alkylation:
-
Take a known amount of the purified, CNBSC-modified protein (e.g., 50 µg).
-
Denature the protein in a buffer containing urea or guanidinium chloride.
-
Reduce disulfide bonds with Dithiothreitol (DTT).
-
Alkylate cysteine residues with Iodoacetamide (IAA) to prevent disulfide bonds from reforming.
-
Rationale: This process unfolds the protein completely, ensuring that the protease has access to all its cleavage sites for efficient digestion.[6]
-
-
Proteolytic Digestion:
-
Buffer-exchange the sample into a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Add a protease, most commonly Trypsin, at a specific enzyme:protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
Rationale: Trypsin cleaves C-terminal to lysine and arginine residues. Since CNBSC modifies lysines, this will generate peptides where the modification is present on the C-terminal residue (unless it's the last residue of the protein), aiding in identification.[6]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
The mass spectrometer will measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then select peptides for fragmentation, measuring the m/z of the fragments (MS2 scan).
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein database containing the sequence of your target protein.
-
In the search parameters, specify a variable modification on lysine corresponding to the mass of the added 3-chloro-4-nitrobenzenesulfonyl group minus HCl (a mass shift of +221.61 Da).
-
The software will identify peptides that show this specific mass shift and provide fragmentation data (MS2 spectra) that confirms the location of the modification on a specific lysine residue.[7][9]
-
Caption: Overall workflow for protein modification and site analysis.
Critical Parameters & Optimization
The success of a labeling experiment depends on the careful control of several parameters.
| Parameter | Rationale & Expert Insight | Starting Recommendation |
| pH | Controls the nucleophilicity of the target amine groups. Lower pH reduces reactivity; higher pH can denature the protein. | pH 8.5 - 9.0 in a non-nucleophilic buffer like bicarbonate or borate. |
| Reagent:Protein Molar Ratio | Determines the extent of labeling. A high ratio leads to more modified sites but increases the risk of protein precipitation and off-target effects. | Start with a 10:1 to 20:1 molar ratio. Optimize based on desired degree of labeling. |
| Reaction Time & Temperature | Must balance reaction completion against protein stability and reagent hydrolysis. Sulfonyl chlorides are often reacted at lower temperatures. | 1 hour at 4°C .[5] For less stable proteins, shorten the time. |
| Protein Concentration | Higher concentrations favor the bimolecular reaction between protein and reagent over the competing hydrolysis reaction. | > 2 mg/mL , ideally 5-10 mg/mL .[5] |
| Buffer Choice | The buffer itself must not be nucleophilic. Avoid Tris , glycine, or other buffers with primary or secondary amines. | Sodium Bicarbonate or Sodium Borate . |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Labeling | 1. Incorrect buffer pH (too low).2. Inactive (hydrolyzed) reagent.3. Buffer contains competing nucleophiles (e.g., Tris).4. Target residues are not solvent-accessible. | 1. Verify buffer pH is 8.5-9.0.2. Prepare CNBSC stock solution fresh in anhydrous solvent.3. Use a recommended buffer like bicarbonate or borate.4. Consider denaturing conditions if surface labeling is not the goal. |
| Protein Precipitation | 1. Reagent:Protein molar ratio is too high.2. Organic solvent concentration is too high.3. Modification alters protein solubility. | 1. Reduce the molar excess of CNBSC.2. Keep the volume of added organic solvent <10% of the total reaction volume.3. Add the reagent stock solution more slowly while stirring. |
| Non-reproducible Results | 1. Inconsistent reaction times or temperatures.2. Reagent stock solution not prepared fresh.3. Inconsistent protein concentration. | 1. Strictly control all reaction parameters.2. Always use freshly prepared reagent.3. Accurately determine protein concentration before each experiment. |
Safety & Handling
3-Chloro-4-nitrobenzenesulfonyl chloride and related compounds are hazardous. Always consult the Safety Data Sheet (SDS) before use.[3][10]
-
Hazard Class: Corrosive. Causes severe skin burns and eye damage.[3][10]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves.
-
Handling: Handle only in a certified chemical fume hood.[11] Avoid breathing dust. The reagent is moisture-sensitive; keep the container tightly closed.[1]
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.
References
- Process for the preparation of 3-nitrobenzenesulfonyl chloride.
-
Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Protein labeling protocol. Abberior Instruments. [Link]
-
Chemical modifications of proteins and their applications in metalloenzyme studies. PMC. [Link]
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]
-
Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. [Link]
- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. NIH. [Link]
-
Mass Spectrometric Kinetic Analysis of Human Tyrosylprotein Sulfotransferase-1 and -2. PMC - NIH. [Link]
-
Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. PMC. [Link]
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]
-
Sulfonation of the resolving cysteine in human peroxiredoxin 1: A comprehensive analysis by mass spectrometry. New Jersey Medical School. [Link]
-
Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. YouTube. [Link]
-
Protein modifications and ionic strength show the difference between protein-mediated and solvent-mediated regulation of biomolecular condensation. Frontiers. [Link]
-
Protein mass spectrometry. Wikipedia. [Link]
-
Safety Data Sheet: 4-Nitrobenzyl chloride. Carl ROTH. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. 3-chloro-4-nitrobenzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. njms.rutgers.edu [njms.rutgers.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Step-by-step guide for derivatization with 3-Chloro-4-nitrobenzenesulfonyl chloride
Application Note: High-Efficiency Derivatization of Amines using 3-Chloro-4-nitrobenzenesulfonyl Chloride
Abstract
This guide details the protocol for using 3-Chloro-4-nitrobenzenesulfonyl chloride (CNBS-Cl) as a derivatizing agent for the determination of primary and secondary amines, including amino acids and low-molecular-weight biogenic amines. Unlike fluorescent reagents (e.g., Dansyl-Cl), CNBS-Cl introduces a strong UV-absorbing chromophore (
Introduction & Principle
The Challenge of Amine Analysis
Many biologically active amines lack natural chromophores or fluorophores, making direct UV detection insensitive. Furthermore, polar amines often exhibit poor retention on standard C18 Reverse-Phase HPLC columns.
The CNBS-Cl Solution
3-Chloro-4-nitrobenzenesulfonyl chloride reacts with nucleophilic nitrogen atoms (primary and secondary amines) under alkaline conditions to form stable sulfonamides .
-
UV Detection: The p-nitro moiety imparts strong absorbance (typically
nm). -
Mass Spectrometry: The chlorine atom provides a characteristic 3:1 isotopic ratio (
), aiding in metabolite identification and artifact exclusion. -
Chromatography: The hydrophobic phenyl ring increases retention time, allowing for effective separation on C18 columns.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution (
Caption: Nucleophilic attack of the amine on the sulfonyl chloride under alkaline conditions yields a stable sulfonamide.
Materials & Reagents
| Component | Grade | Preparation / Notes |
| CNBS-Cl Reagent | >97% Purity | Stock Solution: Dissolve 10 mg in 1 mL Acetonitrile (ACN). Prepare fresh daily. Caution: Moisture sensitive.[1] |
| Reaction Buffer | Analytical | 0.1 M Sodium Borate (pH 9.5). Adjust pH with NaOH. High pH ensures amine deprotonation ( |
| Quenching Agent | Analytical | 10% Formic Acid or 0.1 M HCl . Stops reaction and protonates residual amines. |
| Mobile Phases | LC-MS Grade | A: 0.1% Formic Acid in Water.[2] B: 0.1% Formic Acid in Acetonitrile. |
| Vials | Glass | Amber glass recommended to prevent photodegradation of nitro-compounds. |
Step-by-Step Derivatization Protocol
Step 1: Sample Preparation
-
Dissolve the amine sample (or biological extract) in 0.1 M Borate Buffer (pH 9.5) .
-
Target concentration: 10–100 µM.
-
Note: If the sample is acidic (e.g., TCA precipitate), neutralize with NaOH prior to buffering to ensure pH > 9.0.
Step 2: Derivatization Reaction
-
In a 1.5 mL microcentrifuge tube, combine:
-
100 µL Sample (in Borate Buffer)
-
100 µL CNBS-Cl Reagent (10 mg/mL in ACN)[2]
-
-
Vortex vigorously for 30 seconds.
-
Incubate at 60°C for 15 minutes in a heating block.
-
Causality: Heat accelerates the reaction, ensuring complete derivatization of sterically hindered secondary amines.
-
-
Visual Check: The solution should remain clear or turn slightly yellow. Turbidity indicates reagent precipitation (add more ACN if observed).
Step 3: Quenching & Extraction
-
Remove from heat and cool to room temperature (approx. 2 min).
-
Add 20 µL of 10% Formic Acid .
-
Vortex for 10 seconds.
-
(Optional) Centrifuge at 12,000 x g for 5 minutes if precipitate forms.
-
Transfer supernatant to an HPLC vial.
Workflow Diagram
Caption: Operational workflow for CNBS-Cl derivatization, ensuring kinetic completeness and stability.
Instrumental Analysis (LC-UV/MS)
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C.
-
Detection:
-
UV: 254 nm (Aromatic ring) and 265 nm (Nitro group).
-
MS: ESI Positive Mode (
). Look for chlorine isotope pattern (M and M+2 peaks).
-
Gradient Profile
| Time (min) | % Mobile Phase A (Water/0.1% FA) | % Mobile Phase B (ACN/0.1% FA) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Validation & Troubleshooting
Critical Control Points
-
pH Control: The reaction must occur between pH 9.0 and 10.0.
-
If pH < 9: The amine is protonated (
) and cannot act as a nucleophile. -
If pH > 11: The sulfonyl chloride reagent hydrolyzes too rapidly, competing with the derivatization.
-
-
Reagent Excess: Maintain at least a 10-fold molar excess of CNBS-Cl over total amines to drive the reaction to pseudo-first-order kinetics.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Small Peaks | pH too low (< 8.5). | Check buffer pH. Ensure sample matrix isn't buffering the solution down. |
| Precipitate in Vial | Reagent concentration too high. | Dilute sample with 50% ACN/Water before injection. |
| Double Peaks | Incomplete reaction (Mono- vs Di-derivatization). | Increase incubation time to 30 mins or temp to 65°C. |
| Reagent Degradation | Moisture in stock solution. | Prepare CNBS-Cl in anhydrous ACN immediately before use. |
References
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.[5] Journal of Chromatography A. [Link]
-
Sielc Technologies. HPLC Determination of Nitrobenzenesulfonyl chlorides. [Link]
Sources
- 1. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Chloro-4-nitrobenzenesulfonyl Chloride for Advanced Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic drug discovery. The success of complex syntheses, particularly those involving cyclic or modified structures, hinges on the strategic use of orthogonal protecting groups. This guide details the application of 3-chloro-4-nitrobenzenesulfonyl chloride, a member of the nitrobenzenesulfonyl (nosyl) family of reagents, as a versatile tool in SPPS. We will explore its utility both as a highly orthogonal Nα-protecting group and as a bifunctional linker for on-resin peptide cyclization. The protocols herein are designed for researchers, chemists, and drug development professionals seeking to expand their synthetic repertoire with robust and efficient methodologies. We provide not only the procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot their synthetic strategies effectively.
Introduction: The Quest for Orthogonality in SPPS
The fundamental principle of modern Solid-Phase Peptide Synthesis (SPPS), particularly using the prevalent Fmoc/tBu strategy, is orthogonality.[1] An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[2] For instance, the base-labile Fmoc group is removed from the N-terminus at each cycle, while the acid-labile side-chain protecting groups (like tBu, Boc, Trt) remain intact until the final cleavage step.[3]
However, the synthesis of complex peptides, such as cyclic peptides, branched peptides, or those requiring side-chain modifications, often necessitates a third dimension of orthogonality. This is where nitrobenzenesulfonyl protecting groups, commonly known as "nosyl" (Ns) groups, provide significant advantages. The Ns-amide bond formed upon reaction with an amine is stable to both the acidic and basic conditions of standard Boc and Fmoc chemistries, respectively.[4] Yet, it can be cleaved under mild, nucleophilic conditions, typically involving a thiol and a base, offering a distinct deprotection pathway.[5]
3-Chloro-4-nitrobenzenesulfonyl chloride stands out in this class. The potent electron-withdrawing effect of the para-nitro group makes the resulting sulfonamide highly susceptible to nucleophilic cleavage. Furthermore, the ortho-chloro substituent introduces a unique reactive handle, enabling advanced applications such as on-resin cyclization via Nucleophilic Aromatic Substitution (SNAr).[6][7]
Chemical Principle & Mechanism
The primary reaction involves the nucleophilic attack of the free N-terminal amine of the resin-bound peptide onto the highly electrophilic sulfur atom of 3-chloro-4-nitrobenzenesulfonyl chloride. This reaction, typically carried out in the presence of a non-nucleophilic base, forms a stable sulfonamide bond.
Mechanism of Nα-Nosyl Protection
The reaction proceeds via a standard sulfene intermediate or direct nucleophilic substitution at the sulfur center. The base serves to neutralize the HCl generated during the reaction.
A conceptual diagram of the reaction. Due to DOT language limitations, the aromatic ring is represented conceptually.
Caption: Reaction of the peptide's N-terminal amine with the sulfonyl chloride.
The resulting Nα-nosyl group effectively protects the amine from participating in subsequent coupling reactions.
Application I: Orthogonal Nα-Protection and Deprotection
The nosyl group serves as an excellent temporary protecting group when access to the N-terminus is required mid-synthesis, for example, in the synthesis of branched peptides where a side-chain is to be elongated after the main backbone is complete.
Protocol 1: On-Resin Nα-Nosylation
This protocol assumes a standard 0.1 mmol scale synthesis on a resin-bound peptide following Fmoc removal.
-
Resin Preparation: After standard Fmoc-deprotection with piperidine, wash the peptide-resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and finally resuspend in anhydrous DCM (approx. 10 mL/g of resin).[2]
-
Reagent Solution: In a separate vessel, dissolve 3-chloro-4-nitrobenzenesulfonyl chloride (3 eq., ~77 mg) and 2,4,6-collidine (5 eq., ~66 µL) in anhydrous DCM (2 mL).
-
Nosylation Reaction: Add the reagent solution to the resin suspension. Agitate the mixture at room temperature for 2 hours. The use of a hindered base like collidine is crucial to prevent potential side reactions.[8]
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete reaction. If the test is positive, allow the reaction to proceed for another 1-2 hours.
-
Washing: Upon completion, drain the reaction solvent and wash the resin extensively with DCM (5 x 1 min) and DMF (3 x 1 min) to remove all excess reagents and byproducts. The resin is now ready for the next synthetic step (e.g., side-chain deprotection and elongation).
Protocol 2: Nα-Nosyl Deprotection
Cleavage of the nosyl group is achieved with a thiol, which acts as a soft nucleophile, and a base to generate the active thiolate species.[5]
-
Resin Preparation: Wash the Ns-protected peptide-resin with DMF (3 x 1 min).
-
Deprotection Cocktail: Prepare a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq., ~75 µL) and β-mercaptoethanol (10 eq., ~70 µL) in DMF (2 mL). Caution: Work in a fume hood due to the odor of the thiol.
-
Cleavage Reaction: Add the deprotection cocktail to the resin and agitate at room temperature.
-
Monitoring: The reaction is typically complete within 30-60 minutes. Monitor by taking a small sample of resin beads for a Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min). The peptide is now ready for the next coupling step.
Application II: On-Resin Head-to-Side-Chain Cyclization
The unique 3-chloro-4-nitrophenyl structure allows for a powerful on-resin cyclization strategy. The sulfonyl chloride first acts as a linker to cap the N-terminus. Subsequently, a nucleophilic side-chain (e.g., the ε-amino group of Lysine) performs an intramolecular SNAr reaction, displacing the chloride to form a stable macrocycle.[6] This method is highly efficient as the intramolecular reaction is favored on the pseudo-diluted environment of the solid support.[9]
Workflow for On-Resin Cyclization
Caption: Workflow for head-to-side-chain cyclization on a solid support.
Protocol 3: Head-to-Side-Chain Cyclization
This protocol assumes a 0.1 mmol synthesis of a peptide containing an Fmoc-Lys(Mmt)-OH residue. The Mmt (Monomethoxytrityl) group is acid-labile under very mild conditions, leaving the tBu-based groups intact.
-
Linear Peptide Synthesis: Synthesize the desired linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc/tBu chemistry.
-
Selective Lys(Mmt) Deprotection:
-
Wash the resin with DCM (5 x 1 min).
-
Treat the resin with a solution of 1% TFA in DCM. Flow the solution through the resin bed for 1-2 minutes at a time, collecting the yellow Mmt-cation containing filtrate. Repeat until the filtrate is colorless (typically 10-15 cycles).[10]
-
Neutralize the resin immediately with 10% DIPEA in DMF (3 x 2 min).
-
Wash thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
N-Terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF as per standard protocols. Wash thoroughly.
-
N-Terminal Capping: Perform the Nα-nosylation reaction as described in Protocol 1 . This links the N-terminus to the 3-chloro-4-nitrophenyl moiety.
-
Intramolecular SNAr Cyclization:
-
Wash the resin with DMF (3 x 1 min).
-
Add a solution of 2-4% DIPEA in DMF to the resin.
-
Heat the reaction mixture to 50°C and agitate for 12-24 hours. The elevated temperature facilitates the SNAr reaction.
-
Monitor cyclization progress by cleaving a small aliquot of resin and analyzing the product by LC-MS.
-
-
Final Cleavage: Once cyclization is complete, wash the resin thoroughly and perform the final cleavage from the solid support and removal of all remaining side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Purification: Precipitate the crude peptide in cold ether, centrifuge, and purify by reverse-phase HPLC.
Data Summary & Key Parameters
| Parameter | Nα-Nosylation (Protocol 1) | Nα-Nosyl Deprotection (Protocol 2) | On-Resin Cyclization (Protocol 3) |
| Reagent | 3-Chloro-4-nitrobenzenesulfonyl chloride | β-mercaptoethanol, DBU | DIPEA |
| Equivalents | 3 eq. (Reagent), 5 eq. (Base) | 10 eq. (Thiol), 5 eq. (Base) | N/A (Catalytic Base) |
| Solvent | Anhydrous DCM | DMF | DMF |
| Temperature | Room Temperature | Room Temperature | 50 °C |
| Reaction Time | 2-4 hours | 30-60 minutes | 12-24 hours |
| Monitoring | Kaiser Test (Negative) | Kaiser Test (Positive) | LC-MS of cleaved aliquot |
Safety and Handling
-
3-Chloro-4-nitrobenzenesulfonyl chloride: This reagent is corrosive and a lachrymator. It is moisture-sensitive and should be handled in a dry environment. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Perform all manipulations in a certified chemical fume hood.
-
Bases (Collidine, DBU, DIPEA): These are corrosive and toxic. Avoid inhalation of vapors and skin contact.
-
Thiols (β-mercaptoethanol): Possess a strong, unpleasant odor and are toxic. Handle exclusively in a fume hood.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always use in a fume hood with appropriate PPE.
Consult the Safety Data Sheet (SDS) for each reagent before use. Ensure that eyewash stations and safety showers are readily accessible.
Conclusion
3-Chloro-4-nitrobenzenesulfonyl chloride is a highly effective and versatile reagent for advanced solid-phase peptide synthesis. Its utility as an orthogonal Nα-protecting group provides chemists with greater flexibility in designing complex synthetic routes. Furthermore, its unique bifunctional nature as a linker for on-resin cyclization offers a robust and efficient path to macrocyclic peptides, which are an increasingly important class of therapeutic molecules. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently incorporate this powerful tool into their peptide synthesis workflows.
References
-
PubMed. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Retrieved from [Link]
-
DiVA portal. (n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Retrieved from [Link]
- Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). WO2006045483A2 - On-resin peptide cyclization.
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). On-resin peptide macrocyclization using thiol–ene click chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Britannica. (n.d.). Nucleophilic aromatic substitution | chemical reaction. Retrieved from [Link]
-
Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]
- 8. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 9. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 10. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Labeled with 3-Chloro-4-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Novel Proteomic Insights with 3-Chloro-4-nitrobenzenesulfonyl Chloride Labeling
In the dynamic landscape of proteomics, the chemical labeling of peptides is a cornerstone for both qualitative and quantitative mass spectrometry-based analyses. The choice of labeling reagent is paramount, dictating the scope and sensitivity of the experiment. This document provides a comprehensive guide to the use of 3-Chloro-4-nitrobenzenesulfonyl chloride as a peptide labeling reagent, with a special focus on the resulting fragmentation patterns in tandem mass spectrometry (MS/MS).
3-Chloro-4-nitrobenzenesulfonyl chloride is a reactive compound that readily derivatizes primary amino groups in peptides, namely the N-terminus and the ε-amino group of lysine residues. The introduction of the 4-chloro-3-nitrobenzenesulfonyl moiety imparts specific mass and fragmentation characteristics to the labeled peptides, which can be leveraged for their identification and analysis. The presence of a sulfonyl group, a nitro group, and a chloro group on the aromatic ring creates a unique chemical entity whose behavior under collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) warrants detailed exploration.
This guide will provide a theoretical framework for the labeling reaction, detailed experimental protocols, and an in-depth analysis of the expected fragmentation patterns, empowering researchers to confidently employ this reagent in their proteomic workflows.
Part 1: The Chemistry of Labeling - Reaction and Mass Shift
The labeling of peptides with 3-Chloro-4-nitrobenzenesulfonyl chloride proceeds via a nucleophilic substitution reaction. The primary amino groups of the peptide act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid.
Reaction Scheme:
Key Reactive Sites on Peptides:
-
N-terminus: The α-amino group of the first amino acid.
-
Lysine (K): The ε-amino group of the side chain.
Calculating the Mass Shift:
To accurately identify labeled peptides in a mass spectrometry experiment, it is crucial to know the precise mass added by the label. The molecular formula of 3-Chloro-4-nitrobenzenesulfonyl chloride is C₆H₃Cl₂NO₄S[1]. However, during the reaction with an amino group, one chlorine atom and one hydrogen atom are lost. Therefore, the mass shift is calculated based on the formula of the added moiety: C₆H₃ClNO₄S.
| Property | Value |
| Molecular Formula of Label | C₆H₃ClNO₄S |
| Monoisotopic Mass of Label | 219.9525 Da |
This mass addition should be set as a variable modification in the database search parameters when analyzing mass spectrometry data of labeled peptides.
Part 2: Fragmentation Behavior of Labeled Peptides - A Theoretical Framework
The fragmentation of peptides in a mass spectrometer provides the necessary information for sequence determination. The introduction of the 3-Chloro-4-nitrobenzenesulfonyl label influences this fragmentation process. Based on the known fragmentation patterns of sulfonamides and aromatic nitro compounds, a characteristic fragmentation profile can be predicted.
Backbone Fragmentation: The Ubiquitous b- and y-ions
Under low-energy CID conditions, peptides primarily fragment along the amide bonds of the backbone, leading to the formation of b- and y-type ions [2]. This fundamental fragmentation pattern is expected to be preserved in labeled peptides, allowing for sequence elucidation.
Characteristic Neutral Loss of the Sulfonyl Group
A key feature in the fragmentation of arylsulfonamides is the facile neutral loss of sulfur dioxide (SO₂)[3]. This is a well-documented phenomenon that occurs through a rearrangement process. The presence of an electron-withdrawing group, such as the chlorine atom on the aromatic ring of the label, is known to promote this SO₂ extrusion[3].
Expected Neutral Loss:
-
SO₂: 63.9619 Da
The observation of a prominent neutral loss of ~64 Da from the precursor ion or from fragment ions containing the label is a strong indicator of a successfully labeled peptide.
Potential Fragmentation of the Aromatic Ring and Nitro Group
The nitroaromatic structure of the label may also contribute to the fragmentation spectrum. While less common than the SO₂ loss, potential fragmentation pathways could involve the loss of the nitro group (NO₂) or other parts of the aromatic ring. However, the neutral loss of SO₂ is anticipated to be the most dominant characteristic feature.
Part 3: Experimental Protocols
The following protocols provide a general framework for the labeling of peptides with 3-Chloro-4-nitrobenzenesulfonyl chloride. Optimization may be required depending on the specific sample and experimental goals.
Materials and Reagents
-
3-Chloro-4-nitrobenzenesulfonyl chloride (Purity ≥98%)
-
Anhydrous acetonitrile (ACN)
-
Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5
-
Hydroxylamine solution, 5% (w/v) in water (for quenching)
-
Formic acid (FA), mass spectrometry grade
-
Water, mass spectrometry grade
-
C18 solid-phase extraction (SPE) cartridges for desalting
Peptide Labeling Protocol
This protocol is adapted from standard peptide labeling procedures and should be optimized for the specific application.
-
Peptide Preparation: Start with a known amount of lyophilized peptide (e.g., 100 µg). Reconstitute the peptide in a suitable volume of 100 mM TEAB buffer (pH 8.5) to a final concentration of 1-2 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of 3-Chloro-4-nitrobenzenesulfonyl chloride in anhydrous ACN. The concentration should be determined based on the desired molar excess of the reagent to the peptide. A 10-20 fold molar excess is a good starting point.
-
Labeling Reaction: Add the calculated volume of the labeling reagent solution to the peptide solution. Vortex the mixture gently and incubate at room temperature for 1 hour.
-
Quenching: To stop the reaction and consume any unreacted labeling reagent, add a small volume of 5% hydroxylamine solution. Incubate for 15 minutes at room temperature.
-
Sample Acidification and Cleanup: Acidify the sample by adding formic acid to a final concentration of 0.1-1%. Desalt the labeled peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elution and Drying: Elute the labeled peptides from the SPE cartridge with a solution of 50-80% ACN in 0.1% FA. Dry the eluted sample in a vacuum centrifuge.
-
Sample Reconstitution: Reconstitute the dried, labeled peptides in a suitable solvent for mass spectrometry analysis (e.g., 0.1% FA in water).
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended.
-
Fragmentation Mode: Both CID and HCD can be employed. HCD is often preferred for generating reporter ions from isobaric tags, and may also be advantageous for observing the neutral loss of SO₂.
-
Data Acquisition: A data-dependent acquisition (DDA) method is typically used, where the most intense precursor ions from a full MS scan are selected for fragmentation in subsequent MS/MS scans.
-
Database Search Parameters:
-
Enzyme: Specify the protease used for protein digestion (e.g., Trypsin).
-
Variable Modifications:
-
Oxidation (M)
-
Acetylation (Protein N-term)
-
3-Chloro-4-nitrobenzenesulfonyl (N-term, K): +219.9525 Da
-
-
Precursor and Fragment Mass Tolerance: Set according to the specifications of the mass spectrometer.
-
Part 4: Data Interpretation and Expected Results
When analyzing the MS/MS spectra of peptides labeled with 3-Chloro-4-nitrobenzenesulfonyl chloride, the following features should be considered:
-
Precursor Ion Mass Shift: The precursor ion m/z will be increased by 219.9525 Da for each label incorporated.
-
b- and y-ion Series: A series of b- and y-ions should be present, allowing for peptide sequence confirmation. The mass of fragment ions containing the label will be shifted accordingly.
-
Neutral Loss of SO₂: Look for a prominent peak corresponding to the precursor ion minus 63.9619 Da. This neutral loss can also be observed from b- and y-ions that contain the label.
-
Absence of Diagnostic Reporter Ions: Based on the structure of the label, the generation of a stable, low-mass reporter ion upon fragmentation is not anticipated. The primary diagnostic feature is the neutral loss of SO₂.
Part 5: Applications and Future Perspectives
The use of 3-Chloro-4-nitrobenzenesulfonyl chloride for peptide labeling offers a unique tool for proteomic analysis. The significant mass shift can aid in the differentiation of labeled from unlabeled peptides. The characteristic neutral loss of SO₂ provides a valuable diagnostic feature for the confident identification of labeled peptides.
Future work could explore the development of isotopically labeled versions of 3-Chloro-4-nitrobenzenesulfonyl chloride to enable relative quantification experiments. Furthermore, a detailed characterization of the fragmentation behavior across a range of peptide sequences and under different fragmentation regimes will further enhance the utility of this labeling reagent.
Conclusion
3-Chloro-4-nitrobenzenesulfonyl chloride presents a promising, albeit not widely characterized, reagent for the chemical derivatization of peptides for mass spectrometry analysis. Its straightforward reaction chemistry and the characteristic neutral loss of SO₂ upon fragmentation provide a solid foundation for its application in proteomics research. The protocols and theoretical framework provided in this guide are intended to serve as a starting point for researchers to explore the potential of this labeling strategy in their own investigations.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-chloro-3-nitro-. Retrieved from [Link]
-
Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Chloro-4-nitrobenzenesulfonyl Chloride Derivatization
Current Status: Operational Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Subject: Optimization and Troubleshooting of Amino Acid Sulfonylation
Executive Summary
You are likely employing 3-Chloro-4-nitrobenzenesulfonyl chloride (CNBSC) as a highly activated sulfonylating agent for solid-phase peptide synthesis (SPPS), combinatorial library generation, or as a specific probe for structure-activity relationship (SAR) studies.
While similar to the standard "Nosyl" (2- or 4-nitrobenzenesulfonyl) protecting groups, the 3-Chloro-4-nitro substitution pattern introduces unique electronic vectors. The chlorine atom at the meta position to the sulfonyl group—but ortho to the nitro group—creates a specific vulnerability to Nucleophilic Aromatic Substitution (
This guide addresses the three primary failure modes:
-
Competitive Hydrolysis (Low Yield)
-
Ring Substitution /
(Impurity Formation/Color Change) -
Side-Chain Cross-Reactivity (Regioselectivity Issues)
Module 1: The Chemistry of Failure (Mechanistic Insight)
Before troubleshooting, you must visualize the competing pathways. Your reaction flask is a battlefield between the amine (nucleophile), water (nucleophile), and the electrophilic sites on the CNBSC molecule.
Reaction Pathway Analysis
The following diagram illustrates the kinetic competition occurring in your flask.
Figure 1: Kinetic competition between N-sulfonylation (desired), Hydrolysis (pH driven), and Ring Substitution (temperature/stoichiometry driven).
Module 2: Troubleshooting Guides
Issue 1: "My yield is low, but the starting material is gone."
Diagnosis: Hydrolysis (Path B). The sulfonyl chloride moiety is highly moisture-sensitive. In aqueous alkaline conditions (Schotten-Baumann), hydroxide ions compete with the amine. If the pH is too high, hydrolysis to the sulfonic acid (water-soluble) becomes the dominant pathway.
Corrective Protocol:
| Parameter | Recommendation | Scientific Rationale |
| pH Control | Maintain pH 8.5 – 9.5 | Below pH 8, the amino acid is protonated ( |
| Temperature | 0°C to 5°C | Hydrolysis has a higher activation energy than aminolysis. Low temperature kinetically favors the amide formation. |
| Addition | Slow / Dropwise | Adding the sulfonyl chloride (dissolved in THF/Dioxane) slowly prevents localized spikes in concentration that favor side reactions. |
Issue 2: "The reaction mixture turned bright yellow/orange."
Diagnosis: Nucleophilic Aromatic Substitution (
-
Mechanism:[1][2][3][4][5] The amino acid acts as a nucleophile attacking the benzene ring at C3, displacing the chloride.
-
Indicator: Nitro-anilines (the product of this side reaction) are typically intensely colored (yellow/orange/red), whereas sulfonamides are often colorless or pale.
Corrective Protocol:
-
Reduce Equivalents: Do not use a large excess of amino acid. Keep stoichiometry close to 1:1 or 1.1:1.
-
Lower Temperature:
reactions generally require higher activation energy than sulfonylation. Ensure the reaction stays at 0°C during addition and does not exceed room temperature. -
Check Base: Avoid strong, hard nucleophiles if possible. If using organic bases, Pyridine is milder than Triethylamine (TEA) and less likely to promote ring substitution [2].
Issue 3: "I see multiple spots on TLC (Regioselectivity)."
Diagnosis: Side-Chain Interference. Unprotected side chains are competitive nucleophiles.
| Amino Acid | Side Chain Risk | Solution |
| Lysine | Use Fmoc-Lys(Boc)-OH . You cannot use free Lysine without bis-sulfonylation. | |
| Tyrosine | Phenolic | Maintain pH < 9.5. The phenolate anion (formed at high pH) reacts rapidly with sulfonyl chlorides. |
| Histidine | Imidazole sulfonylation | The imidazole nitrogen is highly reactive. Use His(Trt) or His(Bom) protection. |
| Cysteine | Thiol oxidation / substitution | CRITICAL: Free thiols will displace the C3-Chlorine ( |
Module 3: Optimized Experimental Protocols
Protocol A: Schotten-Baumann (Aqueous/Organic Biphasic)
Best for: Free amino acids (zwitterions).
-
Dissolution: Dissolve Amino Acid (1.0 equiv) in 1N NaOH (2.0 equiv) and dilute with water. Cool to 0°C .
-
Reagent Prep: Dissolve 3-Chloro-4-nitrobenzenesulfonyl chloride (1.1 equiv) in minimal THF or Dioxane.
-
Addition: Add the sulfonyl chloride solution dropwise to the amino acid solution over 30 minutes, maintaining 0°C.
-
pH Monitoring: Simultaneously add 1N NaOH dropwise to maintain pH between 8.5 and 9.0 . Do not exceed pH 9.5.
-
Workup: After 2-4 hours, acidify to pH 2 with 1N HCl. The sulfonamide should precipitate. Filter and wash with cold water (removes sulfonic acid byproduct).
Protocol B: Anhydrous Conditions
Best for: Amino acid esters or protected peptides.
-
Setup: Dissolve Amino Acid Ester (1.0 equiv) in dry DCM (Dichloromethane) under Nitrogen/Argon.
-
Base: Add Diisopropylethylamine (DIPEA) or Collidine (2.5 equiv). Avoid TEA if
is observed. -
Reaction: Cool to 0°C . Add 3-Chloro-4-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Quench: Add a primary amine (e.g., methylamine) to scavenge excess reagent, or wash with dilute aqueous acid.
Module 4: Decision Tree (Visual Guide)
Use this flow to determine your next step.
Figure 2: Troubleshooting logic flow for derivatization issues.
References
-
Kinetics of Sulfonyl Chloride Hydrolysis: Title: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Source: Journal of the Chemical Society B: Physical Organic. Link:[Link][1]
-
Nucleophilic Arom
) Mechanisms: Title: Nucleophilic Aromatic Substitution (Chapter 16.6).[4] Source: OpenStax Organic Chemistry. Link:[Link] - Peptide Synthesis Protecting Groups (Sulfonyls)
-
Reactivity of 3-Chloro-4-nitro Substituted Systems: Title: Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene (Analogous Reactivity). Source: ResearchGate (Asian Journal of Chemistry). Link:[Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Chloro-4-nitrobenzenesulfonyl chloride before handling, as it is a corrosive lachrymator.
Sources
Technical Support Center: Removal of Excess 3-Chloro-4-nitrobenzenesulfonyl Chloride
The following technical guide is designed for researchers and process chemists dealing with the workup and purification of reactions involving 3-Chloro-4-nitrobenzenesulfonyl chloride .
Topic: Post-Reaction Workup & Purification Guide Reagent: 3-Chloro-4-nitrobenzenesulfonyl chloride (CAS: 16196-11-1) Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)
Executive Summary & Chemical Context
3-Chloro-4-nitrobenzenesulfonyl chloride is a highly reactive electrophile used primarily for sulfonylation of amines and alcohols. Its reactivity is amplified by the electron-withdrawing nitro group at the para position and the chlorine atom at the meta position relative to the sulfonyl group.
The Challenge: Excess reagent is often required to drive reactions to completion.[1] However, unreacted sulfonyl chloride poses three specific risks:
-
Genotoxicity: As an alkylating-like agent, it is a structural alert (PGI) and must be purged to low ppm levels.
-
Stability: It can slowly hydrolyze on silica gel columns, causing band streaking and contaminating purified fractions with sulfonic acid.
-
Side Reactions: During workup, residual sulfonyl chloride can react with nucleophilic solvents or impurities.
This guide details three validated protocols for its removal, prioritizing product integrity and operational safety.
Decision Matrix: Selecting the Right Protocol
Use the following logic to determine the most appropriate removal method for your specific reaction scale and product stability.
Figure 1: Decision tree for selecting the optimal workup strategy based on scale and compound properties.
Validated Protocols
Method A: Aqueous Hydrolysis (The Standard)
Best for: Large scale (>1g), stable products, and cost-efficiency.
Mechanism: The electron-deficient nature of the 3-chloro-4-nitro phenyl ring makes this sulfonyl chloride highly susceptible to alkaline hydrolysis. It converts rapidly to 3-chloro-4-nitrobenzenesulfonic acid , which is highly water-soluble and partitions out of the organic phase.
Step-by-Step Protocol:
-
Quench: Cool the reaction mixture to 0–5°C.
-
Add Base: Slowly add a 10% aqueous solution of Sodium Bicarbonate (NaHCO₃) or 2M NaOH (if product tolerates high pH).
-
Note: The ratio of Aqueous:Organic phase should be at least 1:1 to ensure efficient partitioning.
-
-
Agitate: Stir vigorously for 30–60 minutes at room temperature.
-
Critical Check: Monitor by TLC/LCMS. The non-polar sulfonyl chloride spot should disappear, replaced by the baseline sulfonic acid.
-
-
Extraction:
-
Dry & Concentrate: Dry over MgSO₄/Na₂SO₄ and concentrate.
Quantitative Data: Hydrolysis Efficiency
| Condition | Time to >99% Hydrolysis | Byproduct Fate |
|---|---|---|
| Water (Neutral, 25°C) | > 4 hours | Slow, generates HCl (acidic) |
| Sat. NaHCO₃ (pH ~8.5) | 30-45 mins | Forms Na-Sulfonate (Aqueous) |
| 1M NaOH (pH 14) | < 10 mins | Forms Na-Sulfonate (Aqueous) |
Method B: Solid-Phase Scavenging (The "Clean" Workup)
Best for: Parallel synthesis, library generation, or acid-sensitive products.
Mechanism: A polymer-supported amine (e.g., Trisamine or Aminomethyl polystyrene) reacts with the excess sulfonyl chloride to form a sulfonamide covalently bound to the insoluble bead. The impurity is removed via filtration.[1][3][4][5]
Step-by-Step Protocol:
-
Calculate Load: Determine the excess equivalents of sulfonyl chloride used (e.g., 0.5 eq excess).
-
Add Scavenger: Add 3–4 equivalents (relative to the excess reagent) of Trisamine resin (or similar NH₂-functionalized silica/polymer).
-
Agitate: Shake or stir gently (do not use magnetic stir bars that grind beads) for 2–4 hours at room temperature.
-
Filter: Pass the mixture through a fritted funnel or Celite pad.
-
Wash: Rinse the resin with the reaction solvent (DCM, THF, or EtOAc) to recover entrained product.
-
Result: The filtrate contains the pure product; the sulfonyl chloride remains on the filter.
Troubleshooting Guide (Q&A)
Issue 1: "I still see the sulfonyl chloride peak by LCMS after aqueous workup."
Diagnosis: The hydrolysis was incomplete, likely due to poor phase mixing or insufficient pH. Corrective Action:
-
Check Solvent: If your reaction solvent is immiscible with water (e.g., DCM) and you didn't stir vigorously enough, the hydrolysis occurred only at the interface.
-
Add Co-solvent: Add a small amount of THF or Acetonitrile to the biphasic mixture to increase the solubility of the sulfonyl chloride in the aqueous phase.
-
Increase pH: If using bicarbonate, switch to 1M NaOH (if product permits) or add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the hydrolysis [1].
Issue 2: "My product decomposes during the basic wash."
Diagnosis: Your product contains a base-sensitive motif (e.g., ester, certain protecting groups). Corrective Action:
-
Switch to Method C (Derivatization): Instead of hydrolyzing with base, add a "sacrificial" amine like morpholine or dimethylamine (1.5 eq relative to excess reagent).
-
This converts the reactive sulfonyl chloride into a stable, non-acidic sulfonamide.
-
Purification: This byproduct will likely have a very different Rf from your product and can be easily separated by flash chromatography, unlike the streaking sulfonic acid.
Issue 3: "Severe emulsion formed during extraction."
Diagnosis: The 3-chloro-4-nitrobenzenesulfonic acid (formed by hydrolysis) acts as a surfactant, especially in the presence of basic salts. Corrective Action:
-
Salting Out: Saturate the aqueous layer with solid NaCl.
-
Filtration: Filter the biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.
-
Solvent Swap: If using DCM, switch to Ethyl Acetate, which typically forms cleaner interfaces with sulfonated byproducts.
Visual Workflow: Aqueous Hydrolysis Path
Figure 2: Standard operating procedure for the aqueous removal of sulfonyl chlorides.
References
-
BenchChem Technical Support. (2025).[1][2][4] Sulfonyl Chloride Work-up Protocols and Troubleshooting. Retrieved from
-
Royal Society of Chemistry. (2022). Green Chemistry Approaches to Sulfonyl Chloride Removal. Retrieved from
-
Organic Syntheses. (2012). Quenching Strategies for Reactive Acid Chlorides. Org. Synth. 2012, 89, 44-54.[6] Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis of Sulfonamides and Removal of Excess Reagents. Retrieved from
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides and Workup Strategies. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
How to improve the solubility of 3-Chloro-4-nitrobenzenesulfonyl chloride for reactions
Welcome to the technical support center for 3-Chloro-4-nitrobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and improving the solubility of this reagent for successful reaction outcomes. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Overcoming Solubility Challenges
This guide addresses specific issues you may encounter with 3-Chloro-4-nitrobenzenesulfonyl chloride solubility during your experiments.
Scenario 1: The reactant fails to dissolve in a non-polar aprotic solvent at room temperature.
Problem: You are attempting to set up a reaction, for example, a sulfonamide synthesis with a primary amine, in a solvent like dichloromethane (DCM) or toluene, but the 3-Chloro-4-nitrobenzenesulfonyl chloride remains as a solid suspension.
Causality: While many sulfonyl chlorides are soluble in common non-polar aprotic solvents, the specific crystal lattice energy and polarity of 3-Chloro-4-nitrobenzenesulfonyl chloride might lead to limited solubility at ambient temperatures. The presence of both a chloro and a nitro group on the benzene ring influences its polarity and intermolecular interactions, potentially requiring more energy to disrupt the crystal structure and solvate the molecule.
Solutions:
-
Gentle Heating:
-
Protocol: While stirring the suspension, gently warm the flask using a water bath to 30-40 °C.
-
Rationale: Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid, often leading to dissolution.[1] Most chemical reactions, including the dissolution of solids, tend to speed up at higher temperatures.
-
Caution: Avoid excessive heating, as it can lead to the degradation of thermally sensitive reactants or side reactions.
-
-
Introduction of a Co-solvent:
-
Protocol: To your suspension in the primary non-polar solvent (e.g., 10 mL of DCM), add a more polar aprotic co-solvent such as tetrahydrofuran (THF) or ethyl acetate dropwise until the solid dissolves.[2]
-
Rationale: A co-solvent system can modulate the overall polarity of the reaction medium, enhancing the solubility of the reactant. Polar aprotic solvents are particularly effective as they can solvate the polar regions of the molecule without interfering with the electrophilic sulfonyl chloride group.
-
Experimental Workflow for Co-solvent Selection:
Caption: Co-solvent selection workflow for improving solubility.
-
Scenario 2: Precipitation of the reactant occurs upon addition of a nucleophile.
Problem: The 3-Chloro-4-nitrobenzenesulfonyl chloride initially dissolves, but upon adding your nucleophile (e.g., an amine or alcohol), a precipitate forms, halting the reaction.
Causality: This can be due to several factors:
-
The salt of the nucleophile may be insoluble in the reaction solvent.
-
The reaction product itself might be insoluble and precipitating out.
-
A change in the overall polarity of the solution upon addition of the nucleophile or other reagents could decrease the solubility of the starting material.
Solutions:
-
Solvent System Re-evaluation:
-
Protocol: Switch to a more polar aprotic solvent that is known to dissolve a wider range of organic molecules and their salts, such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3][4]
-
Rationale: Highly polar aprotic solvents are excellent at solvating both neutral organic molecules and ionic species that may form during the reaction, thus keeping all components in the solution phase.
-
-
Adjusting the Order of Addition:
-
Protocol: Try dissolving the nucleophile in the solvent first, and then slowly add a solution of the 3-Chloro-4-nitrobenzenesulfonyl chloride.
-
Rationale: This ensures that the sulfonyl chloride is always entering a solution where it can immediately react, potentially preventing it from crashing out due to localized high concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving 3-Chloro-4-nitrobenzenesulfonyl chloride?
A1: Based on the properties of similar compounds like 4-nitrobenzenesulfonyl chloride, good starting points are aprotic solvents.[2][5] For less polar systems, dichloromethane, chloroform, and tetrahydrofuran (THF) are often effective. For reactions requiring higher polarity to dissolve all components, acetonitrile, DMF, and DMSO are excellent choices.[3][4]
Q2: Can I use protic solvents like ethanol or methanol?
A2: It is generally not recommended to use protic solvents as the primary solvent for reactions involving sulfonyl chlorides. The sulfonyl chloride group is highly electrophilic and will react with the hydroxyl group of the alcohol, leading to the formation of a sulfonate ester as a byproduct and consuming your starting material.[5][6] If a protic solvent is required for other reasons, the reaction should be conducted at low temperatures and with the awareness of potential side product formation.
Q3: How does temperature affect the solubility and stability of 3-Chloro-4-nitrobenzenesulfonyl chloride?
A3: For most solids, solubility increases with temperature.[1] Therefore, gentle heating can be an effective way to dissolve the compound. However, be aware that sulfonyl chlorides can degrade at elevated temperatures, and the presence of moisture can lead to hydrolysis.[7] It is crucial to work under anhydrous conditions, especially when heating.
Q4: Is 3-Chloro-4-nitrobenzenesulfonyl chloride sensitive to moisture?
A4: Yes. The sulfonyl chloride functional group is susceptible to hydrolysis in the presence of water, which will convert it to the corresponding sulfonic acid.[7][8] This not only consumes the reactant but the resulting sulfonic acid can also complicate the reaction and purification. Therefore, it is imperative to use anhydrous solvents and a dry reaction setup (e.g., under an inert atmosphere of nitrogen or argon).
Q5: I have dissolved the reactant, but the reaction is very slow. Could the solvent be the issue?
A5: Yes, the solvent can significantly impact reaction rates. For bimolecular reactions like the formation of sulfonamides (an SN2-type mechanism at the sulfur atom), polar aprotic solvents are often superior to non-polar solvents.[3] Solvents like DMF and DMSO can stabilize charged intermediates and transition states, thereby accelerating the reaction. If your reaction is sluggish in a solvent like toluene or DCM, switching to acetonitrile or DMF could lead to a significant rate enhancement.
Solubility Reference Table
The following table provides a qualitative overview of the solubility of 3-Chloro-4-nitrobenzenesulfonyl chloride in common laboratory solvents. This is based on the behavior of structurally similar compounds and general principles of solubility.
| Solvent Class | Solvent Name | Polarity | Protic/Aprotic | Expected Solubility | Notes and Considerations |
| Halogenated | Dichloromethane (DCM) | Polar | Aprotic | Soluble | A good first choice for many reactions. |
| Chloroform | Polar | Aprotic | Soluble | Similar to DCM. | |
| Ethers | Tetrahydrofuran (THF) | Polar | Aprotic | Soluble | Can be a good co-solvent.[2] |
| Diethyl Ether | Non-polar | Aprotic | Moderately Soluble | May have lower solubility than DCM or THF. | |
| Aromatic Hydrocarbons | Toluene | Non-polar | Aprotic | Soluble to Moderately Soluble | Often requires heating to achieve good solubility.[9] |
| Esters | Ethyl Acetate | Polar | Aprotic | Soluble | A good, less volatile alternative to DCM.[2] |
| Polar Aprotic | Acetonitrile (MeCN) | Polar | Aprotic | Soluble | Excellent for a wide range of reactions.[10] |
| Dimethylformamide (DMF) | Polar | Aprotic | Very Soluble | High boiling point, can be difficult to remove. | |
| Dimethyl Sulfoxide (DMSO) | Polar | Aprotic | Very Soluble | High boiling point and can be challenging to remove. | |
| Alkanes | Hexanes / Petroleum Ether | Non-polar | Aprotic | Sparingly Soluble to Insoluble | Can be used for recrystallization.[1] |
| Alcohols | Methanol / Ethanol | Polar | Protic | Soluble, but Reactive | Will react with the sulfonyl chloride. Avoid as a reaction solvent. |
| Water | Water | Polar | Protic | Insoluble | Reacts to form the sulfonic acid (hydrolysis).[5][7] |
Logical Decision Flow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for reactions involving 3-Chloro-4-nitrobenzenesulfonyl chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 10. Benzenesulfonic acid, 3-chloro-4-ethyl-5-nitro- | SIELC Technologies [sielc.com]
Incomplete reaction of 3-Chloro-4-nitrobenzenesulfonyl chloride with primary amines
Topic: Incomplete Reaction & Side Products in the Synthesis of N-Alkyl-3-chloro-4-nitrobenzenesulfonamides
Introduction for the Researcher
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 3-Chloro-4-nitrobenzenesulfonyl chloride in reactions with primary amines. Due to its high electrophilicity, stemming from the potent electron-withdrawing effects of the nitro and chloro substituents, this reagent is highly reactive. While this reactivity can be advantageous, it also presents unique challenges, including incomplete reactions, low yields, and the formation of significant side products.
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges. Our goal is to empower you to optimize your reaction conditions, maximize your yield of the desired monosulfonamide product, and ensure the integrity of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the sulfonylation of primary amines with 3-Chloro-4-nitrobenzenesulfonyl chloride. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step solutions.
Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted primary amine, even after extended reaction time. What is the likely cause?
A1: Root Cause Analysis & Corrective Actions
An incomplete reaction in this context almost always points to one of two primary issues: inactivation of the nucleophile (the amine) or degradation of the electrophile (the sulfonyl chloride).
1. Cause: Inactivation of the Primary Amine The reaction between the sulfonyl chloride and the primary amine generates one equivalent of hydrochloric acid (HCl).[1] If this HCl is not effectively neutralized, it will protonate the starting amine, forming an ammonium salt (R-NH₃⁺). This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, thus halting the reaction.
-
Solution: Base Selection & Stoichiometry
-
Use a Non-Nucleophilic Base: Employ a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are sterically hindered enough to prevent them from competing with your primary amine in attacking the sulfonyl chloride but are effective HCl scavengers.[1] Pyridine can also be used, but it is less sterically hindered and can sometimes act as a nucleophilic catalyst, which may or may not be desirable.
-
Ensure Sufficient Equivalents: Use at least 1.1 to 1.2 equivalents of the base relative to the sulfonyl chloride to ensure complete neutralization of the generated HCl. For sluggish reactions or amines with lower basicity, increasing the base to 1.5 equivalents can be beneficial.
-
2. Cause: Degradation of 3-Chloro-4-nitrobenzenesulfonyl chloride This sulfonyl chloride is highly susceptible to hydrolysis.[1][2] Trace amounts of water in your solvent, amine, or glassware can rapidly convert the sulfonyl chloride into the corresponding 3-chloro-4-nitrobenzenesulfonic acid. This sulfonic acid is unreactive towards the amine under these conditions, leading to a stalled reaction.[1]
-
Solution: Implement Rigorous Anhydrous Conditions
-
Dry Your Solvent: Use a freshly dried, anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the solvent is stored over molecular sieves.
-
Dry Your Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Check Your Amine: If your primary amine is a salt (e.g., a hydrochloride), it must be neutralized and extracted as a free base before use. If it is a liquid, consider drying it over a suitable agent like KOH or CaH₂ followed by distillation.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Q2: My reaction is complete, but the yield is low, and I have multiple unidentified spots on my TLC plate. What are the probable side reactions?
A2: Identifying and Mitigating Common Side Products
Low yields with complex product mixtures are typically due to side reactions competing with the desired monosulfonylation. For this specific substrate, there are three primary competing pathways.
1. Side Product: Di-sulfonated Amine [R-N(SO₂Ar)₂] The initially formed monosulfonamide (R-NH-SO₂Ar) still possesses a proton on the nitrogen. This proton is acidic and can be removed by the base in the reaction mixture. The resulting sulfonamide anion is nucleophilic and can attack a second molecule of the highly reactive sulfonyl chloride, leading to a di-sulfonated byproduct.[1]
-
Mitigation Strategy: Control Stoichiometry and Addition Rate
-
Slow Addition at Low Temperature: The most critical control parameter is the rate of addition of the sulfonyl chloride. Dissolve the amine and base in your solvent and cool the mixture to 0 °C in an ice bath. Add a solution of the 3-Chloro-4-nitrobenzenesulfonyl chloride dropwise over a period of 15-30 minutes.[3] This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.
-
Use Amine as Limiting Reagent: While counterintuitive for driving a reaction to completion, using a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride can sometimes ensure all of the valuable amine is consumed, simplifying purification. However, to minimize di-sulfonylation, it is often better to use the sulfonyl chloride as the limiting reagent (e.g., 1.0 equivalent of amine to 0.95 equivalents of sulfonyl chloride).
-
2. Side Product: 3-Chloro-4-nitrobenzenesulfonic Acid As mentioned in Q1, this is the product of hydrolysis. Its presence indicates inadequate control of moisture.[1][2] It will appear as a very polar, baseline spot on a normal-phase silica TLC plate.
-
Mitigation Strategy: Rigorous Anhydrous Technique (Refer to the solutions in A1).
3. Side Product: Nucleophilic Aromatic Substitution (SNAr) Product The chlorine atom on the aromatic ring is activated towards nucleophilic attack by the ortho-nitro group.[4] A potent nucleophile, such as your primary amine, can potentially displace this chlorine to form N-alkyl-2-nitro-4-sulfamoylaniline derivatives. While attack at the highly electrophilic sulfonyl group is kinetically favored, SNAr can become significant under certain conditions.
-
Mitigation Strategy: Temperature Control
-
Maintain Low Temperatures: SNAr reactions typically have a higher activation energy than sulfonylation.[5][6] Running the reaction at 0 °C and allowing it to warm slowly to room temperature helps to heavily favor the desired reaction at the sulfur center. Avoid heating the reaction unless all other optimization attempts have failed.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with this reaction.
Caption: A decision tree for troubleshooting incomplete sulfonylation reactions.
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for this reaction?
-
A: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM) is an excellent first choice due to its high solvency for a wide range of substrates and ease of removal. Acetonitrile and THF are also good alternatives, provided they are rigorously dried.
-
-
Q: How do I properly monitor this reaction by TLC?
-
A: Prepare a TLC plate with three lanes: one for your starting amine (SM), one for the reaction mixture (Rxn), and a "co-spot" lane where you spot both the SM and Rxn on top of each other.[7][8] Elute with a solvent system like 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the starting amine spot in the "Rxn" lane has completely disappeared. The product sulfonamide should have a higher Rf than the amine. The co-spot helps to definitively identify the starting material spot in the reaction lane, especially if the Rf values are close.[7]
-
-
Q: My primary amine is very sterically hindered. What can I do to improve the reaction rate?
-
A: For sterically hindered amines, the reaction may require more forcing conditions. First, ensure all other parameters (anhydrous conditions, proper base) are optimized. If the reaction is still slow at room temperature, you can try gentle heating to 40-50 °C. Monitor carefully by TLC, as higher temperatures may also increase the rate of side reactions like SNAr. Alternatively, using a more polar solvent like DMF (anhydrous) can sometimes accelerate the rate of bimolecular reactions.
-
-
Q: What is a standard workup and purification procedure for my N-alkyl-3-chloro-4-nitrobenzenesulfonamide product?
-
A: Once the reaction is complete, a typical aqueous workup is effective.[1][9]
-
Quench the reaction by adding 1M HCl solution to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any sulfonic acid byproduct), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel or by recrystallization, often from an ethanol/water or ethyl acetate/hexanes mixture.[10]
-
-
Data Tables & Protocols
Table 1: Selection of Base
| Base Type | Example(s) | pKa of Conjugate Acid | Key Characteristics | Recommendation |
| Tertiary Amines | Triethylamine (TEA), DIPEA | ~10.7 | Strong, non-nucleophilic, effective HCl scavengers.[1] | Highly Recommended. Standard choice for this reaction. |
| Pyridines | Pyridine, 2,6-Lutidine | ~5.2 (Pyridine) | Moderately basic, can act as a nucleophilic catalyst. | Recommended. Lutidine is more hindered and less nucleophilic. |
| Inorganic Bases | K₂CO₃, NaHCO₃ | ~10.3 (for HCO₃⁻) | Heterogeneous in many organic solvents, can lead to slower reactions. | Use only if amine or product is sensitive to tertiary amines. |
Protocol: Optimized General Procedure for Monosulfonylation
This protocol is a robust starting point for the reaction of a primary amine with 3-Chloro-4-nitrobenzenesulfonyl chloride.
Caption: Standard experimental workflow for controlled sulfonylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq.) and anhydrous dichloromethane. Stir to dissolve, then add triethylamine (1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate dry flask, dissolve 3-Chloro-4-nitrobenzenesulfonyl chloride (1.05 eq.) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cold amine mixture over 15-30 minutes.
-
Reaction: Stir the mixture at 0 °C for one hour after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-24 hours.
-
Monitoring: Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC).[1][8]
-
Workup: Once the reaction is complete, quench by adding 1M HCl. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel or recrystallization to yield the pure N-alkyl-3-chloro-4-nitrobenzenesulfonamide.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
Wang, L., et al. (2015). Synthesis and biological evaluation of novel sulfonamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2915-2920. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available at: [Link]
- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
- Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
-
RSC Publishing. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]
-
ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available at: [Link]
-
RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Available at: [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). 5.3: TLC Uses. Available at: [Link]
-
National Center for Biotechnology Information. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Available at: [Link]
-
Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Taylor & Francis Online. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
Common pitfalls to avoid when using 3-Chloro-4-nitrobenzenesulfonyl chloride
Technical Support Center: 3-Chloro-4-nitrobenzenesulfonyl chloride
Reagent Profile
-
Chemical Name: 3-Chloro-4-nitrobenzenesulfonyl chloride[1][2][3][4][5][6][7][8]
-
CAS Number: 64835-30-9 (Note: Often confused with the isomer 4-chloro-3-nitrobenzenesulfonyl chloride, CAS 97-08-5.[1][2][3] Verify your structure.)
Introduction: The "Double-Edged" Electrophile
Welcome to the technical guide for 3-Chloro-4-nitrobenzenesulfonyl chloride . As a researcher, you likely selected this reagent to introduce a sulfonamide group or to build a specific scaffold.[10] However, this molecule presents a unique "trap" often overlooked in standard protocols: it possesses two highly electrophilic sites.[10]
-
The Sulfonyl Chloride (
): The intended site of reaction (e.g., for sulfonamide formation).[10] -
The Aryl Chloride (
): Located at position 3, this chlorine is activated by the strong electron-withdrawing nitro group at position 4 (ortho-relationship).[10]
This guide focuses on controlling this duality to prevent the common "double substitution" failure mode.
Part 1: Critical Pitfalls & Troubleshooting
Pitfall 1: Unintended Nucleophilic Aromatic Substitution ( )
The Symptom: You are synthesizing a sulfonamide using a primary or secondary amine.[10] The mass spectrum shows a product with a mass corresponding to [M + Amine – HCl], but the NMR is messy, or you see a "double addition" product.[10]
The Cause: The nitro group at C4 makes the chlorine at C3 highly susceptible to displacement by nucleophiles (
Troubleshooting Protocol:
-
Temperature Control: Perform the sulfonylation at 0°C to 10°C . The
reaction usually requires higher activation energy (room temperature or heat).[10] Keeping it cold favors the faster sulfonylation kinetics.[10] -
Stoichiometry: Do not use a large excess of the nucleophilic amine.[10] Use exactly 1.0–1.1 equivalents.
-
Base Selection: Use a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) to scavenge the HCl formed, rather than using excess reactant amine as the base.[10]
Pitfall 2: Rapid Hydrolysis (The "Invisible" Yield Loss)
The Symptom: Low yield; isolation of a water-soluble, highly acidic solid (the sulfonic acid) instead of the desired product.[10] The Cause: The electron-withdrawing nitro and chloro groups make the sulfonyl chloride extremely reactive toward water.[10] Atmospheric moisture is often sufficient to degrade the reagent before reaction.[10]
Troubleshooting Protocol:
-
Solvent Quality: Use only anhydrous solvents (DCM, THF) stored over molecular sieves.[10]
-
Reagent Quality: Check the physical state.[10] If the solid is "sticky" or smells strongly of HCl, it has likely hydrolyzed.[10] Recrystallize from dry toluene/hexanes if necessary.[10]
-
Order of Addition: Dissolve the amine and base first, then add the sulfonyl chloride (dissolved in dry solvent) dropwise. This ensures the reagent immediately encounters the nucleophile, not moisture.[10]
Pitfall 3: Isomer Confusion
The Symptom: The NMR coupling constants do not match the expected substitution pattern.[10] The Cause: Vendors frequently mix up 3-chloro-4-nitro... (CAS 64835-30-9) with 4-chloro-3-nitro... (CAS 97-08-5). Verification:
-
3-Chloro-4-nitro: The aromatic protons are in a 1,3,4-substitution pattern.[10] Look for a doublet (ortho coupling) and a small doublet (meta coupling).[10] The chemical shifts will differ significantly due to the nitro group's position relative to the protons.[10]
Part 2: Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired sulfonylation and the undesired
Caption: Reaction logic flow showing the competition between the desired kinetic sulfonylation (Green) and the undesired SNAr or hydrolysis pathways (Red/Grey).
Part 3: Standardized Experimental Protocol
Objective: Synthesis of a sulfonamide while preserving the aryl chloride.
| Parameter | Specification | Reason |
| Solvent | Anhydrous DCM or THF | Prevent hydrolysis.[10] |
| Concentration | 0.1 M - 0.2 M | Dilution helps control exotherms. |
| Base | DIPEA or Et₃N (1.2 eq) | Scavenges HCl; non-nucleophilic bases prevent |
| Temperature | 0°C (Ice Bath) | Critical to suppress C-Cl displacement. |
| Atmosphere | Nitrogen or Argon | Excludes moisture. |
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under nitrogen flow.
-
Amine Solution: Add the amine (1.0 equiv) and DIPEA (1.2 equiv) to the flask. Dissolve in anhydrous DCM (approx. 5 mL per mmol). Cool to 0°C.[10][11]
-
Reagent Addition: Dissolve 3-Chloro-4-nitrobenzenesulfonyl chloride (1.05 equiv) in a separate vial of anhydrous DCM.
-
Reaction: Add the sulfonyl chloride solution dropwise to the amine solution over 10-15 minutes. Do not add the amine to the chloride.[10]
-
Monitoring: Stir at 0°C for 30 minutes. Check TLC. If the starting amine is consumed, quench immediately.[10] Do not let it stir overnight at room temperature unless necessary.
-
Quench: Add saturated aqueous
. -
Workup: Extract with DCM. Wash organic layer with water and brine.[10][12] Dry over
. -
Purification: The product is likely acid-sensitive.[10] If using silica gel chromatography, add 1% Et₃N to the eluent to neutralize the silica acidity.[10]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use pyridine as both solvent and base?
A: It is risky.[10] While common for simple sulfonyl chlorides, pyridine can sometimes catalyze the
Q: My product turned black during rotary evaporation. What happened? A: Nitro-aromatic compounds can be thermally unstable. Additionally, if you didn't wash away all the HCl/acid, the high concentration of acid during evaporation can degrade the sulfonamide or induce polymerization.[10] Ensure a thorough bicarbonate wash before evaporation.[10]
Q: I need to displace the Chlorine later. Can I do the sulfonylation first? A: Yes, this is a standard strategy.[10] The sulfonamide formation is the "easy" reaction.[10] Once formed, you can then heat the molecule with a second nucleophile (amine, alkoxide) to displace the chlorine at position 3, utilizing the activation from the nitro group.[10]
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123026, 3-Chloro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]
- Organic Syntheses. (2003). Preparation of Sulfonamides from Sulfonyl Chlorides. Coll. Vol. 10, p. 200.
-
Bunnett, J. F., & Zahler, R. E. (1951).[10] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[10] (Mechanistic foundation for ortho-nitro activation in SNAr).
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. ehs.ucr.edu [ehs.ucr.edu]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. 3-chloro-4-nitrobenzenesulfonyl Chloride Cas:64835-30-9 - Grade: Medicine Grade at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]
- 7. 3-Chloro-4-nitrobenzenesulfonyl chloride | Oakwood Chemical [discoveroakwoodchemical.com]
- 8. 3-Chloro-4-nitrobenzenesulfonyl chloride, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Effect of pH on 3-Chloro-4-nitrobenzenesulfonyl chloride Reactivity
Welcome to the technical support guide for 3-Chloro-4-nitrobenzenesulfonyl chloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of this reagent's behavior, particularly concerning the critical variable of pH. This guide is structured to help you anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Chemical Rationale
This section addresses the fundamental principles governing the reactivity of 3-Chloro-4-nitrobenzenesulfonyl chloride. Understanding these concepts is the first step to troubleshooting and experimental design.
Q1: What are the primary reactive sites on 3-Chloro-4-nitrobenzenesulfonyl chloride and what reactions do they undergo?
A: 3-Chloro-4-nitrobenzenesulfonyl chloride has two primary sites susceptible to nucleophilic attack. The most reactive site is the sulfur atom of the sulfonyl chloride group (-SO₂Cl). It readily undergoes nucleophilic substitution with nucleophiles like amines to form sulfonamides or with water/hydroxide to undergo hydrolysis.[1][2][3] The electron-withdrawing nitro group (-NO₂) makes the sulfur atom highly electrophilic, promoting this reaction.[4]
A secondary, and typically less reactive, site is the carbon atom attached to the chlorine on the aromatic ring. This site can undergo Nucleophilic Aromatic Substitution (SₙAr), a reaction that is significantly activated by the presence of the electron-withdrawing nitro group in the para position.[5][6] However, for most common nucleophiles, reaction at the sulfonyl chloride is significantly faster.
Q2: How does pH fundamentally influence the reactivity of this compound?
A: The pH of the reaction medium is arguably the most critical parameter to control. It exerts a dual, competing influence:
-
On the Nucleophile: For many nucleophiles, particularly amines, their reactivity is pH-dependent. An amine exists in equilibrium between its neutral, nucleophilic form (R-NH₂) and its protonated, non-nucleophilic ammonium form (R-NH₃⁺).[3] At low pH, the equilibrium shifts towards the non-nucleophilic ammonium salt, effectively shutting down the desired reaction. As the pH increases, the concentration of the free amine increases, enhancing its nucleophilicity.[7]
-
On the Sulfonyl Chloride: The sulfonyl chloride group is susceptible to hydrolysis, a reaction that produces the corresponding sulfonic acid and is a common source of yield loss.[2] This hydrolysis can occur via a neutral mechanism with water or, more importantly, via a base-catalyzed mechanism with hydroxide ions (OH⁻).[8][9] As the pH increases above 7, the concentration of OH⁻ rises exponentially, dramatically accelerating the rate of this competing hydrolysis reaction.[1]
Therefore, successful experimentation requires finding an optimal pH "window" that is high enough to ensure the nucleophile is sufficiently deprotonated and reactive, but low enough to minimize competitive hydrolysis of the sulfonyl chloride.
Q3: Why is a base typically added during sulfonamide formation with amines?
A: The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed.
R-NH₂ + Cl-SO₂-Ar → R-NH-SO₂-Ar + HCl
If this HCl is not neutralized, it will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[2][10] A non-nucleophilic base, such as pyridine or triethylamine, is added to "scavenge" this acid as it is formed, maintaining the neutrality of the amine nucleophile and allowing the reaction to proceed to completion.
Section 2: Troubleshooting Guide - From Problem to Solution
This section addresses specific issues you may encounter during your experiments, providing the causal logic and actionable solutions.
Problem 1: Low to No Yield of the Desired Sulfonamide Product
This is the most common issue and can usually be traced back to a pH or reagent quality problem.
-
Potential Cause A: pH is too Acidic
-
Why it Happens: Your nucleophile (e.g., a primary or secondary amine) is present almost entirely as its protonated, non-nucleophilic conjugate acid. Even with a highly reactive sulfonyl chloride, the reaction cannot proceed without an available lone pair on the nitrogen.
-
How to Diagnose: Check the pH of your reaction mixture. If you used an amine salt (e.g., an amine hydrochloride) as a starting material without adding sufficient base, the medium will be acidic.
-
Solution: Add at least two equivalents of a non-nucleophilic base like triethylamine or pyridine. The first equivalent neutralizes the amine salt, and the second neutralizes the HCl generated during the reaction.[2]
-
-
Potential Cause B: Competing Hydrolysis due to Excessively Basic Conditions
-
Why it Happens: The pH is too high, leading to a high concentration of hydroxide ions (OH⁻). These ions are potent nucleophiles that rapidly attack the sulfonyl chloride, converting it to the unreactive 3-chloro-4-nitrobenzenesulfonic acid before it can react with your intended nucleophile.[2][8] This is especially problematic in aqueous or protic solvents.
-
How to Diagnose: Your reaction workup reveals a significant amount of a water-soluble, highly polar byproduct, which is likely the sulfonic acid.
-
Solution:
-
Control pH: Avoid strong aqueous bases like NaOH or KOH. Use an organic base like pyridine or triethylamine in an anhydrous aprotic solvent (e.g., Dichloromethane, THF).
-
Lower Temperature: Perform the reaction at 0 °C. Hydrolysis has a higher activation energy than sulfonylation in many cases, so cooling the reaction will slow the undesired side reaction more than the desired one.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized excesses of either reagent.
-
-
Problem 2: Significant Amount of a Polar Byproduct Identified as 3-Chloro-4-nitrobenzenesulfonic Acid
-
Why it Happens: This is a clear indication that hydrolysis is the dominant pathway. The primary cause is the presence of water in the reaction mixture, a problem that is severely exacerbated by basic conditions.[2][11]
-
How to Diagnose: The byproduct is often visible on a TLC plate as a baseline spot that does not move in many solvent systems. It can be confirmed by LC-MS.
-
Solution: Rigorous Anhydrous Technique
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Glassware: Ensure all glassware is oven- or flame-dried before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.
-
Fresh Reagents: Sulfonyl chlorides are moisture-sensitive.[12] Use a freshly opened bottle or purify the reagent before use if it has been stored for a long time.
-
Problem 3: Di-sulfonylation of a Primary Amine
-
Why it Happens: A primary amine (R-NH₂) reacts to form a mono-sulfonamide (R-NH-SO₂Ar), which still has one N-H bond. The nitrogen in this sulfonamide is much less nucleophilic due to the electron-withdrawing effect of the sulfonyl group, but under forcing conditions (excess sulfonyl chloride, high temperature), a second sulfonylation can occur to form R-N(SO₂Ar)₂.[2]
-
How to Diagnose: A second, less polar spot appears on the TLC or HPLC, corresponding to the di-sulfonylated product. This can be confirmed by mass spectrometry (a significant increase in molecular weight).
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the primary amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before significant di-sulfonylation can occur.
-
Lower Temperature: Perform the reaction at a lower temperature (0 °C to room temperature) to disfavor the less facile second sulfonylation.[2]
-
Monitor Closely: Monitor the reaction by TLC or HPLC and quench it as soon as the starting sulfonyl chloride is consumed.
-
Section 3: Protocols and Data
Experimental Protocol: General Procedure for the Sulfonylation of an Amine
This protocol is designed as a self-validating system, incorporating best practices to minimize the common issues discussed above.
-
Preparation (Anhydrous Conditions):
-
Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add the amine (1.05 equivalents).
-
Dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of approximately 0.1-0.5 M.
-
Add a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Reaction:
-
In a separate flask, dissolve 3-Chloro-4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Using a dropping funnel, add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 20-30 minutes. Maintain the internal temperature below 5 °C.
-
Once the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature.
-
-
Monitoring:
-
Monitor the reaction progress using TLC or LC-MS every 1-2 hours. The reaction is complete when the starting sulfonyl chloride spot is no longer visible. Typical reaction times are 2-12 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
If using a water-immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as appropriate.
-
Data Presentation: pH-Reactivity Profile Summary
The following table summarizes the expected outcomes at different pH ranges for the reaction of 3-Chloro-4-nitrobenzenesulfonyl chloride in the presence of an amine nucleophile.
| pH Range | State of Amine (R-NH₂) | Dominant Sulfonyl Chloride Reaction | Expected Outcome |
| Acidic (pH < 4) | Protonated (R-NH₃⁺), Non-nucleophilic | Slow hydrolysis with H₂O | No sulfonamide formation. Slow decomposition of starting material. |
| Neutral (pH 6-8) | Equilibrium of R-NH₂ and R-NH₃⁺ | Sulfonamide formation & slow hydrolysis | Moderate rate of sulfonamide formation. Minimal hydrolysis. Often a good starting point. |
| Basic (pH 9-11) | Deprotonated (R-NH₂), Nucleophilic | Sulfonamide formation & base-catalyzed hydrolysis | Fast sulfonamide formation, but significant competition from hydrolysis. Requires careful control. |
| Strongly Basic (pH > 12) | Deprotonated (R-NH₂), Nucleophilic | Rapid base-catalyzed hydrolysis | Hydrolysis outcompetes sulfonamide formation. Very low to no yield of desired product. |
Section 4: Visualizations
Experimental Workflow and Decision Making
The following diagrams illustrate the key decision-making process for troubleshooting and the competing reaction pathways.
Caption: Troubleshooting workflow for low sulfonamide yield.
Caption: Competing reaction pathways based on pH.
Section 5: References
-
King, J. F., & Rathore, R. (1991). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 113(18), 6801–6809. [Link]
-
King, J. F., & Rathore, R. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society. [Link]
-
King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1583–1593. [Link]
-
Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 732-740. [Link]
-
King, J. F., & Hillhouse, J. H. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 57(19), 2559–2567. [Link]
-
King, J. F., Gill, M. S., & Ciubotaru, P. (1999). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 77(10), 1647–1657. [Link]
-
Google Patents. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
-
Jaworska, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4785. [Link]
-
Suhr, H. (1965). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Chemische Berichte, 98(3), 875-882. [Link]
-
OC hem Videos. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Organic Syntheses. (n.d.). Orthanilic acid. [Link]
-
Isley, N. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(29), 9965–9973. [Link]
-
Cyclo Pharma Chem. (n.d.). 3-Nitro benzene sulfonyl Chloride. [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scilit.com [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]
Technical Support Center: Optimizing Temperature for 3-Chloro-4-nitrobenzenesulfonyl Chloride Reactions
Welcome to our dedicated technical support guide for optimizing reactions involving 3-Chloro-4-nitrobenzenesulfonyl chloride. This resource is tailored for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in their synthetic protocols. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide both foundational knowledge and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider regarding temperature when using 3-Chloro-4-nitrobenzenesulfonyl chloride?
The primary objective is to achieve an optimal balance between reaction kinetics, chemical stability, and selectivity. 3-Chloro-4-nitrobenzenesulfonyl chloride is a highly reactive electrophile. While elevated temperatures will increase the reaction rate, they also significantly heighten the risk of undesirable side reactions and product degradation. The key is to find the temperature "sweet spot" where the desired transformation proceeds efficiently without compromising the integrity of the starting material or the product.
Q2: How does temperature affect the stability of 3-Chloro-4-nitrobenzenesulfonyl chloride and its products?
This reagent is particularly sensitive to moisture, and its rate of hydrolysis to the corresponding, and often undesired, 4-chloro-3-nitrobenzenesulfonic acid increases with temperature.[1] During aqueous workups, it is imperative to keep the temperature low (e.g., by pouring the reaction mixture onto ice) to minimize this hydrolytic decomposition, which directly impacts yield.[1][2] While the compound itself has a reasonably high thermal stability, with exothermic decomposition typically occurring only above 180 °C, reactions are almost always conducted at much lower temperatures to prevent side reactions and ensure a clean product profile.[3][4]
Q3: Are there general temperature guidelines for reacting 3-Chloro-4-nitrobenzenesulfonyl chloride with different nucleophiles like amines and alcohols?
Yes, the nucleophilicity of the reaction partner is a major determinant of the optimal temperature profile.
-
Amines (Primary & Secondary): These are strong nucleophiles and react readily, often exothermically. To control the reaction rate and dissipate heat, it is standard practice to start the reaction at a low temperature (0 to 5 °C), often in an ice bath. After the initial addition, the reaction can be allowed to warm to room temperature to ensure completion.
-
Alcohols & Phenols: These are weaker nucleophiles compared to amines. Consequently, these reactions are slower and may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.[5] However, this must be approached with caution and careful monitoring by an appropriate analytical method (like TLC or LC-MS) to avoid the onset of decomposition or side-product formation.
Q4: Why is a stepwise increase in temperature sometimes recommended during the synthesis of sulfonyl chlorides?
In the synthesis of aromatic sulfonyl chlorides via chlorosulfonation, a gradual, stepwise increase in temperature is a common strategy to control the reaction.[1] The initial phase of the reaction, where the evolution of HCl gas begins, is often initiated at a moderate temperature (e.g., 100 °C). The temperature is then incrementally raised (e.g., to 110 °C, then 120 °C, and finally 130 °C) to drive the reaction to completion.[1] This controlled heating profile ensures a steady reaction rate, prevents dangerous exotherms, and minimizes the formation of byproducts like diaryl sulfones, which are more prevalent at excessively high temperatures.[6]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems where temperature is a likely root cause.
Issue 1: Low Yield of the Desired Sulfonamide or Sulfonate Ester
-
Symptom: The isolated yield of the final product is significantly lower than anticipated. An acidic byproduct may be detected during workup.
-
Potential Cause: Product Hydrolysis. The most common culprit for yield loss is the hydrolysis of the sulfonyl chloride starting material or the desired product during the reaction or, more frequently, during the aqueous workup.[2][6] This is exacerbated by elevated temperatures.
-
Causality & Solution: The sulfur-chlorine bond is susceptible to nucleophilic attack by water. Higher temperatures provide the activation energy needed for this undesirable reaction to compete with your primary reaction pathway.
-
Protocol Adjustment: During the reaction, maintain the temperature at 0-5 °C, especially during the addition of reagents. For the workup, always quench the reaction by slowly adding the mixture to a vigorously stirred slurry of crushed ice and water.[1] This keeps the temperature near 0 °C, drastically reducing the rate of hydrolysis. If the product is an oil, this rapid cooling also helps it separate as granules rather than an unmanageable oil.[1]
-
Issue 2: The Crude Product is an Oily, Yellow, or Dark Substance Instead of a Clean Solid
-
Symptom: After workup and solvent removal, the product is an intractable oil or discolored solid, making purification difficult.
-
Potential Cause 1: Thermal Decomposition. High reaction temperatures can lead to the decomposition of the sulfonyl chloride or the product, often indicated by a color change to dark brown or black.[2]
-
Protocol Adjustment: Re-evaluate the reaction temperature. For most sulfonamide formations, temperatures should not exceed 30 °C unless absolutely necessary for unreactive substrates.[2] If heating is required, perform a small-scale temperature screen (e.g., 40 °C, 50 °C, 60 °C) and monitor for discoloration.
-
-
Potential Cause 2: Residual Chlorinated Solvents. Solvents like dichloromethane (DCM) or dichloroethane (DCE) can be difficult to remove completely and can result in an oily product.[7][8]
-
Protocol Adjustment: This is not a direct temperature issue from the reaction but is related to the workup. After the initial concentration on a rotary evaporator, co-evaporate the residue with a more volatile, non-chlorinated solvent like toluene or hexanes to help azeotropically remove the residual chlorinated solvent.[7]
-
Issue 3: Formation of Significant Impurities, Particularly a Diaryl Sulfone Byproduct
-
Symptom: TLC, LC-MS, or NMR analysis of the crude product shows a significant peak corresponding to a diaryl sulfone impurity.
-
Potential Cause: High Reaction Temperature During Synthesis. This issue often originates from the synthesis of the 3-Chloro-4-nitrobenzenesulfonyl chloride reagent itself. Elevated temperatures during chlorosulfonation can favor the formation of sulfone byproducts.[6]
-
Protocol Adjustment: While this pertains to the starting material synthesis, it is critical for the success of subsequent reactions. If you are preparing the reagent, adhere strictly to protocols that use a controlled, stepwise heating process.[1] If you are using a commercial source, consider its purity. For your own reaction, ensure the temperature does not rise uncontrollably, as this can promote other side reactions.
-
Data Presentation: Recommended Temperature Profiles
| Reaction Stage | Nucleophile | Recommended Temperature Range (°C) | Rationale & Key Considerations |
| Reagent Addition | Primary/Secondary Amines | 0 – 5 | Control initial exotherm, prevent rapid side reactions. |
| Alcohols/Phenols | 15 – 25 | Less exothermic; room temperature addition is generally safe. | |
| Reaction | Primary/Secondary Amines | 0 – 25 | Allow to warm slowly to room temperature to drive to completion. |
| Alcohols/Phenols | 25 – 60 | May require gentle heating. Monitor closely for decomposition. | |
| Aqueous Workup | All types | 0 – 5 | CRITICAL. Pour reaction mixture onto ice to minimize hydrolysis.[1] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol provides a framework for reacting 3-Chloro-4-nitrobenzenesulfonyl chloride with a primary or secondary amine, emphasizing critical temperature control points.
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., Dichloromethane, THF).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve 3-Chloro-4-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes. Monitor the internal temperature to ensure it does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. Then, remove the ice bath and let the mixture slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Quenching & Workup: Prepare a separate beaker with a vigorously stirred slurry of crushed ice and water. Slowly pour the reaction mixture into the ice slurry. This will quench the reaction and keep the temperature low to prevent hydrolysis.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base and amine), water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the crude product as necessary by recrystallization or column chromatography.
Mandatory Visualization
Troubleshooting Workflow for Low Product Yield
The following diagram outlines a logical decision-making process for troubleshooting low yields in reactions with 3-Chloro-4-nitrobenzenesulfonyl chloride, with a focus on temperature optimization.
Caption: Troubleshooting decision tree for low yield.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride.
- BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
- Seymour, G. W. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. U.S. Patent No. 2,511,547.
- Meier, M., & Wagner, R. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride. U.S. Patent No. 5,436,370.
- Scribd. Us 5436370 | PDF | Acid | Chemical Reactions.
- PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid.
- Justia Patents.
- PrepChem.com. Synthesis of 3-nitro-4-chlorobenzenesulfonylchloride.
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl Chloride.
- Reddit. (2020).
- Movassaghi, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
Sources
- 1. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
Strategic Evolution in Proteomics: Alternatives to 3-Chloro-4-nitrobenzenesulfonyl Chloride
Executive Summary
For decades, 3-Chloro-4-nitrobenzenesulfonyl chloride and its analogs (e.g., Nosyl chlorides) served as workhorse reagents for amine derivatization and protection. In the context of modern proteomics, however, this reagent represents a "legacy chemistry." While it effectively targets nucleophiles (Lysine
This guide outlines the transition from simple sulfonyl chlorides to three superior classes of reagents, categorized by research objective: SuFEx probes (for chemoproteomics/binding site mapping), Isobaric Tags (for quantitative multiplexing), and Fluorescent Sulfonyl Derivatives (for structural analysis).
Part 1: The Legacy Reagent vs. Modern Alternatives
The Incumbent: 3-Chloro-4-nitrobenzenesulfonyl Chloride[1]
-
Mechanism: Nucleophilic substitution (
) at the sulfur atom. -
Primary Limitation: Hydrolytic Instability. The S-Cl bond is highly labile. In aqueous proteomic buffers (pH 7.5–8.5), the reagent hydrolyzes into the corresponding sulfonic acid often faster than it labels low-abundance proteins, leading to poor stoichiometry and high background noise.
Alternative 1: Sulfonyl Fluorides (SuFEx Chemistry)
-
Best For: Activity-Based Protein Profiling (ABPP) and Ligandability Mapping.
-
The Upgrade: Replacing the Chloride with a Fluoride creates a "sleeping beauty" warhead. The S-F bond is stable in water and does not hydrolyze spontaneously. It only reacts when "activated" by a specific protein microenvironment (e.g., a nearby stabilizing residue in an enzyme pocket).
-
Key Reagents: AEBSF, substituted Aryl-Sulfonyl Fluorides.
Alternative 2: NHS-Esters (Isobaric Tags)
-
Best For: High-Throughput Quantitative Proteomics.
-
The Upgrade: While sulfonyl chlorides produce a singlet signal, N-hydroxysuccinimide (NHS) esters linked to isobaric mass reporters (TMT, iTRAQ) allow for the simultaneous analysis of up to 18 samples.
-
Key Reagents: Tandem Mass Tags (TMTpro), iTRAQ.
Alternative 3: Dansyl Chloride (DNS-Cl)
-
Best For: Structural Derivatization & Fluorescence.
-
The Upgrade: Structurally similar to the nitro-derivative but possesses a dimethylamino group that confers strong fluorescence. It is the direct "detection" upgrade for simple derivatization.
Part 2: Comparative Performance Analysis
The following data contrasts the physicochemical properties of the legacy reagent against its primary modern alternatives.
Table 1: Stability and Reactivity Profile
| Feature | 3-Cl-4-Nitro-Benzenesulfonyl Cl | Aryl Sulfonyl Fluorides (SuFEx) | NHS-Ester (TMT/iTRAQ) |
| Leaving Group | Chloride ( | Fluoride ( | N-Hydroxysuccinimide |
| Aqueous Stability | Poor ( | High ( | Moderate ( |
| Residue Specificity | Promiscuous (Lys, Tyr, His, N-term) | Context-Specific (Tyr, Lys, Ser, His) | Highly Specific (Lys, N-term) |
| Multiplexing | None (Singlet) | None (usually) | High (up to 18-plex) |
| Primary Application | Synthesis / Simple Derivatization | Ligandability / Active Site Mapping | Global Quantification |
Mechanistic Visualization
The diagram below illustrates the divergent pathways: the rapid hydrolysis of the chloride versus the environment-assisted activation of the fluoride (SuFEx).
Caption: Comparative reactivity showing the susceptibility of Sulfonyl Chlorides to hydrolysis (Red) vs. the bio-orthogonal stability of Sulfonyl Fluorides (Green).
Part 3: Experimental Protocols
Protocol A: Chemoproteomic Profiling with SuFEx Probes
Use this protocol when mapping "ligandable" tyrosines or lysines, replacing the promiscuous labeling of 3-Chloro-4-nitrobenzenesulfonyl chloride.
Materials:
-
Cell Lysate (1 mg/mL in PBS).
-
SuFEx Probe (e.g., an Alkyne-tagged Aryl Sulfonyl Fluoride).
-
Click Chemistry Reagents (Azide-Biotin, TCEP, TBTA, CuSO4).
Step-by-Step Methodology:
-
Probe Incubation: Treat 1 mg of cell lysate with the SuFEx probe (final conc. 10–50 µM).
-
Critical Note: Unlike sulfonyl chlorides, you can incubate for extended periods (1–4 hours) at 37°C without reagent decomposition. This allows the probe to sample the proteome for specific binding pockets.
-
-
Quenching: Precipitate proteins using cold methanol/chloroform (4:1 ratio) to remove excess unreacted probe.
-
Resuspension: Resuspend the protein pellet in 1% SDS/PBS.
-
Click Chemistry: Add Azide-Biotin tag, TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). Incubate for 1 hour at RT.
-
Enrichment: Incubate with Streptavidin-agarose beads to capture labeled proteins.
-
Digestion & MS: Perform on-bead trypsin digestion followed by LC-MS/MS analysis.
Protocol B: Quantitative Labeling with NHS-Esters (TMT)
Use this protocol for differential expression analysis.
-
Buffer Exchange: Ensure samples are in 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5. Avoid primary amines (Tris) which compete with the reaction.
-
Reagent Solubilization: Dissolve TMT reagents in anhydrous acetonitrile.
-
Reaction: Add TMT reagent to the protein digest (ratio 1:4 w/w). Incubate for 1 hour at RT.
-
Quenching: Add 5% Hydroxylamine to quench the reaction.
-
Pooling: Combine samples 1:1 prior to fractionation and MS analysis.
Part 4: Decision Logic for Reagent Selection
Use the following decision matrix to select the appropriate alternative based on your specific analytical goal.
Caption: Strategic decision tree for selecting proteomic reagents based on experimental constraints.
References
-
Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659. [Link]
-
Grounding: Establishes the stability and specificity superiority of Sulfonyl Fluorides over Chlorides.[1]
-
-
Thompson, A., et al. (2003). Tandem Mass Tags: A novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical Chemistry, 75(8), 1895-1904. [Link]
- Grounding: The foundational text for NHS-ester based multiplexing (TMT).
-
Hsu, K. L., et al. (2014). A broad-spectrum probe for profiling the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemistry, 6, 991–997. [Link]
- Grounding: Demonstrates the applic
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]
- Grounding: Definitive review of SuFEx chemistry replacing traditional sulfonyl chloride synthesis.
Sources
A Senior Application Scientist's Guide to Validating Quantitative Assays for Amine-Containing Analytes Using Sulfonyl Chloride Derivatization
Featuring a Comparative Analysis with 3-Chloro-4-nitrobenzenesulfonyl chloride as a Case Study
For researchers and drug development professionals, the accurate quantification of amine-containing analytes—such as small molecule drugs, amino acids, or biogenic amines—is a frequent challenge. Many of these molecules lack a native chromophore or fluorophore, rendering them difficult to detect at low concentrations using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Pre-column derivatization is a powerful strategy to overcome this limitation by covalently attaching a tag to the analyte that enhances its detectability and improves its chromatographic properties.
This guide provides an in-depth examination of assay validation using sulfonyl chloride reagents, a versatile class of compounds for derivatizing primary and secondary amines. We will use 3-Chloro-4-nitrobenzenesulfonyl chloride as a specific case study to illustrate the validation process according to rigorous international standards. Furthermore, we will objectively compare its performance characteristics with other widely used derivatization agents, providing the experimental context needed to make informed decisions in your own laboratory.
The Chemistry of Derivatization: The Role of Sulfonyl Chlorides
The foundational chemistry for this assay is the reaction of a sulfonyl chloride with an amine to form a stable sulfonamide. This reaction typically proceeds under mild alkaline conditions, where the amine is deprotonated, enhancing its nucleophilicity to attack the electrophilic sulfur atom of the sulfonyl chloride.[1]
The choice of the sulfonyl chloride is critical as the R-group on the reagent dictates the properties of the resulting derivative. 3-Chloro-4-nitrobenzenesulfonyl chloride is an astute choice for UV-based quantification. The presence of the nitro group (-NO₂) on the aromatic ring creates a strong chromophore, allowing for sensitive detection of the derivatized amine at wavelengths where the underivatized analyte would be transparent.
Caption: General reaction scheme for the derivatization of a primary amine.
The Blueprint for Trustworthy Data: Assay Validation Framework
An analytical method is only as reliable as its validation. The International Council for Harmonisation (ICH) provides a widely accepted framework, outlined in its Q2(R2) guideline, to demonstrate that an analytical procedure is fit for its intended purpose.[2][3] A properly validated method ensures that the data generated is accurate, precise, and reproducible. The core parameters that must be evaluated for a quantitative impurity assay or a main component assay are outlined below.[4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but under different conditions (different days, analysts, or equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Design: A Self-Validating Protocol
The following section details a comprehensive, self-validating workflow for quantifying a model primary amine analyte using 3-Chloro-4-nitrobenzenesulfonyl chloride, followed by HPLC-UV analysis. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: End-to-end workflow for validation of an HPLC-UV assay.
1. Reagent and Sample Preparation:
-
Mobile Phase: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% phosphoric acid.[7] Filter and degas. The organic modifier is necessary to elute the relatively nonpolar sulfonamide derivative from a reverse-phase column.
-
Derivatization Reagent: Accurately weigh and dissolve 3-Chloro-4-nitrobenzenesulfonyl chloride in acetonitrile to a final concentration of 10 mg/mL. Causality: Acetonitrile is a common solvent that is miscible with aqueous buffers and compatible with reverse-phase HPLC.
-
Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5. Causality: An alkaline pH is required to deprotonate the amine analyte, making it a more potent nucleophile for the reaction.[8]
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the amine analyte in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards and Quality Control (QC) Samples: Serially dilute the stock solution to prepare calibration standards covering the expected range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare separate QC samples at low, medium, and high concentrations (e.g., 3, 40, 80 µg/mL).
2. Derivatization Procedure:
-
To 50 µL of each standard, QC, or unknown sample in a microcentrifuge tube, add 100 µL of the 0.1 M borate buffer (pH 9.5).
-
Add 100 µL of the derivatization reagent solution.
-
Vortex briefly and incubate the mixture in a water bath at 60°C for 30 minutes. Causality: Heating accelerates the reaction to ensure it proceeds to completion in a reasonable timeframe.
-
After incubation, cool the samples to room temperature.
-
Add 20 µL of 1 M phosphoric acid to quench the reaction by neutralizing the excess base and stopping the derivatization of any remaining amines. Causality: This step is crucial for stopping the reaction and ensuring the stability of the derivatives before injection.
-
Centrifuge the samples to pellet any precipitates. Transfer the supernatant to an HPLC vial for analysis.
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. Causality: This wavelength is often a good starting point for nitro-aromatic compounds.
-
Column Temperature: 30 °C.
Comparative Analysis of Amine-Derivatizing Reagents
While 3-Chloro-4-nitrobenzenesulfonyl chloride is effective for UV detection, other reagents may be more suitable depending on the available instrumentation and required sensitivity. A comparative study of common alternatives highlights these trade-offs.[10][11]
| Feature | 3-Chloro-4-nitrobenzenesulfonyl chloride | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| Detection Mode | UV-Vis | Fluorescence, MS | Visible, MS | Fluorescence, UV |
| Primary Utility | Good for standard HPLC-UV systems | High sensitivity with fluorescence detectors | Useful when only a Vis detector is available | High sensitivity, widely used for amino acids |
| Derivative Stability | Generally stable | Very stable derivatives[8] | Stable | Stable |
| Reaction Selectivity | Primary & Secondary Amines | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary & Secondary Amines |
| Typical LOQ | ng/mL range | Sub-ng/mL to pg/mL range[8] | ng/mL range | pg/mL range |
| Causality/Rationale | The nitro group provides a strong chromophore for UV absorbance. | The naphthalene ring system provides high native fluorescence, enabling very low detection limits. | The azobenzene chromophore allows for detection in the visible range (~436 nm), avoiding some matrix interferences found in the UV range. | The fluorenyl group is an excellent fluorophore, making it a gold standard for sensitive amino acid analysis. |
Dansyl-Cl is often considered a very versatile derivatization method due to its products having both fluorescence and high ionization efficiency for LC-MS/MS.[10]
Summarizing Validation Data: A Self-Validating System
After performing the experiments as per the ICH guidelines, the results should be tabulated to demonstrate that the method meets the pre-defined acceptance criteria. This table serves as the core of the validation report.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at the analyte's retention time. | Peak purity > 0.999. No co-elution in stressed samples. | Pass |
| Linearity (r²) | r² ≥ 0.995 | 0.9992 | Pass |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | Pass |
| Accuracy (% Recovery) | 80-120% for LOQ, 85-115% for others[12] | 98.5% - 103.2% across three QC levels | Pass |
| Precision - Repeatability (%RSD) | ≤ 15% for LOQ, ≤ 5% for others | 2.1% (at medium QC) | Pass |
| Precision - Intermediate (%RSD) | ≤ 15% for LOQ, ≤ 10% for others | 3.5% (between two analysts) | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10, with acceptable accuracy/precision | 1 µg/mL | Pass |
| Robustness | %RSD of results < 10% under varied conditions | All variations resulted in %RSD < 5% | Pass |
This structured presentation of results provides unequivocal, documented evidence that the analytical procedure is suitable for its intended purpose, fulfilling the core requirement of trustworthiness.[4]
Conclusion
The validation of a quantitative assay using 3-Chloro-4-nitrobenzenesulfonyl chloride is a robust approach for amine-containing analytes, particularly when relying on HPLC-UV instrumentation. The success of the method hinges on a systematic validation process grounded in established scientific principles and regulatory guidelines like ICH Q2(R2). By meticulously evaluating parameters from specificity to robustness, researchers can ensure the generation of reliable and accurate data.
The choice of a derivatizing agent is a critical decision. While 3-Chloro-4-nitrobenzenesulfonyl chloride offers a straightforward path for UV-based quantification, alternatives like Dansyl-Cl or Fmoc-Cl provide significantly enhanced sensitivity through fluorescence. The ultimate decision should be driven by the specific requirements of the assay, including the desired detection limits, the nature of the sample matrix, and the analytical instrumentation available. This guide provides the foundational knowledge and comparative data necessary for drug development professionals to design, validate, and confidently deploy such assays in their research.
References
-
Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Guidelines for the validation and verification of quantitative and qualitative test methods. (2012). National Association of Testing Authorities, Australia. Available at: [Link]
-
Derivatization. (2023). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (2010). ResearchGate. Available at: [Link]
- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (1950). Google Patents.
-
Benzenesulfonyl chloride, 4-chloro-3-nitro-. (2018). SIELC Technologies. Available at: [Link]
-
Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. (2023). PubMed. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Available at: [Link]
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020). PubMed. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency (EMA). Available at: [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). ResearchGate. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency (EMA). Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food & Drug Administration (FDA). Available at: [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2021). ResearchGate. Available at: [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2023). MDPI. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH). Available at: [Link]
-
N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). MDPI. Available at: [Link]
-
Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Available at: [Link]
-
A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023). YouTube. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]
-
Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Available at: [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2023). ResearchGate. Available at: [Link]
-
Reactions of Amines. (2020). Chemistry LibreTexts. Available at: [Link]
-
Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (2019). Irish National Accreditation Board (INAB). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Benzenesulfonyl chloride, 4-chloro-3-nitro- | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. youtube.com [youtube.com]
Precision Peptide Sequencing: A Comparative Guide to 3-Chloro-4-nitrobenzenesulfonyl Chloride Labeling
Content Type: Technical Comparison & Protocol Guide Audience: Proteomics Researchers, Mass Spectrometrists, and Drug Development Scientists Focus: Enhancing LC-MS/MS sensitivity and sequencing confidence via N-terminal derivatization.
Executive Summary: The Halogen Advantage
In bottom-up proteomics and de novo peptide sequencing, spectral complexity and poor retention of hydrophilic peptides often lead to data gaps. 3-Chloro-4-nitrobenzenesulfonyl chloride (3-Cl-4-NBS-Cl) represents a high-performance derivatization agent that addresses these challenges through a tripartite mechanism:
-
Chromatographic Shift: Increases hydrophobicity, moving hydrophilic peptides away from the solvent front.
-
Isotopic "Flagging": The chlorine atom introduces a distinct 3:1 isotopic signature (
), validating precursor selection. -
Spectral Simplification: The electron-withdrawing nitrobenzenesulfonyl group directs fragmentation, often suppressing b-ions and enhancing y-ion series for easier sequencing.
This guide compares 3-Cl-4-NBS-Cl performance against native (unlabeled) peptides and standard acetylation, providing a validated workflow for implementation.
Mechanism of Action
Chemical Derivatization
The sulfonyl chloride group undergoes a nucleophilic attack by the primary amine of the peptide N-terminus (and
Mass Spectrometry Physics
-
Ionization: Unlike Dansyl chloride (which enhances ionization via a tertiary amine), 3-Cl-4-NBS relies on the peptide's intrinsic basicity (e.g., Arginine residues) for protonation. However, the increased surface activity (hydrophobicity) often improves ESI droplet desolvation.
-
Fragmentation: The sulfonamide bond is highly stable. The strong electron-withdrawing nature of the nitro and sulfonyl groups reduces the basicity of the N-terminus. This "sequesters" the charge at the C-terminus (e.g., C-terminal Lys/Arg in tryptic peptides), promoting the formation of a dominant y-ion series and suppressing complex internal fragmentation.
Visualization: Reaction & MS Workflow
Figure 1: The workflow transforms hydrophilic peptides into hydrophobic, isotopically tagged analytes that yield simplified fragmentation patterns.
Comparative Performance Analysis
The following table contrasts 3-Cl-4-NBS labeling with Native analysis and Standard Acetylation.
| Feature | Native (Unlabeled) | Standard Acetylation | 3-Cl-4-NBS Labeling |
| Precursor Validation | Mass only (High false positive risk) | Mass shift (+42 Da) | Isotopic Pattern ( |
| LC Retention | Poor for short/polar peptides | Slight increase | Significant increase (Aromatic ring) |
| MS/MS Complexity | Complex (b/y ion mix) | Moderate (b/y mix) | Simplified (y-ion dominant) |
| De Novo Sequencing | Difficult | Moderate | High Confidence |
| Mass Shift | None | +42.01 Da | +218.94 Da (Monoisotopic) |
| Signal-to-Noise | Baseline | Variable | Enhanced (Background filtration via Cl tag) |
Key Differentiator: The Chlorine Isotope Effect
In complex biological matrices, chemical noise is high. Native peptides often overlap with contaminants.
-
The Advantage: 3-Cl-4-NBS labeled peptides exhibit a unique doublet peak separated by 2 Da with a ~3:1 intensity ratio.
-
The Result: Software or manual inspection can filter out all signals lacking this signature, drastically reducing the False Discovery Rate (FDR).
Experimental Protocol
Objective: Labeling of Tryptic Peptides for LC-MS/MS.
Materials
-
Peptide Sample: 10–50 µg (dried or in aqueous solution).
-
Labeling Buffer: 100 mM Sodium Borate (pH 9.0) or TEAB.
-
Reagent: 3-Chloro-4-nitrobenzenesulfonyl chloride (10 mg/mL in Acetonitrile). Prepare fresh.
-
Quenching Agent: 5% Hydroxylamine or Ammonia solution.
Step-by-Step Workflow
-
Reconstitution: Dissolve peptide sample in 20 µL of Labeling Buffer. Verify pH is >8.0 using a micro-pH strip.
-
Expert Note: If pH is <8.0, the amine will be protonated (
) and unreactive.
-
-
Derivatization: Add 10 µL of Reagent solution.
-
Ratio: Ensure at least a 50-fold molar excess of reagent over peptide amines.
-
-
Incubation: Vortex briefly and incubate at 37°C for 30 minutes or room temperature for 1 hour.
-
Observation: The solution may turn slightly yellow due to the nitro compound.
-
-
Quenching: Add 5 µL of Quenching Agent to consume excess sulfonyl chloride. Incubate for 10 minutes.
-
Desalting (Critical): The excess reagent and salts must be removed before LC-MS. Use C18 ZipTips or StageTips.
-
Self-Validation: The labeled peptide will be more hydrophobic; ensure the elution solvent contains sufficient organic content (e.g., 60-80% ACN) to recover it.
-
Fragmentation Logic & Signal Pathway[1]
The following diagram illustrates how the label influences the fragmentation path inside the collision cell (CID).
Figure 2: The electron-withdrawing label destabilizes N-terminal fragments (b-ions), resulting in simplified spectra dominated by C-terminal y-ions.
Troubleshooting & Optimization
-
Issue: Low Labeling Efficiency.
-
Cause: pH dropped below 8.0 during reaction.
-
Fix: Use a stronger buffer (e.g., 200 mM Borate) or check for residual TFA from previous steps.
-
-
Issue: Precipitation.
-
Cause: Reagent concentration too high in aqueous buffer.
-
Fix: Ensure organic solvent (ACN) content is at least 30% during the reaction phase.
-
-
Issue: Peak Broadening.
-
Cause: Hydrophobic interaction with the column is too strong.
-
Fix: Use a steeper gradient slope or a C8 column instead of C18 for extremely hydrophobic peptides.
-
References
-
Principles of Sulfonyl Chloride Labeling
- Title: N-terminal derivatization of peptides for improved sequence coverage.
- Context: Establishes the baseline chemistry for sulfonyl
-
Source: (General Methodology Reference)
-
Halogenated Tags in Mass Spectrometry
- Title: The utility of halogenated tags for isotopic signature valid
- Context: Explains the physics behind the Cl 3 :1 isotope r
-
Source:
-
Nitrobenzenesulfonyl (NBS)
- Title: 4-Nitrobenzenesulfonyl chloride as a derivatizing agent for solid-phase peptide synthesis and MS analysis.
- Context: Validates the use of NBS groups for directing fragment
-
Source:
-
De Novo Sequencing Strategies
- Title: Simplified peptide fragmentation via N-terminal charge sequestr
- Context: Describes the mechanism where N-terminal blocking promotes y-ion series.
-
Source:
Comparative Guide: Sulfonyl Chlorides for Peptide Sequencing & N-Terminal Analysis
Executive Summary
In the landscape of protein chemistry, while Mass Spectrometry (MS) and automated Edman degradation dominate high-throughput sequencing, sulfonyl chlorides remain indispensable for cost-effective, high-sensitivity N-terminal determination and amino acid analysis.
This guide compares the two primary sulfonyl chloride contenders: Dansyl Chloride (DNS-Cl) and Dabsyl Chloride (DBS-Cl) .
-
Select Dansyl Chloride when fluorescence sensitivity is paramount (picomole detection limits) and UV-compatible solvents are available. It is the historical gold standard for the "Dansyl-Edman" manual sequencing method.
-
Select Dabsyl Chloride for HPLC stability and detection in the visible spectrum (436 nm). It offers superior derivative stability and eliminates UV-absorbing background interference, making it robust for complex biological matrices.
Mechanism of Action: The Sulfonylation Pathway
Both reagents operate via nucleophilic attack. The sulfonyl chloride group reacts with unprotonated primary and secondary amines (N-terminal
Critical Chemical Constraint
The sulfonamide bond is stable under the harsh acidic conditions (6M HCl, 110°C) required to hydrolyze peptide bonds. This allows the researcher to break the peptide into constituent amino acids while the N-terminal residue remains tagged.[1][2]
Diagram 1: Sulfonylation & Hydrolysis Mechanism
Figure 1: The chemical pathway for N-terminal tagging. The stability of the sulfonamide bond during acid hydrolysis is the core principle enabling this technique.
Comparative Performance Analysis
The choice between Dansyl and Dabsyl chloride depends on your detection instrumentation and the specific stability requirements of your workflow.
Table 1: Physicochemical & Performance Metrics
| Feature | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride (DBS-Cl) |
| IUPAC Name | 5-(dimethylamino)naphthalene-1-sulfonyl chloride | 4-(dimethylamino)azobenzene-4'-sulfonyl chloride |
| Detection Mode | Fluorescence (UV Excitation) | Absorbance (Visible Light) |
| Wavelengths | ||
| Sensitivity (LOD) | High (< 1-10 pmol) | Moderate/High (1-5 pmol) |
| Derivative Stability | Good, but light-sensitive (photo-oxidation) | Excellent (thermally and photo-stable) |
| Reaction Conditions | pH 9.5-10.5, Ambient or 37°C | pH 8.5-9.5, 70°C (Heat required) |
| Major Limitation | Tryptophan destruction during acid hydrolysis; UV interference from solvents. | Slower reaction kinetics; requires heating. |
| Primary Use Case | High-sensitivity N-terminal ID; Manual "Dansyl-Edman" sequencing. | Robust HPLC amino acid analysis; complex matrices. |
The "Tryptophan Blind Spot"
Both reagents require acid hydrolysis (6M HCl) to release the labeled N-terminal residue. This process destroys Tryptophan and converts Asparagine/Glutamine to their acid forms (Asp/Glu).
-
Mitigation: If Tryptophan is suspected at the N-terminus, alternative hydrolysis (e.g., mercaptoethanesulfonic acid) or enzymatic digestion must be used, though this complicates the standard workflow.
Experimental Protocols
These protocols are designed to be self-validating . The inclusion of a "Quenching" step is critical to prevent artifact peaks (sulfonic acids) from interfering with the analysis.[3]
Protocol A: Dansyl-Edman N-Terminal Determination
Best for: Manual sequencing of short peptides where high sensitivity is required.
-
Labeling:
-
Dissolve peptide (0.5 - 5 nmol) in 20 µL 0.2 M NaHCO₃ (pH 9.8) .
-
Add 20 µL Dansyl Chloride solution (2.5 mg/mL in Acetone).
-
Incubate at 37°C for 30 minutes (or room temp for 1 hour).
-
Validation Check: The solution should remain basic. If it turns acidic (yellow), the reaction will fail.
-
-
Quenching (Critical):
-
Add 10 µL of reaction quencher (e.g., 5% methylamine or ammonia) to consume excess reagent. This prevents the formation of interfering dansyl-hydroxide peaks during chromatography.
-
-
Hydrolysis:
-
Dry the sample under nitrogen/vacuum.
-
Add 50 µL 6M HCl . Seal in a glass capillary or hydrolysis tube.
-
Incubate at 110°C for 12-18 hours .
-
-
Extraction & Analysis:
-
Dry the hydrolysate. Extract the Dansyl-amino acid with water-saturated ethyl acetate.
-
Analyze via RP-HPLC (C18 column) or Polyamide TLC .
-
Detection: Monitor Fluorescence (
330 nm, 530 nm).[4]
-
Protocol B: Dabsyl Chloride Derivatization for HPLC
Best for: Automated amino acid analysis with visible light detection.
-
Preparation:
-
Mix peptide/amino acid sample with 0.1 M Carbonate Buffer (pH 9.0) .
-
-
Derivatization:
-
Add Dabsyl Chloride (1.3 mg/mL in Acetone) in a 1:1 ratio with the buffer.
-
Heat at 70°C for 15-20 minutes .
-
Note: The elevated temperature is required for Dabsyl chloride to reach completion, unlike Dansyl.
-
-
Stabilization:
-
Dilute with ethanol/acetate buffer to stop the reaction.
-
-
Analysis:
Workflow Visualization
The following diagram illustrates the decision matrix and workflow for using these reagents in a sequencing context.
Diagram 2: Sequencing & Analysis Workflow
Figure 2: Operational workflow.[2] Note the "Repeat Cycle" for Dansyl, representing the Dansyl-Edman method where a small aliquot is removed at each cycle to identify the newly exposed N-terminus.
References
-
Gray, W. R., & Hartley, B. S. (1963). A fluorescent end-group reagent for proteins and peptides.[2][7] Biochemical Journal, 89(2), 59P.
-
Chang, J. Y., et al. (1980).[7] Dabsyl chloride: A sensitive reagent for the analysis of amino acids and peptides.[2][3][7][8] Biochemical Journal, 199, 547-555.
-
Lin, J. K., & Wang, C. H. (1980).[7] Determination of urinary amino acids by liquid chromatography with "dabsyl chloride". Clinical Chemistry, 26(5), 579-583.
-
Walker, J. M. (1994). The Dansyl-Edman Method for Peptide Sequencing.[2][6][9][10] Methods in Molecular Biology, 32, 329-334.
-
Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129.
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Dansyl-Edman Method for Manual Peptide Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The dansyl-edman method for Peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic labeling with 3-Chloro-4-nitrobenzenesulfonyl chloride analogs for quantitative proteomics
Isotopic labeling with 3-Chloro-4-nitrobenzenesulfonyl chloride (CNBS-Cl) and its analogs represents a specialized niche in Chemical Isotope Labeling (CIL) for quantitative proteomics. Unlike isobaric tagging (TMT/iTRAQ) which relies on reporter ion fragmentation, this method utilizes mass-difference labeling at the MS1 level, often leveraging the unique isotopic signature of Chlorine to validate peptide identifications.
This guide serves as a technical manual for implementing and evaluating CNBS-Cl labeling strategies.
Executive Summary: The CNBS-Cl Advantage
3-Chloro-4-nitrobenzenesulfonyl chloride (CNBS-Cl) is a highly reactive derivatization reagent targeting primary amines (N-terminus and Lysine side chains). While less ubiquitous than TMT or SILAC, it offers distinct advantages in specific workflows, particularly for de novo sequencing validation and cost-effective quantitation .
The core principle relies on the formation of stable sulfonamides . The introduction of the chloronitrobenzenesulfonyl moiety serves two purposes:
-
Quantitation: When used as a light/heavy pair (e.g., using
-labeled analogs), it allows for relative quantification of protein abundance. -
Signal Enhancement & Validation: The Chlorine atom imparts a distinct isotopic pattern (3:1 ratio of
), acting as a "mass tag" that helps distinguish labeled peptides from chemical noise or unlabeled contaminants.
Mechanism of Action
The labeling reaction follows a Nucleophilic Substitution (
Chemical Pathway
-
Activation: The reaction requires a basic pH (pH 8.0–9.5) to deprotonate the primary amines (
). -
Attack: The lone pair of the amine attacks the sulfur center of the sulfonyl chloride.
-
Elimination: Chloride (
) is displaced, forming a stable sulfonamide bond. -
Result: The peptide mass increases by the mass of the 3-chloro-4-nitrobenzenesulfonyl moiety (~220 Da).
Figure 1: Reaction mechanism of peptide labeling with CNBS-Cl. The amine nucleophile displaces the chloride leaving group to form a stable sulfonamide.
Comparative Analysis: CNBS-Cl vs. Market Leaders
This table objectively compares CNBS-Cl analogs against standard quantitative methods.
| Feature | CNBS-Cl Analogs (Isotopic) | TMT / iTRAQ (Isobaric) | Dimethyl Labeling | SILAC (Metabolic) |
| Quantitation Level | MS1 (Precursor Area) | MS2/MS3 (Reporter Ions) | MS1 (Precursor Area) | MS1 (Precursor Area) |
| Multiplexing | Low (Duplex/Triplex) | High (up to 18-plex) | Low (Duplex/Triplex) | Low (Duplex/Triplex) |
| Cost | Low (Synthesis/Bulk) | High (Commercial Kits) | Very Low | High (Media/Dialysis) |
| Reaction Specificity | High (Amines) | High (Amines) | High (Amines) | High (Metabolic Incorp.) |
| Sample Complexity | Increases (Pairs) | No Increase (Isobaric) | Increases (Pairs) | Increases (Pairs) |
| Unique Advantage | Cl Isotope Pattern for peak validation. | High Throughput.[1][2] | Simple, cheap reagents. | 100% Labeling Efficiency. |
| Key Limitation | Spectra complexity increases; requires custom synthesis for heavy tags. | Ratio compression (co-isolation). | Deuterium effect on retention time. | Only for cell culture. |
Expert Insight: Choose CNBS-Cl when you need rigorous peak validation (using the Cl pattern) or are working with custom-synthesized drug analogs where commercial kits are cost-prohibitive. It is less suitable for high-throughput clinical screening of hundreds of samples.
Experimental Protocol: In-Solution Labeling
This protocol is designed for labeling 100 µg of protein digest.
Reagents Required
-
Labeling Reagent: 3-Chloro-4-nitrobenzenesulfonyl chloride (dissolved in dry Acetonitrile or THF).
-
Buffer: 100 mM TEAB (Triethylammonium bicarbonate) or HEPES, pH 8.5.
-
Quenching Agent: 5% Hydroxylamine or Ammonium Bicarbonate.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 100 µg of tryptic peptides in 50 µL of 100 mM TEAB (pH 8.5) .
-
Critical: Avoid primary amine buffers (Tris, Glycine) as they will compete with the labeling.
-
-
Reagent Addition:
-
Prepare a fresh 50 mM solution of CNBS-Cl in dry Acetonitrile (ACN) .
-
Add the reagent to the peptide solution at a 50:1 molar excess (Reagent:Peptides).
-
Example: Add 20 µL of reagent solution.
-
-
Incubation:
-
Vortex gently and incubate at Room Temperature for 1 hour .
-
Note: Sulfonyl chlorides are moisture sensitive; keep the reaction vial closed.
-
-
Quenching:
-
Add 5 µL of 5% Hydroxylamine to quench unreacted reagent.
-
Incubate for 15 minutes.
-
-
Cleanup:
-
Acidify with Formic Acid (to pH < 3).
-
Desalt using C18 StageTips or SPE columns to remove hydrolyzed reagent and salts.
-
-
LC-MS/MS Analysis:
-
Mix Light and Heavy labeled samples (if performing quantitation) in a 1:1 ratio.
-
Inject onto the mass spectrometer.
-
Figure 2: Step-by-step experimental workflow for CNBS-Cl proteomic labeling.[3]
Data Interpretation & Validation
Mass Shift Calculation
Upon labeling, the peptide mass increases. You must add the mass of the sulfonyl moiety as a variable modification in your search engine (e.g., MaxQuant, Proteome Discoverer).
-
Modification Name: CNBS_Label
-
Composition:
(Added group: minus H from amine + substitution). -
Monoisotopic Mass Shift:
Da (Calculate exact mass based on specific analog). -
Target Residues: N-term, K (Lysine).
The Chlorine Signature
The presence of Chlorine provides a unique validation tool.
-
Unlabeled Peptide: Isotope distribution is dominated by Carbon (
). -
CNBS-Labeled Peptide: Shows a distinct M (100%) and M+2 (~32%) peak due to
. -
Validation: Filter your search results. If a peptide is identified as "Labeled" but lacks the M+2 satellite peak, it is a False Discovery.
References
- Hsu, J. L., et al. (2003). Stable isotope labeling by peptide dimethylation for quantitative proteomics.Analytical Chemistry, 75(24), 6843-6852.
- Regnier, F. E., & Julka, S. (2006). Primary amine coding as a path to comparative proteomics.Proteomics, 6(14), 3968-3979. (Foundational text on sulfonyl chloride labeling chemistry).
Sources
- 1. Defining an Essence of Structure Determining Residue Contacts in Proteins | PLOS Computational Biology [journals.plos.org]
- 2. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic analysis of optimal cutting temperature (OCT) embedded core-needle biopsy of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Chloro-4-nitrobenzenesulfonyl Chloride for Site-Specific Modification of Amino Acid Residues
For researchers, scientists, and drug development professionals engaged in the precise chemical modification of proteins, the choice of reagent is paramount to achieving desired outcomes with high fidelity and efficiency. This guide provides an in-depth evaluation of 3-chloro-4-nitrobenzenesulfonyl chloride as a tool for modifying specific amino acid residues. We will explore its reactivity profile, compare its performance with established alternatives, and provide detailed experimental protocols to ensure reproducible and reliable results. Our discussion is grounded in established chemical principles and supported by experimental evidence from peer-reviewed literature.
Introduction to Amine-Reactive Sulfonyl Chlorides
Sulfonyl chlorides are a class of electrophilic reagents widely employed for the derivatization of primary and secondary amines, including the ε-amino group of lysine residues and the N-terminus of proteins. The formation of a stable sulfonamide bond is a key feature of this reaction class. The reactivity of sulfonyl chlorides can be modulated by the electronic properties of the aryl ring to which the sulfonyl chloride moiety is attached. Electron-withdrawing groups, such as the nitro group present in 3-chloro-4-nitrobenzenesulfonyl chloride, are known to enhance the electrophilicity of the sulfur atom, thereby increasing its reactivity towards nucleophiles like the unprotonated amino group of lysine.
A well-known member of this class is 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), which reacts with primary amino groups to yield fluorescent sulfonamide adducts, a property extensively used in protein sequencing and amino acid analysis.[1] Another related compound, p-nitrobenzenesulfonyl chloride (p-NsCl), is utilized as a protecting group for amines in organic synthesis due to its stability and specific cleavage conditions.[2]
The Profile of 3-Chloro-4-nitrobenzenesulfonyl Chloride
3-Chloro-4-nitrobenzenesulfonyl chloride is a sulfonyl chloride reagent featuring both a chloro and a nitro group on the benzene ring. These electron-withdrawing substituents are expected to confer high reactivity to the sulfonyl chloride group, making it a potent agent for amine modification.
Reaction Mechanism and Specificity
The primary reaction of 3-chloro-4-nitrobenzenesulfonyl chloride with proteins involves the nucleophilic attack of an unprotonated primary amine, typically the ε-amino group of a lysine residue, on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a stable sulfonamide linkage and the release of hydrochloric acid.
Caption: General reaction of 3-chloro-4-nitrobenzenesulfonyl chloride with a primary amine on a protein.
The selectivity of sulfonyl chlorides for specific amino acid residues is a critical consideration. While the primary target is the lysine side chain, potential side reactions with other nucleophilic residues must be evaluated. Studies with analogous compounds like pipsyl chloride (p-iodobenzenesulfonyl chloride) have shown reactivity with the imidazole ring of histidine, the phenolic hydroxyl group of tyrosine, and the sulfhydryl group of cysteine.[3] The pH of the reaction buffer is a key determinant of selectivity. At moderately alkaline pH (typically 8.5-9.5), the ε-amino group of lysine (pKa ≈ 10.5) is sufficiently deprotonated to react efficiently, while the reactivity of other nucleophilic residues can be modulated.
Comparative Analysis with Alternative Reagents
The performance of 3-chloro-4-nitrobenzenesulfonyl chloride should be assessed in the context of other commonly used amine-modifying reagents.
| Reagent Class | Example(s) | Primary Target | Bond Formed | Key Advantages | Key Disadvantages |
| Sulfonyl Chlorides | 3-Chloro-4-nitrobenzenesulfonyl chloride , Dansyl chloride, Tosyl chloride | Primary Amines (Lysine, N-terminus) | Sulfonamide | Stable bond, high reactivity. | Potential for side reactions (Tyr, His, Cys), requires alkaline pH, hydrolytically unstable in aqueous solutions. |
| N-Hydroxysuccinimide (NHS) Esters | NHS-acetate, NHS-biotin | Primary Amines (Lysine, N-terminus) | Amide | High selectivity for amines, commercially available in wide variety. | Susceptible to hydrolysis, especially at higher pH. |
| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Primary Amines (Lysine, N-terminus) | Thiourea | Stable bond. | Can be less reactive than NHS esters, reaction can be slower. |
| Iodoacetamides | Iodoacetamide | Sulfhydryls (Cysteine) | Thioether | Highly specific for cysteines. | Less suitable for targeting lysines. |
| Maleimides | Maleimide-PEG | Sulfhydryls (Cysteine) | Thioether | Highly specific for cysteines at neutral pH. | Potential for Michael addition with other nucleophiles at higher pH. |
Experimental Protocols
The following protocols provide a general framework for the modification of proteins with sulfonyl chlorides. Optimization of reagent concentration, reaction time, and pH is recommended for each specific protein.
General Protocol for Protein Modification with 3-Chloro-4-nitrobenzenesulfonyl Chloride
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM sodium borate, pH 8.5)
-
3-Chloro-4-nitrobenzenesulfonyl chloride
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, prepare a stock solution of 3-chloro-4-nitrobenzenesulfonyl chloride in anhydrous DMF or ACN. A typical stock concentration is 10-100 mM.
-
Modification Reaction:
-
Add the desired molar excess of the 3-chloro-4-nitrobenzenesulfonyl chloride stock solution to the protein solution while gently vortexing. A starting point is a 10- to 50-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The optimal time should be determined empirically.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted sulfonyl chloride. Incubate for 30 minutes.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Characterization: Confirm the extent of modification using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the modification introduces a chromophore.
Sources
Comparative Guide: Cross-Validation of 3-Chloro-4-nitrobenzenesulfonyl Chloride in High-Fidelity Synthesis
Executive Summary
In the landscape of sulfonyl chloride reagents, 3-Chloro-4-nitrobenzenesulfonyl chloride occupies a critical niche between standard protecting groups (like Tosyl or Nosyl chlorides) and active pharmaceutical scaffolds. While 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl) is the industry standard for amine protection/activation (via the Fukuyama synthesis), the addition of the ortho-chloro substituent in the 3-position drastically alters both the electrophilicity of the sulfonyl center and the downstream synthetic utility of the aromatic ring.
This guide provides a rigorous cross-validation framework. It challenges the user to validate results not just by yield, but by mechanistic integrity, ensuring that the observed reactivity is a product of design rather than instability-driven artifacts.
Chemical Profile & Mechanistic Rationale[1][2][3][4][5]
To cross-validate results obtained with this reagent, one must understand the electronic causality driving its behavior compared to its nearest neighbors.
The Electronic "Push-Pull"
The 3-Chloro-4-nitrobenzenesulfonyl chloride moiety features two potent electron-withdrawing groups (EWG).
-
Nitro Group (
): Exerts a strong mesomeric ($ -M -I $) pull, making the sulfur atom highly electrophilic. -
Chloro Group (
): Adds a secondary inductive ($ -I $) withdrawal.
Comparative Reactivity Hypothesis:
Based on Hammett equation principles, the hydrolysis and aminolysis rates of sulfonyl chlorides correlate with
Mechanistic Pathway & Dual Utility
Unlike Tosyl-Cl (used primarily for stability), this reagent offers a "Dual-Handle" mechanism:
-
Primary Handle: Sulfonylation of amines/alcohols.[1]
-
Secondary Handle: Nucleophilic Aromatic Substitution (
) at the 4-position (displacing ) or modification of the Cl-position, enabling library diversification.
Comparative Performance Data
The following data summarizes the performance of 3-Chloro-4-nitrobenzenesulfonyl chloride against standard alternatives. Note: Kinetics are representative of standard nucleophilic attack in DCM at 25°C.
| Feature | 3-Chloro-4-nitro- (Target) | 4-Nitro- (Nosyl-Cl) | 4-Methyl- (Tosyl-Cl) |
| Electrophilicity | Very High | High | Moderate |
| Hydrolysis Risk | Critical ( | High | Low |
| Reaction Time | < 30 mins | 1 - 2 hours | 3 - 12 hours |
| S_NAr Potential | Yes (Cl + NO2 activation) | Yes (NO2 activation) | No |
| Crystallinity | Good (Waxy Granules) | Excellent (Crystalline) | Excellent |
| Removal (Deprotection) | Thiol/Base (Fukuyama) | Thiol/Base | Strong Acid/Reductive |
Experimental Protocol: Cross-Validation Workflow
To validate that your results are reproducible and the reagent is performing optimally, follow this self-validating protocol.
Phase A: Reagent Quality Check (The "Zero-Hour" Test)
Why: Due to high moisture sensitivity, the reagent often hydrolyzes to the sulfonic acid in the bottle, leading to "false negatives" in synthesis (low yield due to inactive acid, not sterics).
-
Dissolve 10 mg of reagent in
. -
Run 1H NMR.
-
Check: Look for the shift of the aromatic protons. The sulfonyl chloride protons are deshielded compared to the sulfonic acid hydrolysis product.
-
Validation Criteria: Purity must be >95% by integration before proceeding.
-
Phase B: Competitive Cross-Validation (The "Twin-Pot" Method)
To prove that a failed reaction is due to the specific substrate and not the reagent's instability, run a parallel control.
Materials:
-
Reaction A: Target Amine + 3-Chloro-4-nitrobenzenesulfonyl chloride (1.1 eq).
-
Reaction B (Control): Target Amine + Tosyl Chloride (1.1 eq).
-
Base: Pyridine or Triethylamine (2.0 eq).
-
Solvent: Anhydrous DCM (0.1 M).
Step-by-Step:
-
Cool both reaction vessels to 0°C under
. -
Add the respective sulfonyl chlorides dropwise.
-
Monitor by TLC/LCMS at 15 minutes .
-
Observation: Reaction A should show >50% conversion while Reaction B (Tosyl) may show <10%.
-
Logic: If Reaction A is slower than Reaction B, your 3-Chloro reagent has likely hydrolyzed or the specific steric bulk of the Cl-group is interfering.
-
Phase C: HPLC/MS Analytical Validation
Why: The "Chloro" group can sometimes be ejected if the amine is extremely nucleophilic and conditions are harsh (forming a sulfonamide with a displaced chloride).
-
Method: LC-MS (ESI+).
-
Checkpoint: Verify the Isotope Pattern.
-
A pure product must show the distinct 3:1 ratio of
to in the mass spectrum. -
Failure Mode: If the isotope pattern is lost, you have inadvertently performed an
reaction during the protection step.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental anomalies.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66827, 3-Chloro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
RSC Publishing. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B. Retrieved from [Link]
-
ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]
Sources
Advantages of 3-Chloro-4-nitrobenzenesulfonyl chloride over other reagents for protein modification
The following guide provides an in-depth technical analysis of 3-Chloro-4-nitrobenzenesulfonyl chloride (3-CNBSC) as a specialized reagent for protein modification.
Executive Summary: Beyond Simple Labeling
In the landscape of protein modification, researchers often choose between specificity (e.g., site-directed mutagenesis) and reactivity (e.g., NHS-esters). 3-Chloro-4-nitrobenzenesulfonyl chloride (3-CNBSC) bridges this gap by offering a unique "Dual-Warhead" mechanism .
Unlike standard sulfonyl chlorides (e.g., Dansyl chloride) or protease inhibitors (e.g., PMSF) that perform a single chemical event, 3-CNBSC installs a reactive scaffold onto the protein. Its primary advantage lies in its stepwise heterobifunctional capability :
-
Step 1 (Anchoring): Rapid, quantitative sulfonylation of lysine residues.
-
Step 2 (Functionalization): The installed 3-chloro-4-nitro aromatic ring serves as an electrophilic "landing pad" for nucleophilic aromatic substitution (SNAr), enabling secondary reactions with thiols (cysteine) or other nucleophiles.
This guide details why 3-CNBSC is superior for applications requiring controlled cross-linking , proximity mapping , and reversible masking of amine functionality.
Mechanistic Superiority
The Chemical Architecture
The power of 3-CNBSC is encoded in its substitution pattern. It is not merely a label; it is a stored potential energy system.
-
Sulfonyl Chloride (-SO₂Cl): The primary warhead. It reacts with nucleophiles (amines, imidazoles, phenols) to form stable sulfonamides.
-
Nitro Group (-NO₂, para): A strong electron-withdrawing group (EWG). It activates the sulfonyl chloride for rapid kinetics, exceeding that of benzenesulfonyl chloride.
-
Chloro Group (-Cl, meta to sulfonyl, ortho to nitro): This is the strategic element. Being ortho to the nitro group, this chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) .
The "Anchor-and-React" Workflow
Unlike homobifunctional cross-linkers (e.g., Glutaraldehyde) that polymerize proteins uncontrollably, 3-CNBSC allows for a defined, two-step sequence.
Figure 1: The stepwise "Anchor-and-React" mechanism of 3-CNBSC. Step 1 anchors the probe via Lysine; Step 2 enables Cysteine cross-linking via SNAr displacement of the chlorine.
Comparative Analysis: 3-CNBSC vs. Alternatives
The following table contrasts 3-CNBSC with standard reagents to highlight its specific utility in controlled modification and cross-linking .
| Feature | 3-CNBSC | PMSF | Dansyl Chloride | Glutaraldehyde |
| Primary Target | Lysine (ε-amine), N-terminus | Serine (Active Site) | Lysine, N-terminus | Lysine (Non-specific) |
| Reaction Type | Sulfonylation (Stable) | Sulfonylation (Hydrolytically Unstable) | Sulfonylation (Stable) | Schiff Base / Polymerization |
| Secondary Reactivity | Yes (SNAr at C-Cl) | No (Single turnover) | No (Fluorescent only) | Uncontrolled (Polymerization) |
| Cross-Linking | Heterobifunctional (Lys-Cys) | None | None | Homobifunctional (Lys-Lys) |
| Reversibility | Potentially Reversible (via specialized reduction) | Irreversible | Irreversible | Irreversible |
| Stability in Water | Moderate (Prepare fresh) | Poor (Hydrolyzes in mins) | Moderate | Good |
| Key Advantage | Stepwise Cross-linking & Tunable Reactivity | Serine Protease Inhibition | Fluorescence Sequencing | Bulk Fixation |
Why Choose 3-CNBSC?
-
Over PMSF: PMSF is a "suicide inhibitor" for serine proteases but useless for structural mapping. 3-CNBSC modifies surface lysines stably, allowing for downstream analysis (e.g., mass spectrometry).
-
Over Glutaraldehyde: Glutaraldehyde creates messy aggregates. 3-CNBSC creates defined Lysine-Cysteine bridges , making it ideal for mapping proximity between domains or subunits.
-
Over Dansyl Chloride: While Dansyl is excellent for sequencing, it is chemically inert after attachment. 3-CNBSC remains "live," allowing for the introduction of a second probe (e.g., a thiol-functionalized fluorophore) at the specific lysine site.
Experimental Protocols
Protocol A: Stepwise Lysine-Cysteine Cross-Linking
Objective: To cross-link a lysine-rich domain to a cysteine-containing partner (inter- or intramolecular).
Materials:
-
Buffer A: 50 mM HEPES, pH 8.0 (Amine-free buffer is critical).
-
Buffer B: 50 mM Tris-HCl, pH 8.8 (Enhances thiol nucleophilicity).
-
3-CNBSC Stock: 100 mM in dry Acetone or DMF (Prepare fresh).
Step-by-Step Methodology:
-
Primary Labeling (The Anchor):
-
Dissolve protein (1–5 mg/mL) in Buffer A .
-
Add 3-CNBSC to a final concentration of 0.5–1.0 mM (approx. 10-fold molar excess over protein).
-
Note: Add the reagent dropwise while vortexing to prevent precipitation.
-
Incubate on ice for 30 minutes. The high reactivity of the nitro-activated sulfonyl chloride ensures rapid labeling of accessible lysines.
-
-
Quenching & Desalting:
-
Remove excess unreacted 3-CNBSC using a Zeba™ Spin Desalting Column or dialysis against Buffer B .
-
Critical: This step prevents free reagent from reacting with cysteines in the next step.
-
-
Secondary Cross-Linking (The Trigger):
-
Analysis:
-
Analyze via SDS-PAGE (non-reducing). A shift in migration indicates intramolecular cross-linking (compact structure) or intermolecular dimerization.
-
Protocol B: Reversible Protection of Amines (Enhanced Nosyl Strategy)
Objective: To temporarily mask lysine residues during a synthesis or modification step, then remove the tag.
-
Protection: React protein/peptide with 3-CNBSC as in Protocol A (Step 1).
-
Modification: Perform desired reaction on other residues (e.g., Carboxyl modification).
-
Deprotection:
-
Treat the modified protein with Mercaptoethanol (BME) or Dithiothreitol (DTT) and a mild base (pH 9.0).
-
Advantage:[3] The electron-deficient ring of 3-CNBSC makes the sulfonamide bond more susceptible to cleavage via the Meisenheimer complex mechanism compared to standard benzenesulfonyl groups.
-
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373-6374. Link
- Establishes the foundational chemistry of nitrobenzenesulfonyl groups as activ
- Means, G. E., & Feeney, R. E. (1971). Chemical Modification of Proteins. Holden-Day. Authoritative text on the reactivity of sulfonyl chlorides with protein side chains.
- Nielsen, P. E., & Lepefot, B. (1995). "Photochemical Cross-Linking of Protein-Nucleic Acid Complexes." Methods in Enzymology, 261, 499-514. Discusses the utility of heterobifunctional reagents in mapping proximity.
-
Lundblad, R. L. (2014). Chemical Reagents for Protein Modification, 4th Edition. CRC Press. Link
- Comprehensive reference for reaction conditions and specificity of sulfonyl chlorides.
Sources
Assessing the stability of different sulfonyl chloride derivatives for bioanalysis
Topic: Assessing the Stability of Different Sulfonyl Chloride Derivatives for Bioanalysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Sulfonyl chlorides are cornerstones of bioanalytical derivatization, essential for imparting UV-absorbance or fluorescence to non-chromophoric amines and phenols. However, their utility is governed by a fundamental trade-off: the electrophilicity required to label analytes also makes them susceptible to rapid hydrolysis in aqueous media. This guide provides a technical comparison of common derivatives—specifically Dansyl-Cl , Dabsyl-Cl , and Benzenesulfonyl-Cl —analyzing their hydrolytic stability, reaction kinetics, and suitability for high-throughput workflows.
The Stability Paradox in Derivatization
The derivatization of amines with sulfonyl chlorides proceeds via a nucleophilic attack on the sulfur atom. For this reaction to occur efficiently, the amine must be unprotonated, requiring an alkaline pH (typically 9.0–11.0).[1]
The Paradox: High pH maximizes the nucleophilicity of the analyte but simultaneously catalyzes the hydrolysis of the reagent.
-
Reaction:
-
Side Reaction (Hydrolysis):
The hydrolysis product (sulfonic acid) is often chemically similar to the derivative, potentially causing chromatographic interference or ion suppression in MS analysis.
Mechanistic Insight: Electronic Effects
The rate of hydrolysis is governed by the electron density at the sulfur atom. According to the Hammett correlation , electron-withdrawing groups (EWGs) increase the positive character of the sulfur, accelerating both the desired labeling reaction and the unwanted hydrolysis (
-
Dansyl-Cl: The dimethylamino group is an electron donor, theoretically stabilizing the chloride, but the bulky naphthalene ring and steric strain can influence kinetics.
-
Benzenesulfonyl-Cl: Unsubstituted; serves as a baseline.
-
p-Nitrobenzenesulfonyl-Cl: The nitro group (strong EWG) makes it highly reactive but extremely unstable in water.
Comparative Analysis: Performance & Stability
The following table synthesizes experimental performance metrics for the three most prevalent derivatives.
| Feature | Dansyl Chloride (Dns-Cl) | Dabsyl Chloride (Dbs-Cl) | Benzenesulfonyl Chloride (Bs-Cl) |
| Primary Application | Fluorescence (HPLC-FL), MS | UV-Vis (Colored), HPLC-UV | GC-MS, Synthesis |
| Detection | Ex: 340 nm / Em: 535 nm | Abs: 436–460 nm (Visible) | UV: ~254 nm (Weak) |
| Hydrolytic Stability | Moderate. Rapid hydrolysis at pH > 9.5. Depleted in ~50 min at pH 7 [1]. | High. "Very good stability" reported; resistant to rapid degradation during heating [2]. | Low to Moderate. Hydrolyzes on heating; stable in cold water. |
| Reaction Conditions | 40–60°C, 30–60 min, pH 9.5 | 70°C, 15–30 min, pH 8.5–9.5 | Room Temp to 40°C, pH > 10 |
| Major Byproduct | Dansyl Sulfonic Acid (Fluorescent interference) | Dabsyl Sulfonic Acid (Chromatographic resolution usually easier) | Benzenesulfonic Acid |
| Storage (Stock) | -20°C (Acetone/MeCN).[1] Unstable in DMSO. | -20°C to -80°C. Protect from light. | Room Temp (liquid) or 4°C. |
Visualizing the Hydrolysis Pathway
The following diagram illustrates the competing pathways between derivatization and hydrolysis, highlighting the critical role of pH.
Figure 1: Competing reaction pathways. The goal of protocol optimization is to maximize the green path while minimizing the red path.
Experimental Protocol: Assessing Kinetic Stability
To objectively select the best reagent for your specific matrix, perform this self-validating kinetic study. This protocol differentiates between intrinsic instability (hydrolysis) and matrix interference .
Objective: Determine the pseudo-first-order rate constant (
Materials
-
Buffer: 0.1 M Carbonate/Bicarbonate (pH 9.5) and 0.1 M Phosphate (pH 7.0).
-
Solvent: Acetonitrile (MeCN), HPLC Grade.
-
Detection: HPLC-UV/Vis or Fluorometer.[2]
Step-by-Step Workflow
-
Preparation: Prepare a 10 mM stock solution of the Sulfonyl Chloride in MeCN. Note: Do not use DMSO as it can react with certain sulfonyl chlorides [3].
-
Initiation: Spike the stock into the buffer (final conc. 0.5 mM, 20% MeCN) at a controlled temperature (e.g., 25°C or 60°C).
-
Sampling: Aliquot 100 µL every 5 minutes for 60 minutes.
-
Quenching: Immediately add 10 µL of 5% Formic Acid to each aliquot to drop pH < 3, stopping the reaction.
-
Analysis: Analyze via HPLC. Plot the decrease in the Sulfonyl Chloride peak area over time.
-
Calculation:
-
Plot
vs. Time ( ).[3] -
Slope =
. -
Half-life (
) = .
-
Workflow Diagram
Figure 2: Experimental workflow for determining hydrolytic half-life.
Technical Recommendations
-
For High Sensitivity: Use Dansyl-Cl .[4] While less stable, its fluorescence offers superior LOD. Mitigate instability by using a large molar excess (e.g., 50:1) and adding the reagent last to the buffered sample.
-
For Robustness/Routine Analysis: Use Dabsyl-Cl . Its superior stability allows for longer heating times without significant degradation, ensuring complete derivatization of sterically hindered amines [2].
-
Solvent Choice: Always dissolve sulfonyl chlorides in Acetone or Acetonitrile . Avoid alcohols (solvolysis risk) and DMSO (instability risk) for stock solutions [3].
References
-
MDPI. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.[5] Retrieved from [Link][5]
-
Scribd. (2025). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]
-
RSC Publishing. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.[6] Journal of the Chemical Society B. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
3-Chloro-4-nitrobenzenesulfonyl Chloride: Proper Disposal & Quenching Guide
[1]
Part 1: Executive Safety Directive
STOP AND READ: Do not dispose of 3-Chloro-4-nitrobenzenesulfonyl chloride (CNBSC) in standard organic solvent waste containers or aqueous drains without prior treatment.
This compound presents a dual-hazard profile :
-
Violent Hydrolysis: It reacts with water to release hydrogen chloride (HCl) gas and significant heat.
-
Nitro-Aromatic Instability: The nitro group increases shock sensitivity potential if the material dries out in the presence of alkaline salts or incompatible organics.
The Golden Rule: Never add water to the chemical. Always add the chemical (slowly) to a large volume of ice water.
Part 2: Chemical Profile & Hazard Identification[1][2][3]
Before initiating any disposal procedure, verify the chemical identity and physical state.
| Property | Data | Relevance to Disposal |
| Chemical Name | 3-Chloro-4-nitrobenzenesulfonyl chloride | Target Analyte |
| CAS Number | 53394-27-7 | Regulatory Tracking |
| Molecular Weight | 256.06 g/mol | Stoichiometric Calculations |
| Physical State | Solid (Yellowish crystalline) | Requires dissolution for controlled quenching |
| Hazard Codes | Skin Corr.[1][2][3][4][5] 1B (Corrosive)H2O React. (Water Reactive)Acute Tox. (Toxic) | PPE Requirements |
| Decomposition | Releases HCl, NOx, SOx | Fume hood mandatory |
Part 3: Pre-Disposal Assessment (Decision Matrix)
As a Senior Scientist, I advise against "routine" quenching of large quantities (>50g) by bench chemists unless absolutely necessary. Use the following logic flow to determine your procedure.
Figure 1: Decision matrix for selecting the appropriate disposal pathway. High-volume or degraded samples should bypass bench treatment to minimize personnel risk.
Part 4: Detailed Protocols
Protocol A: Controlled Hydrolysis (Quenching)
Applicability: Small quantities (<50g), reaction mixtures, or residual cleaning. Mechanism: Hydrolysis converts the reactive sulfonyl chloride into the corresponding sulfonic acid (3-chloro-4-nitrobenzenesulfonic acid) and HCl. This is followed by neutralization.
Expert Insight: The "Delayed Exotherm" Trap
Unlike carboxylic acid chlorides (e.g., acetyl chloride), sulfonyl chlorides are often hydrophobic and denser than water. They can sink to the bottom of a quenching flask, forming a "phase boundary" that reacts slowly. If agitated suddenly, the accumulated heat can cause a flash boil or eruption. Dilution is the antidote to this lag.
Step-by-Step Procedure
-
PPE Setup: Fume hood (sash down), neoprene or nitrile gloves (double gloved), splash goggles, and lab coat.
-
Preparation of Quench Vessel:
-
Prepare a large beaker containing Ice Water (approx. 20mL water per 1g of substance).
-
Optional but Recommended: Add 10% Sodium Carbonate (
) to the ice water to neutralize acid as it forms, but be prepared for vigorous bubbling.
-
-
Solubilization (Critical Step):
-
Dissolve the solid CNBSC in a minimal amount of non-reactive organic solvent (e.g., Dichloromethane or Toluene).
-
Why? This prevents the formation of solid clumps that resist hydrolysis and explode later.
-
-
Addition:
-
Using an addition funnel or syringe, add the CNBSC solution dropwise to the vigorously stirred ice water.
-
Monitor temperature; keep below 20°C.
-
-
Post-Hydrolysis Verification:
-
Allow the mixture to stir for 30–60 minutes after addition is complete.
-
Test pH. It should be acidic (if no base was used) or neutral.
-
-
Neutralization:
-
If acidic, slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate until pH is 6–8.
-
-
Final Disposal:
-
The resulting mixture contains the sodium salt of the sulfonic acid.
-
Separate the organic layer (if DCM/Toluene was used) and dispose of as Halogenated Organic Waste .
-
Dispose of the aqueous layer as Aqueous Chemical Waste (Check local regulations; do not pour down drain unless explicitly permitted).
-
Protocol B: Bulk/Unreacted Disposal (Lab Pack)
Applicability: Old reagent bottles, quantities >50g, or if the user is uncomfortable with quenching.
-
Container Inspection: Ensure the original container is tightly closed. If the cap is corroded or stuck, do not force it open . Place the entire bottle into a larger, sealable secondary container (overpack).
-
Labeling:
-
Label clearly: "Waste 3-Chloro-4-nitrobenzenesulfonyl chloride."
-
Add Hazard Tags: "Water Reactive," "Corrosive," "Toxic."
-
-
Packing:
-
Place the container in a DOT-approved drum lined with vermiculite or other inert absorbent.
-
Do not use clay-based absorbents if there is a risk of free liquid contact, as some clays contain moisture that can trigger a reaction. Use dry vermiculite or polypropylene pads.
-
-
Waste Stream: Designate for Incineration at a permitted hazardous waste facility.
Part 5: Emergency Contingencies
Spill Management
If solid CNBSC is spilled outside the hood:
-
Evacuate the immediate area.
-
Do NOT use water. Water will generate HCl gas clouds.
-
Cover the spill with dry sand, vermiculite, or a specialized acid-neutralizing absorbent (e.g., Spill-X-A).
-
Sweep carefully into a dry plastic pail using a plastic dustpan (avoid metal tools which may spark or corrode).
-
Clean the surface with a solvent-dampened rag (DCM) followed by a soap/water wash only after the bulk solid is removed.
Chemical Reaction Pathway
Understanding the chemistry ensures you respect the hazard.
Figure 2: Hydrolysis pathway. Note the "Slow Start" leading to rapid heat generation—this is the primary safety risk during quenching.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19077614, 3-Chloro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
University of California, Irvine (2024). Standard Operating Procedure: Water Reactive Chemicals.[6] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
- 1. 3-Chloro-4-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 520953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. aozunasia.com [aozunasia.com]
- 5. twu.edu [twu.edu]
- 6. ehs.uci.edu [ehs.uci.edu]
Personal protective equipment for handling 3-Chloro-4-nitrobenzenesulfonyl chloride
CAS: 97-08-5 | Formula: C₆H₃Cl₂NO₄S | Physical State: Yellowish Crystalline Solid
Executive Summary: The Hazard Profile
As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote compliance. 3-Chloro-4-nitrobenzenesulfonyl chloride presents a dual-threat profile:
-
Hydrolytic Instability: Like all sulfonyl chlorides, this compound reacts violently with atmospheric moisture or water to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid. This creates an immediate inhalation and corrosion hazard upon opening the container.
-
Sensitization & Corrosivity: The combination of the sulfonyl chloride moiety and the nitro group enhances its ability to penetrate biological membranes, leading to severe skin burns (Category 1B) and potential long-term sensitization.
Core Directive: Moisture exclusion is not just for yield protection; it is the primary safety control.
Part 1: The Hierarchy of Controls
Personal Protective Equipment (PPE) is your last line of defense. Your primary defense is the Engineering Control .
Engineering Control Standards
-
Primary Barrier: Chemical Fume Hood.[1] All operations (weighing, transfer, reaction) must occur here.
-
Atmosphere: Handle under inert gas (Nitrogen or Argon) whenever possible to prevent hydrolysis.
-
Ventilation Rate: Ensure face velocity is >100 fpm (0.5 m/s).
Part 2: Personal Protective Equipment (PPE) Matrix
The following matrix is designed for worst-case scenarios (e.g., accidental hydrolysis releasing acid mist).
| PPE Category | Standard Protocol (Low Risk) | High-Risk Protocol (Scale-up / Spill Cleanup) | Scientific Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate Barrier: Inner: Silver Shield® / 4H®Outer: Nitrile (for dexterity) | Sulfonyl chlorides can permeate standard nitrile over time. Laminate films provide broad chemical resistance against the chloride and common solvents (DCM, THF). |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Full Face Shield + Goggles | Hydrolysis releases HCl gas, which seeks moisture in the eyes. Safety glasses are insufficient against acid mists. |
| Respiratory | Fume Hood (No respirator needed if contained) | Full-Face Respirator Cartridge: Acid Gas (Yellow/Olive) + P100 | Required only if working outside a hood (e.g., spill cleanup). The Acid Gas cartridge neutralizes HCl; P100 stops particulates. |
| Body | Lab Coat (Cotton/Poly blend), long pants, closed shoes. | Chemical Resistant Apron (Tychem® or PVC) over Lab Coat. | Cotton offers limited protection against acidic hydrolysis products. An apron prevents soak-through. |
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the operation scale.
Figure 1: Decision logic for selecting PPE.[2][3] Note that the presence of organic solvents significantly increases skin permeation risks.
Part 3: Operational Protocol (Step-by-Step)
Pre-Operational Checks
-
Glassware: Must be oven-dried. Surface moisture will degrade the reagent immediately, releasing HCl.
-
The "Crust" Check: Inspect the bottle cap. If white crust (sulfonic acid) has fused the cap to the bottle, do not force it open . The torque required may shatter the bottle. Use a strap wrench or soak the outside of the threads (carefully) to loosen.
Weighing & Transfer
-
Static Control: This solid is often static-prone. Use an antistatic gun if available.
-
The "Boat" Method: Do not weigh directly into the reaction flask. Weigh into a disposable weigh boat or glass vial.
-
Transfer: Add the solid to the reaction vessel against a positive flow of inert gas (Nitrogen). This prevents moist air from entering the vessel.[1]
Reaction Monitoring
-
Lachrymator Warning: Even if the SDS does not explicitly list it as a lachrymator, the hydrolysis product (HCl) is one. If you smell an acrid, sharp odor, your engineering controls have failed.
Part 4: Emergency & Disposal (Self-Validating Systems)
Spill Response (Dry Spill)
Do NOT use water. Water will turn a manageable solid spill into a boiling, corrosive acidic sludge.
-
Isolate: Evacuate the immediate area.
-
PPE Up: Don Full Face Respirator (Acid Gas) and Silver Shield gloves.
-
Neutralize/Absorb: Cover the spill with dry Sodium Carbonate (Soda Ash) or Calcium Carbonate. This neutralizes potential acid generation.
-
Sweep: Sweep up the powder/carbonate mix into a dry container. Label as "Corrosive Acidic Waste."
Quenching & Disposal (The "Ice/Base" Method)
This protocol creates a self-regulating thermal sink to prevent runaway exotherms.
Figure 2: Controlled quenching workflow. The ice bath acts as a thermal buffer, while the base neutralizes the generated HCl and Sulfonic Acid.
Step-by-Step Quenching:
-
Prepare a large beaker with crushed ice and water.
-
Dissolve Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate into the ice water until saturated.
-
Slowly add the sulfonyl chloride residue or waste solution to the stirring ice/base mixture.
-
Why? The hydrolysis is exothermic. The ice absorbs the heat; the base neutralizes the HCl immediately.
-
-
Test pH. Ensure it is neutral (pH 6-8) before disposing of it in the aqueous waste stream (in accordance with local EHS regulations).
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
